2,8-Quinolinediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoline-2,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFWMRDQOJXAGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323746 | |
| Record name | 2,8-Quinolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7508-76-1 | |
| Record name | 7508-76-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,8-Quinolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,8-Quinolinediamine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, plausible synthetic routes, potential applications, and analytical methodologies for 2,8-Quinolinediamine. As a member of the quinoline family—a privileged scaffold in medicinal chemistry—this compound holds significant potential for research and development in drug discovery and materials science.[1][2] Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from structurally related compounds, computational predictions, and established chemical principles to offer a robust predictive framework for its characteristics and handling. All predicted data are clearly identified, ensuring scientific integrity and providing a solid foundation for future experimental work.
Introduction: The Quinoline Scaffold and the Promise of Diamino-Substitution
The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The strategic placement of functional groups on the quinoline nucleus is a key determinant of its pharmacological profile. Diaminoquinolines, in particular, offer multiple sites for chemical modification and potential metal chelation, making them attractive targets for drug design and the development of functional materials. This guide focuses on the 2,8-isomer, providing a detailed exploration of its predicted chemical nature and a roadmap for its synthesis and characterization.
Predicted Physicochemical Properties of this compound
In the absence of extensive experimental data, computational methods provide valuable initial assessments of a compound's physicochemical properties.[1][4] The following table summarizes the predicted properties for this compound, offering a baseline for experimental design and interpretation.
| Property | Predicted Value | Notes and Comparative Insights |
| Molecular Formula | C₉H₉N₃ | - |
| Molecular Weight | 159.19 g/mol | - |
| pKa | Given the presence of two amino groups and a pyridine-like nitrogen in the quinoline ring, multiple pKa values are expected. The aromatic amines are likely to have pKa values in the range of 4-5, while the ring nitrogen's pKa would be slightly lower than that of quinoline itself (4.9) due to the electron-donating effect of the amino groups. | These values are estimations based on related structures.[5] |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 1.5 - 2.5 | This suggests moderate lipophilicity, a property often sought in drug candidates for good membrane permeability. |
| Aqueous Solubility | Predicted to be low to moderate | The presence of two amine groups may enhance solubility in acidic aqueous solutions due to salt formation. |
| Melting Point | Predicted to be in the range of 100-150 °C | This is an estimation based on the melting points of related isomers like 8-aminoquinoline (65 °C) and the increased potential for hydrogen bonding with two amino groups.[6] |
| Boiling Point | Predicted to be > 300 °C | High boiling point is expected due to the aromatic structure and hydrogen bonding capabilities. |
Synthesis and Reactivity
While a specific, validated synthesis for this compound is not widely published, a plausible synthetic route can be proposed based on established quinoline chemistry. A common strategy for introducing an amino group to the quinoline ring is through the reduction of a nitro group or the amination of a haloquinoline.[6]
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would involve a two-step process starting from a readily available substituted quinoline. One such route could be the reduction of 2,8-dinitroquinoline. An alternative and often more regioselective method would be the amination of 8-amino-2-chloroquinoline.
Expected Chemical Reactivity
The chemical reactivity of this compound is dictated by its primary functional groups: two primary aromatic amines and the quinoline nucleus.
-
Basicity: The two amino groups and the ring nitrogen are basic and will react with acids to form salts. The relative basicity will depend on the electronic effects within the molecule.
-
N-Functionalization: The primary amino groups are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization.
-
Metal Chelation: The arrangement of the nitrogen atoms, particularly the 8-amino group and the quinoline nitrogen, suggests potential for acting as a bidentate ligand for metal ions. This property is a hallmark of 8-amino- and 8-hydroxyquinolines and is often linked to their biological activity.[7]
-
Electrophilic Aromatic Substitution: The quinoline ring is activated towards electrophilic substitution by the two electron-donating amino groups. The positions of substitution will be directed by these activating groups.
Potential Applications in Research and Development
The this compound scaffold is a promising starting point for the development of novel compounds with a range of potential applications.
Medicinal Chemistry
The quinoline core is present in numerous approved drugs, and amino-substituted quinolines are of particular interest.
-
Antimalarial Agents: 8-aminoquinolines, such as primaquine, are a critical class of antimalarial drugs.[6] this compound could serve as a novel scaffold for the development of new antimalarial compounds with potentially improved efficacy or resistance profiles.[5][8]
-
Anticancer Agents: Many quinoline derivatives exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerases and receptor tyrosine kinases.[1] The diamino functionality of this compound provides handles for the synthesis of a diverse library of compounds for anticancer screening.
-
Antimicrobial and Antiviral Agents: The quinoline scaffold is also found in compounds with antibacterial, antifungal, and antiviral properties.[2]
Materials Science
The metal-chelating properties of this compound suggest its potential use in:
-
Sensors: As a ligand that may exhibit a change in its fluorescent or colorimetric properties upon binding to specific metal ions.
-
Corrosion Inhibitors: Aminoquinolines have been investigated as corrosion inhibitors for various metals.
-
Organic Electronics: Quinoline derivatives have applications in organic light-emitting diodes (OLEDs).
Analytical Methodologies for Characterization
A comprehensive characterization of this compound would involve a combination of chromatographic and spectroscopic techniques. The following sections outline recommended experimental protocols.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and identity of this compound.
5.1.1. High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for determining the purity of this compound and for reaction monitoring.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or triethylamine as a modifier to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely in the 250-350 nm range).
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile.
5.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is an excellent technique for confirming the molecular weight and fragmentation pattern of this compound, provided it is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure elution.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol.
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the molecular structure of this compound.
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the two amino groups. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the 2,8-disubstitution pattern. The NH₂ protons will likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule, assuming no accidental equivalence. The chemical shifts will be indicative of the aromatic and amine-substituted carbons.
5.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present.
-
N-H Stretching: Look for characteristic N-H stretching vibrations of the primary amino groups in the region of 3300-3500 cm⁻¹.
-
C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
N-H Bending: The N-H bending (scissoring) vibration of the primary amines is expected around 1600 cm⁻¹.
5.2.3. UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will show absorption bands corresponding to the π-π* electronic transitions of the quinoline aromatic system. The presence of the amino groups is expected to cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted quinoline.
Analytical Workflow Diagram
Conclusion
While direct experimental data on this compound is currently scarce in the scientific literature, this technical guide provides a comprehensive and scientifically grounded framework for its study. By leveraging data from related compounds and computational predictions, we have outlined its likely physicochemical properties, proposed viable synthetic strategies, and detailed appropriate analytical methodologies for its characterization. The promising potential of the this compound scaffold in medicinal chemistry and materials science warrants further investigation, and it is our hope that this guide will serve as a valuable resource for researchers embarking on the exploration of this intriguing molecule.
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An In-Depth Technical Guide to Quinoline-2,8-diamine (CAS 7508-76-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-2,8-diamine, identified by the CAS number 7508-76-1, is a heterocyclic aromatic organic compound. This molecule belongs to the broader class of quinolines, which are characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of two amino groups at the 2 and 8 positions of the quinoline core imparts specific chemical properties and biological activities to the molecule, making it a compound of significant interest in medicinal chemistry and materials science.
The quinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4] These include antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][5][6][7] The strategic placement of substituents, such as the amino groups in Quinoline-2,8-diamine, allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can influence its biological targets and therapeutic potential. This guide provides a comprehensive overview of the known properties, synthesis, applications, and safety considerations of Quinoline-2,8-diamine, serving as a technical resource for professionals in the field of drug development and chemical research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Quinoline-2,8-diamine is fundamental for its application in research and development. While extensive experimental data for this specific diamine is not abundantly available in public literature, the core properties can be summarized.
| Property | Value | Source |
| CAS Number | 7508-76-1 | [8][9][10] |
| Molecular Formula | C₉H₉N₃ | [8][9] |
| Molecular Weight | 159.19 g/mol | [8][9] |
| IUPAC Name | quinoline-2,8-diamine | N/A |
| SMILES | NC1=NC2=C(N)C=CC=C2C=C1 | [9] |
| Appearance | Not specified (likely a solid) | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | [8] |
| Solubility | Not specified | N/A |
Note: "Not specified" indicates that the data was not found in the searched resources. Further experimental characterization is required for a complete profile.
Synthesis and Manufacturing
The synthesis of substituted quinolines is a well-established area of organic chemistry, with several named reactions providing routes to this heterocyclic core.[2] The specific synthesis of Quinoline-2,8-diamine is less commonly documented, but can be approached through modifications of classical methods.
General Synthetic Strategies for Quinolines
Several classical methods are employed for the synthesis of the quinoline ring system, which can be adapted for the preparation of diamino-substituted analogues. These include:
-
Skraup Synthesis : This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][11]
-
Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones.[2]
-
Friedländer Synthesis : This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[12]
-
Combes Synthesis : This method utilizes the reaction of anilines with β-diketones.[2]
-
Pfitzinger Reaction : This route employs isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[2]
The synthesis of Quinoline-2,8-diamine would likely involve starting with a suitably substituted benzene derivative, such as a dinitroaniline or a protected aminonitroaniline, and then building the pyridine ring, followed by reduction of the nitro group(s).
Hypothetical Synthesis Workflow for Quinoline-2,8-diamine
A plausible synthetic route could involve the cyclization of a substituted aniline followed by functional group manipulation. The following diagram illustrates a conceptual workflow.
Experimental Protocol: A General Friedländer Synthesis
While a specific protocol for Quinoline-2,8-diamine is not available, the following is a representative procedure for a Friedländer synthesis of a substituted quinoline, which illustrates the general principles.[12]
Synthesis of a Polysubstituted Quinoline using a Lewis Acid Catalyst
-
Reaction Setup : To a solution of a 2-aminoaryl ketone (1.0 mmol) and a compound with an active methylene group (e.g., ethyl acetoacetate, 1.2 mmol) in a suitable solvent (e.g., a 1:1 mixture of ethanol and water, 10 mL), add a Lewis acid catalyst (e.g., ZrCl₄, 10 mol%).
-
Reaction Execution : Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up : Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Analytical Characterization
The structural elucidation and purity assessment of Quinoline-2,8-diamine would rely on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the quinoline core and the protons of the amino groups. The chemical shifts of the aromatic protons are influenced by the electron-donating amino groups.[13][14] The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the quinoline ring system.[15][16][17]
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (around 1500-1600 cm⁻¹), and C-H bending vibrations.[11][18]
-
Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity. The exact mass measurement from high-resolution mass spectrometry (HRMS) would provide the elemental composition.[13]
Sample Protocol: Obtaining an NMR Spectrum
-
Sample Preparation : Dissolve a small amount (5-10 mg) of Quinoline-2,8-diamine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition : Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans, relaxation delay). Subsequently, acquire the ¹³C NMR spectrum.
-
Data Processing : Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.
-
Spectral Interpretation : Analyze the chemical shifts, integration values, and coupling patterns to elucidate the structure of the molecule.
Applications and Uses in Drug Development
The quinoline scaffold is of immense importance in medicinal chemistry, with numerous derivatives having been developed as therapeutic agents.[3][4][19][20] The primary applications are in the fields of anticancer and antimalarial drug discovery.[1][5][6]
Potential as an Anticancer Agent
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, as well as by inducing apoptosis and disrupting cell migration.[6][7] The presence of amino groups on the quinoline ring can facilitate interactions with biological targets and can also serve as handles for further chemical modification to optimize activity and pharmacokinetic properties. While specific studies on the anticancer activity of Quinoline-2,8-diamine are limited, related diaminoquinoline structures have been investigated.
Potential as an Antimicrobial Agent
The quinoline core is a key feature of many antibacterial and antimalarial drugs.[21][22][23] For instance, the 4-aminoquinoline derivative chloroquine and the 8-aminoquinoline primaquine are well-known antimalarial drugs. The mechanism of action of some quinoline-based antimalarials involves the inhibition of heme detoxification in the parasite.[5] Diaminoquinolines are of interest for developing new agents to combat drug-resistant strains of malaria and other microbial infections.[5][20]
Role as a Synthetic Building Block
Beyond its own potential biological activity, Quinoline-2,8-diamine serves as a versatile building block in synthetic chemistry. The two amino groups offer sites for further functionalization, allowing for the construction of more complex molecules, such as ligands for metal complexes or precursors for the synthesis of novel heterocyclic systems.
Safety and Handling
The safety profile of Quinoline-2,8-diamine is not well-documented. However, based on the known hazards of the parent compound, quinoline, and other amino-substituted aromatic compounds, it should be handled with care.
General Hazards of Quinolines
Quinoline is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[24][25][26][27] It is also toxic to aquatic life with long-lasting effects.[24][25][27]
| Hazard Statement | Description |
| H302+H312 | Harmful if swallowed or in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H341 | Suspected of causing genetic defects |
| H350 | May cause cancer |
| H411 | Toxic to aquatic life with long lasting effects |
Data for the parent compound, Quinoline.[24][25][27]
Handling and Storage Recommendations
-
Handling : Use in a well-ventilated area, preferably in a chemical fume hood.[28] Avoid contact with skin, eyes, and clothing.[29] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[24][28][30] Do not eat, drink, or smoke when handling this product.[12] Wash hands thoroughly after handling.[12][29]
-
Storage : Store in a cool, dry, well-ventilated place.[29] Keep the container tightly closed and protect from moisture.[12] Store away from incompatible materials such as strong oxidizing agents.
Conclusion
Quinoline-2,8-diamine (CAS 7508-76-1) is a diamino-substituted heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data on its properties and biological activities are sparse, its structural relationship to a class of compounds with a proven track record in drug discovery suggests that it is a valuable molecule for further investigation. Its potential applications in the development of new anticancer and antimicrobial agents warrant further research into its synthesis, characterization, and pharmacological evaluation. As with any chemical compound, proper safety precautions should be taken during its handling and use. This guide serves as a foundational resource to aid researchers in their exploration of Quinoline-2,8-diamine.
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A Technical Guide to the Therapeutic Potential of the 2,8-Quinolinediamine Scaffold
Executive Summary
The quinoline heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] Within this structural class, the 2,8-quinolinediamine moiety presents a unique and compelling framework for therapeutic innovation. Its distinct arrangement of nitrogen atoms offers rich opportunities for molecular derivatization, enabling the fine-tuning of physicochemical properties and biological targeting. Historically, the related 8-aminoquinoline core is renowned for its profound antimalarial activity, with primaquine being a landmark drug.[4][5][6][7] This guide explores the expanding therapeutic landscape of the this compound scaffold beyond its historical context, delving into its potential applications in oncology, infectious diseases, and neurodegenerative disorders. We will examine the synthetic strategies, mechanisms of action, and key experimental workflows necessary to unlock the full potential of this promising chemical entity.
The Quinoline Scaffold: A Foundation for Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in numerous natural products and synthetic pharmaceuticals. Its rigid, planar structure and the presence of a nitrogen heteroatom create a unique electronic and steric environment, making it an ideal anchor for interacting with a wide array of biological targets. Derivatives of quinoline have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[8][9][10] The specific positioning of substituents, such as the dual amino groups in this compound, critically influences the molecule's bioactivity, metabolic stability, and target specificity.
Synthetic Strategies for this compound Analogs
The therapeutic exploration of the this compound core is fundamentally enabled by robust and flexible synthetic methodologies. Classical quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions provide foundational routes to the core heterocycle, which can then be further functionalized.[11]
Modern synthetic approaches often employ transition-metal-catalyzed cross-coupling reactions to build diverse libraries of derivatives. For instance, palladium-catalyzed Buchwald-Hartwig amination allows for the precise installation of various amine substituents at the C2 and C8 positions, which is crucial for modulating biological activity.
Workflow for Analog Synthesis & Screening:
Below is a generalized workflow for the development of a this compound-based therapeutic agent.
Caption: High-level workflow for this compound drug discovery.
Therapeutic Landscape & Mechanistic Insights
Anticancer Applications
The quinoline scaffold is present in numerous anticancer agents, including tyrosine kinase inhibitors and topoisomerase inhibitors.[12] Derivatives of this compound are being explored for their potential to induce apoptosis, inhibit cell proliferation, and overcome drug resistance.
Potential Mechanisms:
-
DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring can intercalate between DNA base pairs, disrupting replication and transcription. Functionalization at the C2 and C8 positions can enhance this interaction and inhibit enzymes like topoisomerase, leading to DNA damage and cell death.[13]
-
Kinase Inhibition: Many cancers are driven by aberrant kinase activity. The this compound scaffold can serve as a hinge-binding motif for various kinases, and derivatization allows for targeting specific ATP-binding pockets.
-
Induction of Oxidative Stress: Similar to the antimalarial 8-aminoquinolines, which generate reactive oxygen species (ROS), this compound derivatives can be designed to disrupt the redox balance in cancer cells, leading to apoptosis.[14]
Signaling Pathway Example: PI3K/Akt Inhibition
Many quinoline-based compounds exert their anticancer effects by modulating critical survival pathways like the PI3K/Akt pathway.
Caption: Inhibition of the PI3K/Akt survival pathway by a hypothetical derivative.
Antimicrobial Activity
The urgent need for new antibiotics has renewed interest in established pharmacophores. Quinoline derivatives have a long history of use against bacteria and parasites.[15][16] The this compound scaffold offers a promising starting point for developing agents against multidrug-resistant (MDR) strains.
Potential Mechanisms:
-
Metal Chelation: The 8-aminoquinoline portion of the molecule, similar to 8-hydroxyquinoline, is a potent metal chelator.[16][17] This activity can disrupt essential bacterial metalloenzymes, leading to growth inhibition. The addition of a C2 amino group can modulate this chelating ability and cellular uptake.
-
Membrane Disruption: Cationic amphiphilic derivatives can be designed to interact with and disrupt the integrity of bacterial cell membranes, causing leakage of intracellular contents and cell death.[18]
-
Enzyme Inhibition: Specific derivatives can be synthesized to target essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.[15]
Comparative Activity Data:
| Compound ID | Modification | Target Organism | MIC (µg/mL) |
| QDA-001 | Parent Scaffold | S. aureus | 32 |
| QDA-002 | C2-alkyl chain | S. aureus | 8 |
| QDA-003 | C8-aryl group | S. aureus | 16 |
| QDA-004 | C2-alkyl chain | E. coli | >64 |
| QDA-005 | C2-alkyl, C5-fluoro | E. coli | 16 |
Note: Data is hypothetical for illustrative purposes, based on trends seen in quinoline derivatives.[18][19]
Neuroprotective Applications
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies including oxidative stress, metal dyshomeostasis, and protein aggregation.[8] Multifunctional quinoline derivatives are being investigated as potential disease-modifying agents.[1][2][3]
Potential Mechanisms:
-
Antioxidant Activity: The amino groups can act as radical scavengers, helping to mitigate the oxidative stress that contributes to neuronal damage.[1][3]
-
Enzyme Inhibition: Derivatives can be designed to inhibit enzymes like monoamine oxidase B (MAO-B) or acetylcholinesterase (AChE), which are established targets in Parkinson's and Alzheimer's disease, respectively.[2][3]
-
Metal Ion Modulation: The ability to chelate excess metal ions like copper and iron, which are implicated in amyloid-beta plaque formation and oxidative stress, is a key therapeutic strategy.[16][17]
Key Experimental Protocols
Protocol 4.1: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of a this compound derivative on the viability of cancer cells.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 4.2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Objective: To quantify the antibacterial potency of a test compound.
Methodology:
-
Compound Preparation: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 25923) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). Include a growth control (no compound) and a sterility control (no bacteria).
-
(Optional) Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal, plate 10-100 µL from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after overnight incubation.
Challenges and Future Directions
While the this compound scaffold holds significant promise, several challenges must be addressed. A key concern for 8-aminoquinoline derivatives is the potential for hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[20] Therefore, early-stage screening for hemolytic potential is critical for any clinical candidate. Furthermore, optimizing drug-like properties, including solubility, metabolic stability, and oral bioavailability, will be paramount.
Future research should focus on:
-
Structure-Based Design: Utilizing computational docking and molecular dynamics to design derivatives with high target specificity and reduced off-target effects.
-
Multitargeting Ligands: Developing single molecules that can modulate multiple pathways simultaneously, which is particularly relevant for complex diseases like cancer and neurodegeneration.[8][9]
-
Advanced Delivery Systems: Exploring novel formulations or prodrug strategies to improve the therapeutic index and tissue-specific delivery of potent compounds.
Conclusion
The this compound scaffold represents a versatile and highly adaptable platform for the development of next-generation therapeutics. Building on the rich history of quinoline chemistry, strategic derivatization of this core can yield potent and selective agents for treating a range of challenging diseases. Through a synergistic combination of rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this remarkable scaffold can be realized.
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
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2,8-Quinolinediamine: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry, lending its rigid and tunable framework to a multitude of therapeutic agents.[1] Among the vast landscape of quinoline derivatives, the 2,8-quinolinediamine scaffold has emerged as a particularly promising, albeit underexplored, core for the development of novel drugs targeting a spectrum of diseases, from infectious agents to cancer and neurodegenerative disorders. This technical guide provides a comprehensive exploration of the this compound scaffold, delving into its synthesis, established and potential therapeutic applications, and the critical structure-activity relationships that govern its biological effects.
The Synthetic Gateway to this compound and Its Analogs
The construction of the this compound core can be approached through several established synthetic strategies for quinoline ring formation, followed by the introduction of the amino functionalities. The choice of synthetic route is often dictated by the desired substitution pattern on the scaffold.
Classical Approaches to the Quinoline Core
Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide a foundational platform for accessing the quinoline nucleus.[2][3] These methods, while robust, often require harsh reaction conditions.
A logical retrosynthetic analysis for a generic 2,8-disubstituted quinoline is depicted below. The strategic disconnection of the pyridine ring often leads back to substituted anilines as key starting materials.
Figure 1: Retrosynthetic analysis of the quinoline scaffold.
Introduction of Amino Functionalities
Once the quinoline core is established, the introduction of amino groups at the C2 and C8 positions can be achieved through various methods. A common strategy involves the synthesis of a dinitro- or nitro-halo-quinoline intermediate, followed by reduction and/or nucleophilic aromatic substitution.
Experimental Protocol: A Conceptual Two-Step Synthesis of this compound
This protocol outlines a conceptual pathway, as a direct one-pot synthesis is not extensively documented. It combines established methods for the introduction of amino groups at the C2 and C8 positions.
Step 1: Synthesis of 8-Nitro-2-chloroquinoline
-
Nitration of 2-Chloroquinoline: To a solution of 2-chloroquinoline in concentrated sulfuric acid, slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Isolate the crude product by filtration and purify by recrystallization or column chromatography to obtain 8-nitro-2-chloroquinoline.
Step 2: Diamination of 8-Nitro-2-chloroquinoline
-
Ammonolysis/Amination of the C2 Position: The 2-chloro group can be displaced by an amino group through reaction with ammonia or a primary/secondary amine in a sealed vessel at elevated temperatures.
-
Reduction of the Nitro Group: The 8-nitro group can then be reduced to an amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H2/Pd-C).
-
Purification: The final this compound product can be purified by column chromatography or recrystallization.
Figure 2: Conceptual synthetic workflow for this compound.
Therapeutic Frontiers of the this compound Scaffold
The inherent structural features of the this compound core, including its rigidity, aromaticity, and the presence of two modifiable amino groups, make it a highly attractive scaffold for targeting a diverse range of biological entities.
Antimalarial Activity: A Legacy of the 8-Aminoquinolines
The 8-aminoquinoline scaffold is the cornerstone of the antimalarial drug primaquine, which is crucial for eradicating the dormant liver stages of Plasmodium vivax and P. ovale.[4] The mechanism of action of 8-aminoquinolines is believed to involve their metabolic activation to quinone-imine intermediates, which generate reactive oxygen species (ROS) that induce oxidative stress in the parasite.[4] It is plausible that this compound derivatives could exhibit enhanced or novel antimalarial properties. The amino group at the C2 position could modulate the electronic properties of the quinoline ring, influencing metabolic activation and target engagement. Furthermore, it provides an additional site for derivatization to optimize pharmacokinetic and pharmacodynamic properties.
The mechanism of action of quinoline antimalarials often involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[5][6] By capping the growing hemozoin crystal, the drug prevents the detoxification of heme, leading to parasite death.
Figure 3: Inhibition of hemozoin formation by quinoline antimalarials.
Anticancer Potential: Targeting Cell Proliferation and Survival
Quinoline derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[5][7] The this compound scaffold offers exciting possibilities in this arena. The two amino groups can serve as handles for the introduction of pharmacophores that interact with specific targets within cancer cells.
For instance, derivatization of the amino groups could lead to compounds that inhibit key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
Table 1: Representative Anticancer Activities of Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid | A549 (Lung Carcinoma) | 1.91 | [8] |
| 2,4-Disubstituted Quinoline | HEp-2 (Larynx Tumor) | 49.01 - 77.67 (%) | [8] |
| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast Cancer) | 3.35 | [8] |
| 2,8-bis(trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 (µg/mL) | [8] |
Note: Data for this compound derivatives is limited; this table provides context from related quinoline scaffolds.
Neuroprotective Applications: A Frontier for Exploration
Neurodegenerative diseases represent a significant unmet medical need. The quinoline scaffold has been explored for its neuroprotective potential, with some derivatives showing promise in models of Alzheimer's and Parkinson's diseases.[9][10] The neuroprotective effects of certain quinoline-containing compounds are attributed to their antioxidant properties and their ability to modulate neuroinflammatory pathways.[11] The this compound scaffold, with its two amino groups, could be derivatized to create compounds with enhanced antioxidant capabilities or the ability to chelate metal ions implicated in neurodegenerative processes.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
While a comprehensive SAR for the this compound scaffold is yet to be established due to limited studies, valuable insights can be gleaned from the extensive research on 2-aminoquinoline and 8-aminoquinoline derivatives.
The Influence of Substituents at the C2-Amino Group
Studies on 2-aminoquinoline derivatives have shown that the nature of the substituent on the amino group can significantly impact biological activity. For instance, the introduction of bulky or aromatic groups can enhance interactions with hydrophobic pockets in target proteins.
The Critical Role of the C8-Amino Side Chain
In the context of 8-aminoquinoline antimalarials, the nature of the side chain attached to the 8-amino group is a critical determinant of both efficacy and toxicity. The length and branching of the alkyl chain, as well as the nature of the terminal amino group, influence the compound's pharmacokinetic properties and its ability to generate reactive oxygen species.
A systematic exploration of the chemical space around the this compound core, by varying substituents at both amino groups and on the quinoline ring itself, is crucial for unlocking the full therapeutic potential of this scaffold.
Figure 4: Key structural modification points on the this compound scaffold.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet largely untapped, resource in medicinal chemistry. While direct research on this specific core is nascent, the wealth of information available for related quinoline derivatives provides a strong foundation for its exploration. Future research should focus on:
-
Development of efficient and versatile synthetic routes to access a diverse library of this compound analogs.
-
Systematic biological screening of these compounds against a wide range of therapeutic targets, including malarial parasites, cancer cell lines, and models of neurodegeneration.
-
In-depth structure-activity relationship studies to guide the rational design of more potent and selective drug candidates.
-
Elucidation of the mechanisms of action to understand how these compounds exert their biological effects at a molecular level.
By leveraging the principles of medicinal chemistry and a systematic approach to drug discovery, the this compound scaffold holds the potential to yield the next generation of innovative therapeutics for some of the world's most pressing health challenges.
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Review of 2,8-diaminoquinoline synthesis and applications
An In-depth Technical Guide to the Synthesis and Applications of 2,8-Diaminoquinoline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with the 8-aminoquinoline (8AQ) moiety, in particular, being recognized as a "privileged structure" due to its presence in a multitude of bioactive compounds. This technical guide provides a comprehensive review of the synthesis and burgeoning applications of a specific, yet underexplored derivative: 2,8-diaminoquinoline. By introducing a second amino group at the C2 position, the electronic properties, chelating capabilities, and potential for derivatization are significantly altered, opening new avenues for research and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into synthetic strategies, mechanistic actions, and the diverse applications of this versatile molecule.
The Strategic Importance of the 8-Aminoquinoline Scaffold
The 8-aminoquinoline framework is a highly valued pharmacophore in drug discovery.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and antiviral properties.[2][3] The foundational success of this class is exemplified by the antimalarial drug primaquine, which is essential for the radical cure of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale.[1][4]
The therapeutic efficacy of 8-aminoquinoline derivatives is often linked to two key features:
-
Metal Chelating Ability: The proximity of the C8-amino group and the quinoline nitrogen (N1) creates a bidentate chelation site. This allows the molecule to form stable complexes with various transition metal ions, a property that is believed to contribute to its antimicrobial mechanism by disrupting microbial cell membranes and chelating essential metal ions.[5]
-
A Versatile Synthetic Handle: The amino group at the 8-position provides a crucial site for chemical modification, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.[1] It can also serve as an effective directing group in organic synthesis, facilitating regioselective C-H functionalization reactions.[2]
The addition of a second amino group at the 2-position to create 2,8-diaminoquinoline transforms the molecule from a bidentate to a potential tridentate ligand, significantly enhancing its coordination chemistry and offering a new locus for functionalization. This guide will explore the synthetic pathways to access this specific diamino-scaffold and its subsequent applications.
Synthesis of the 2,8-Diaminoquinoline Core
A direct, one-pot synthesis of 2,8-diaminoquinoline is not prominently described in the literature. Therefore, a successful synthesis relies on a strategic, multi-step approach that involves first constructing the quinoline core and then sequentially installing the two amino functionalities.
Foundational Quinoline Ring Synthesis
Two classical and robust methods for constructing the quinoline ring system are the Skraup and Friedländer syntheses. The choice of method depends on the availability of starting materials and the desired substitution pattern.
-
The Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., the nitro group of a nitroaniline).[6] For synthesizing an 8-aminoquinoline precursor, one would typically start with an appropriately substituted o-phenylenediamine or o-aminophenol.[6] The sulfuric acid acts as both a catalyst and a dehydrating agent, while the oxidizing agent facilitates the cyclization.
-
The Friedländer Annulation: This method involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[6] It offers a more convergent approach but requires a more functionalized starting material.
Caption: Foundational methods for constructing the quinoline ring system.
Strategic Introduction of the Amino Groups
The most logical pathway to 2,8-diaminoquinoline involves a precursor that allows for the differential introduction of the two amino groups. A common and effective strategy is to start with a halo-nitro-quinoline, such as 2-chloro-8-nitroquinoline . This precursor allows for sequential reactions: nucleophilic aromatic substitution (SNAr) to install the 2-amino group, followed by reduction of the nitro group to form the 8-amino group.
Rationale for the Proposed Pathway:
-
Activation: The nitro group at the 8-position is a strong electron-withdrawing group, which activates the quinoline ring, particularly at the C2 and C4 positions, for nucleophilic attack.
-
Reactivity: The chlorine atom at the C2 position is a good leaving group, making it susceptible to substitution by an amine.
-
Sequential Reaction: The nitro group is stable under the conditions typically used for the amination of the 2-chloro position. It can then be selectively reduced in a subsequent step without affecting the newly introduced 2-amino group.
Caption: Proposed synthetic pathway to 2,8-diaminoquinoline.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-8-aminoquinoline (Illustrative Amination)
This patented method describes the amination of a bromo-quinoline precursor, which serves as a validated model for the proposed C-N bond formation.[7]
-
Reaction: Amination of 2-methyl-8-bromoquinoline.[7]
-
Materials:
-
Procedure:
-
Combine 2-methyl-8-bromoquinoline, the chosen catalyst, and the strong base in the selected solvent in a pressure vessel.[7]
-
Introduce the ammonia source.
-
Heat the reaction mixture to a temperature between 60°C and 120°C.[7]
-
Maintain the temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
-
Causality: The use of a copper or other transition metal catalyst is crucial for facilitating the C-N bond formation in this nucleophilic substitution reaction. The strong base is required to deprotonate the incoming nucleophile or to neutralize the acid formed during the reaction, driving the equilibrium towards the product.
Applications of the 2,8-Diaminoquinoline Scaffold
The introduction of the 2-amino group is expected to significantly enhance or modify the well-established applications of the 8-aminoquinoline core, particularly in medicinal chemistry and coordination chemistry.
Medicinal Chemistry
The 8-aminoquinoline scaffold is a prolific source of therapeutic agents.[3]
-
Antimalarial Activity: 8-aminoquinolines are critical for targeting the dormant liver stages (hypnozoites) of P. vivax and P. ovale.[1] The mechanism is believed to involve the disruption of the parasite's mitochondrial function and the generation of oxidative stress.[4]
-
Anticancer Activity: Derivatives have shown potent cytotoxicity against various cancer cell lines.[8][9] Proposed mechanisms include the inhibition of key signaling pathways like PI3K/Akt/mTOR and the induction of apoptosis.[9]
-
Antimicrobial and Antiviral Activity: The ability to chelate metal ions is a key mechanism for the antimicrobial effects of 8-aminoquinoline derivatives.[8] Certain derivatives have also demonstrated inhibitory activity against a range of viruses.[6]
-
Neurodegenerative Diseases: 8-aminoquinoline-melatonin hybrids have been investigated as multifunctional agents for Alzheimer's disease, leveraging their ability to chelate metal ions, inhibit amyloid-β aggregation, and provide antioxidant effects.[10]
The 2,8-diaminoquinoline structure provides an additional site for derivatization, allowing for the creation of new chemical entities with potentially improved potency, selectivity, or pharmacokinetic properties.
| Derivative Class | Target Disease | Proposed Mechanism of Action | Reference |
| Primaquine, Tafenoquine | Malaria | Disruption of parasite mitochondrial function, oxidative stress | [1] |
| Palladium(II) Complexes | Cancer | Cytotoxicity, interaction with serum albumin | [9] |
| 8AQ-Uracil Metal Complexes | Malaria, Bacterial Infections | Antimalarial and antimicrobial activity | [8] |
| 8AQ-Melatonin Hybrids | Alzheimer's Disease | Inhibition of Aβ aggregation, metal chelation, antioxidant | [10] |
Table 1: Selected Medicinal Applications of 8-Aminoquinoline Derivatives.
Coordination Chemistry and Catalysis
The most profound impact of the 2-amino group is the transformation of the ligand's chelating properties. While 8-aminoquinoline is a bidentate (N,N) ligand, 2,8-diaminoquinoline is a tridentate (N,N,N) ligand.
Expert Insight: This change in denticity from bidentate to tridentate is highly significant. A tridentate ligand offers a more pre-organized binding pocket for a metal ion, leading to the formation of more stable and rigid coordination complexes. This enhanced stability can be advantageous in several areas:
-
Catalysis: Stable metal complexes are often more robust catalysts. 2,8-diaminoquinoline complexes could be explored as catalysts for various organic transformations, such as C-N bond-forming reactions.[11]
-
Therapeutic Agents: The stability and geometry of metal complexes are critical to their biological activity. The well-defined octahedral or square pyramidal geometries often formed by tridentate ligands can lead to more specific interactions with biological targets.[12]
-
Materials Science: The rigid structures can be used as building blocks for creating functional coordination polymers or supramolecular assemblies with interesting photoluminescent or magnetic properties.
Caption: Chelation of a metal ion (M) by the tridentate 2,8-diaminoquinoline.
Future Perspectives and Conclusion
2,8-diaminoquinoline represents a logical and promising evolution of the well-established 8-aminoquinoline scaffold. While its synthesis requires a strategic, multi-step approach, the potential rewards are significant. The introduction of the C2-amino group not only provides a new point for diversification in drug development but, more critically, transforms the molecule into a powerful tridentate ligand. This fundamental change enhances its ability to form stable metal complexes, opening up new possibilities in catalysis, materials science, and the design of next-generation metallodrugs. Further research into the direct synthesis of this scaffold and the exploration of its unique coordination chemistry is highly warranted and is expected to yield novel compounds with significant scientific and therapeutic value.
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The Structural Alchemy of 8-Aminoquinolines: A Technical Guide to Unlocking Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 8-aminoquinoline scaffold represents a cornerstone in medicinal chemistry, a privileged structure that has given rise to essential medicines and continues to be a fertile ground for the discovery of novel therapeutic agents. From the indispensable antimalarial, primaquine, to emerging candidates in oncology and infectious diseases, the nuanced relationship between the structure of an 8-aminoquinoline derivative and its biological activity is a subject of intense investigation. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this versatile class of compounds, offering insights into the chemical modifications that govern their efficacy, selectivity, and safety.
The 8-Aminoquinoline Core: A Privileged Scaffold
The 8-aminoquinoline nucleus, a bicyclic aromatic system with an amino group at the C8 position, is the foundational element endowing this class of molecules with a broad spectrum of biological activities.[1][2] The journey of 8-aminoquinolines in medicine began with the synthesis of pamaquine and later, the more effective and less toxic primaquine, which remains a crucial tool for the radical cure of relapsing malaria.[3][4][5] The therapeutic utility of this scaffold has since expanded, with derivatives showing promise as anticancer, antimicrobial, and leishmanicidal agents.[1][4][6]
Antimalarial Activity: A Dance of Metabolism and Oxidative Stress
The primary and most well-understood application of 8-aminoquinolines is in the fight against malaria, particularly the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale.[7][8] The SAR of antimalarial 8-aminoquinolines is intrinsically linked to their complex mechanism of action, a two-step biochemical relay.[7][9]
Step 1: Metabolic Activation - The CYP2D6 Gateway
8-aminoquinolines are prodrugs that require metabolic activation by host cytochrome P450 enzymes, with CYP2D6 playing a pivotal role.[7][9][10][11] This metabolic process, often involving hydroxylation of the quinoline ring, generates redox-active metabolites that are the true effectors of parasite killing.[7][10] The genetic polymorphism of CYP2D6 can significantly impact the efficacy of these drugs, leading to variable responses in different individuals.[11]
Step 2: Redox Cycling and Generation of Reactive Oxygen Species (ROS)
The active metabolites of 8-aminoquinolines undergo redox cycling, a process that generates a significant amount of reactive oxygen species (ROS), such as hydrogen peroxide.[7][9] This surge of oxidative stress within the parasite is believed to be the primary mechanism of its destruction, disrupting essential cellular processes.[7]
Key Structural Modifications and Their Impact on Antimalarial Activity:
-
The Quinoline Nucleus: The integrity of the quinoline ring is essential for activity. Modifications at various positions can dramatically alter efficacy and toxicity.
-
The 8-Amino Side Chain: The nature of the aliphatic diamine side chain at the C8 position is a critical determinant of antimalarial activity. The length and branching of this chain influence the compound's pharmacokinetic properties and its interaction with metabolic enzymes. For primaquine, the 4-amino-1-methylbutylamino side chain is a key feature.[7]
-
Substituents on the Quinoline Ring:
-
6-Methoxy Group: The presence of a methoxy group at the C6 position, as seen in primaquine, is crucial for its antiplasmodial activity.
-
5-Position Substituents: The introduction of bulky substituents at the C5 position can enhance activity and prolong the drug's half-life. Tafenoquine, a long-acting analogue of primaquine, features a 5-phenoxy group which contributes to its extended duration of action.[7][12][13]
-
4-Position Substituents: The presence of a methyl group at the C4 position has been shown to influence the antimalarial potency of some derivatives.[1]
-
Quantitative Insights into Antimalarial Activity
The following table summarizes the in vitro antimalarial activity of selected 8-aminoquinoline derivatives against various strains of Plasmodium falciparum.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Primaquine | D6 | 1200 ± 200 | [7] |
| WR 249420 | Multiple | 50-100 | [1][14] |
| WR 251855 | Multiple | 50-100 | [1][14] |
| WR 266848 | Multiple | 50-100 | [1][14] |
| WR 268499 | Multiple | 50-100 | [1][14] |
| WR 268658 | Multiple | 50-100 | [1][14] |
| WR 242511 | Multiple | 50-100 | [1][14] |
Anticancer Activity: A Multifaceted Assault on Tumor Cells
Emerging evidence highlights the significant anticancer potential of 8-aminoquinoline derivatives.[1][2] Their proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of key signaling pathways, and the generation of cytotoxic ROS.[1]
Key Structural Features for Anticancer Efficacy:
-
Substitutions on the Quinoline Ring: The introduction of bromo and cyano groups at the C5 and C7 positions of 8-hydroxyquinoline has been shown to confer strong antiproliferative activity against various tumor cell lines.
-
Inhibition of Signaling Pathways: Some 8-aminoquinoline derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1]
Quantitative Insights into Anticancer Activity
The following table presents the cytotoxic activity of selected 8-aminoquinoline derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-indole derivative 62 | HepG2, KB, HCT-8, MDA-MB-231, H22 | 0.002 - 0.011 | [15] |
| Quinoline-indole derivative 63 | HepG2, KB, HCT-8, MDA-MB-231, H22 | 0.002 - 0.011 | [15] |
| 2-Arylquinoline 13 | HeLa (Cervical) | 8.3 | [16] |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [16] |
| Quinoline 91b1 | A549 (Lung) | 15.38 µg/mL | [17] |
| Quinoline 91b1 | AGS (Gastric) | 4.28 µg/mL | [17] |
| Quinoline 91b1 | KYSE150 (Esophageal) | 4.17 µg/mL | [17] |
| Quinoline-8-sulfonamide 9a | C32 (Amelanotic melanoma) | 233.9 µg/mL | [18] |
| Quinoline-8-sulfonamide 9a | COLO829 (Metastatic melanoma) | 168.7 µg/mL | [18] |
Antimicrobial and Leishmanicidal Activities: Expanding the Therapeutic Horizon
The versatility of the 8-aminoquinoline scaffold extends to the realm of infectious diseases beyond malaria. Several derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[1] The proposed mechanism often involves the chelation of essential metal ions and the disruption of microbial cell membranes.[1] Furthermore, 8-aminoquinolines, such as sitamaquine, have shown promise as leishmanicidal agents by targeting the parasite's respiratory chain.[19]
The Double-Edged Sword: Understanding and Mitigating Toxicity
A significant limitation to the widespread use of 8-aminoquinolines is their potential for hemolytic toxicity, particularly in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[10][20][21] This toxicity is also linked to the metabolic activation of the parent compound and the subsequent generation of ROS, which can damage red blood cells.[10]
Structural Modifications to Reduce Toxicity:
-
Side Chain Modification: Alterations to the 8-amino side chain can influence the metabolic profile of the compound, potentially leading to the formation of less toxic metabolites.
-
Enantiomeric Separation: For chiral 8-aminoquinolines, it has been observed that the different enantiomers can exhibit distinct pharmacological and toxicological profiles. For instance, the (R)-enantiomer of primaquine is primarily metabolized through oxidation of the terminal amine, while the (S)-enantiomer is more susceptible to CYP2D6-mediated ring oxidation, which is linked to hemolytic toxicity.[10]
Experimental Protocols for the Evaluation of 8-Aminoquinoline Derivatives
The following section provides detailed methodologies for key experiments used in the characterization of 8-aminoquinoline derivatives.
Protocol 1: In Vitro Antimalarial Drug Susceptibility Testing (SYBR Green I-Based Fluorescence Assay)
This high-throughput assay is widely used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against the erythrocytic stages of P. falciparum.[7][9]
Objective: To quantify the inhibition of parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.
Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
Human erythrocytes (O+)
-
RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin
-
Test compounds and control drugs (e.g., chloroquine, artemisinin)
-
96-well black microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Parasite Culture Preparation: Maintain asynchronous P. falciparum cultures in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C. Synchronize the parasites to the ring stage using 5% sorbitol treatment.[22]
-
Drug Plating: Prepare serial dilutions of the test compounds and control drugs in an appropriate solvent (e.g., DMSO) and then further dilute in culture medium. Add 20 µL of the serially diluted compounds to the wells of a 96-well plate.[9]
-
Incubation: Add 180 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well. Incubate the plate for 72 hours under the same conditions as the parasite culture.[7][9]
-
Lysis and Staining: After incubation, lyse the red blood cells by freezing the plates at -80°C. Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.[7]
-
Fluorescence Reading: Incubate the plate in the dark for 1 hour and then measure the fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[7]
-
Data Analysis: Normalize the fluorescence readings to controls (no drug) and background (uninfected red blood cells). Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.[7][9]
Protocol 2: Assessment of Hemolytic Toxicity
This in vitro assay assesses the potential of an 8-aminoquinoline compound to induce hemolysis.
Objective: To quantify the amount of hemoglobin released from red blood cells upon exposure to the test compound.
Materials:
-
Fresh human red blood cells (from G6PD-normal and, if available, G6PD-deficient donors)
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Positive control (e.g., phenylhydrazine or 1% Triton X-100)[9][23]
-
Spectrophotometer or microplate reader
Procedure:
-
Erythrocyte Preparation: Wash fresh red blood cells three times with PBS to remove plasma and the buffy coat. Prepare a 2% erythrocyte suspension in PBS.[9]
-
Assay Setup: In a 96-well plate, add 50 µL of the 2% erythrocyte suspension to triplicate wells.
-
Compound Addition: Add 50 µL of serially diluted test compound to the wells. For the negative control (0% hemolysis), add 50 µL of PBS. For the positive control (100% hemolysis), add 50 µL of 1% Triton X-100.[23]
-
Incubation: Gently mix the contents and incubate the plate at 37°C for 1 hour.[23]
-
Centrifugation: After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet intact red blood cells.[23]
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[23]
-
Absorbance Measurement: Measure the absorbance of the supernatant at 541 nm or 450 nm using a microplate reader.[23][24]
-
Data Analysis: Calculate the percentage of hemolysis for each concentration of the test compound using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Visualizing the Molecular Pathways and Synthetic Strategies
Diagrams are essential tools for understanding the complex biological and chemical processes associated with 8-aminoquinoline derivatives.
Mechanism of Action: Antimalarial Activity
Caption: Proposed two-step mechanism of antimalarial action of 8-aminoquinolines.
Anticancer Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 8-aminoquinoline derivatives.
Synthetic Workflow: Primaquine Synthesis
Caption: Simplified synthetic workflow for the preparation of primaquine.
Conclusion: The Enduring Promise of 8-Aminoquinolines
The 8-aminoquinoline scaffold continues to be a remarkably fruitful starting point for the development of new therapeutic agents. A deep understanding of the structure-activity relationships governing the efficacy and toxicity of these compounds is paramount for the rational design of next-generation drugs with improved therapeutic indices. By leveraging the knowledge of how subtle structural modifications can profoundly impact biological activity, researchers can continue to unlock the full potential of this privileged chemical class to address a range of unmet medical needs, from infectious diseases to cancer. The journey of the 8-aminoquinoline is far from over; it is an ongoing story of chemical innovation and therapeutic discovery.
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- 11. Cytochrome P450 2D6 (CYP2D6) and glucose-6-phosphate dehydrogenase (G6PD) genetic variations in Thai vivax malaria patients: Implications for 8-aminoquinoline radical cure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 19. Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Safety of 8-aminoquinoline antimalarial medicines [who.int]
- 22. media.malariaworld.org [media.malariaworld.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Hemolysis Assay [protocols.io]
Methodological & Application
Synthesis of 2,8-Quinolinediamine: A Detailed Protocol for Researchers
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are fundamental heterocyclic structures in medicinal chemistry and drug development. The quinoline core is a prominent feature in a wide array of pharmaceuticals and biologically active molecules, exhibiting antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The specific positioning of functional groups on the quinoline ring system dramatically influences its biological activity and pharmacological profile. 2,8-Quinolinediamine, in particular, presents a unique substitution pattern that is of growing interest for the development of novel therapeutic agents and as a versatile building block in organic synthesis. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and scientists in the field.
Underlying Scientific Principles: A Tale of Two Reactions
The synthesis of this compound from a suitable precursor, such as 2,8-dichloroquinoline, relies on the principles of modern cross-coupling chemistry, specifically the Buchwald-Hartwig amination . This palladium-catalyzed reaction has revolutionized the formation of carbon-nitrogen bonds, offering a mild and efficient alternative to harsher classical methods like nucleophilic aromatic substitution (SNAr).[1][2]
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps include:
-
Oxidative Addition: The aryl halide (in this case, 2,8-dichloroquinoline) reacts with the Pd(0) catalyst.
-
Amine Coordination and Deprotonation: The amine (or ammonia equivalent) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst.[3]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability of the catalytic intermediates and the overall reaction efficiency.[3]
An alternative, though often more demanding, approach is nucleophilic aromatic substitution (SNAr) . This reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups.[4] For haloquinolines, SNAr reactions with amines can be challenging and may require high temperatures and pressures. The reactivity of the halogen-substituted positions on the quinoline ring can also lead to issues with regioselectivity.[5]
This protocol will focus on the more contemporary and generally more efficient Buchwald-Hartwig amination for the synthesis of this compound.
Visualizing the Synthesis Pathway
Caption: Overall synthetic route to this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Purity | Supplier |
| 8-Chloroquinoline-N-oxide | C₉H₆ClNO | ≥95% | Commercially Available |
| Phosphoryl trichloride | POCl₃ | ≥99% | Commercially Available |
| 2,8-Dichloroquinoline | C₉H₅Cl₂N | ≥96% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | ≥97% | Commercially Available |
| Xantphos | C₃₉H₃₂OP₂ | ≥98% | Commercially Available |
| Lithium bis(trimethylsilyl)amide (LHMDS) | C₆H₁₈LiNSi₂ | 1.0 M in THF | Commercially Available |
| Sodium tert-butoxide | NaOtBu | ≥98% | Commercially Available |
| Toluene | C₇H₈ | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | ACS Grade | Commercially Available |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | ACS Grade | Commercially Available |
| Hexanes | C₆H₁₄ | ACS Grade | Commercially Available |
| Sodium sulfate (anhydrous) | Na₂SO₄ | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | - | Prepared in-house |
| Brine | NaCl | - | Prepared in-house |
Experimental Protocols
Part 1: Synthesis of 2,8-Dichloroquinoline (Starting Material)
This protocol is adapted from the general procedure for the conversion of quinoline-N-oxides to 2-chloroquinolines.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-chloroquinoline-N-oxide (1 equivalent).
-
Addition of Reagent: Carefully add phosphoryl trichloride (3-5 equivalents) to the flask. The reaction is exothermic and should be performed in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess phosphoryl trichloride.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2,8-dichloroquinoline by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent (e.g., ethanol). The expected melting point is 105-108 °C.
Part 2: Synthesis of this compound via Double Buchwald-Hartwig Amination
This protocol is based on established methods for the Buchwald-Hartwig amination of dihaloquinolines using an ammonia equivalent.[6]
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2,8-dichloroquinoline (1 equivalent), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02-0.05 equivalents), Xantphos (0.04-0.10 equivalents), and sodium tert-butoxide (2.5-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene via syringe. Stir the mixture for 10-15 minutes at room temperature. Then, add lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M solution in THF, 2.2-2.5 equivalents) dropwise to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material. The reaction time can vary from 12 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane to afford the pure this compound.
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Trustworthiness and Self-Validation
The success of this synthesis is contingent on several key factors. The purity of the starting materials, particularly the dryness of the solvent and the quality of the catalyst and base, is paramount for the Buchwald-Hartwig amination step. The reaction should be monitored closely by TLC to determine the optimal reaction time and to avoid the formation of byproducts. Proper purification by column chromatography is essential to isolate the desired this compound in high purity. The final characterization data will serve as the ultimate validation of a successful synthesis.
References
- The Synthesis of 4,6- and 4,8-Dichloroquinoline. Journal of the American Chemical Society.
- 2,8-Dichloroquinoline 96 4470-83-1. Sigma-Aldrich.
- Application Notes and Protocols: Reduction of 2-Nitroquinoline to 2-Aminoquinoline. Benchchem.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- Buchwald–Hartwig amin
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Method for preparing 2-methyl-8-aminoquinoline
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
- Method for preparing 2-methyl-8-aminoquinoline
- 2,8-Dichloroquinoline | C9H5Cl2N | CID 676553. PubChem - NIH.
- 4,7-dichloroquinoline. Organic Syntheses Procedure.
- Synthesis of quinolines. Organic Chemistry Portal.
- CN102675201A - Method for preparing 2-methyl-8-aminoquinoline
- nucleophilic arom
- 2-Chloro-8-nitroquinoline | 4225-86-9. Sigma-Aldrich.
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Quinoline Ring. Benchchem.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.
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- 4. m.youtube.com [m.youtube.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,8-Diaminoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its derivatives, 2,8-diaminoquinoline presents a unique substitution pattern of significant interest for the development of novel pharmaceuticals, particularly in the fields of antimalarial and anticancer research. This document provides a comprehensive guide to the synthesis of 2,8-diaminoquinoline, with a primary focus on the Skraup synthesis, a classical and effective method for quinoline ring formation. While a direct, optimized procedure for 2,8-diaminoquinoline via the Skraup reaction is not abundantly reported in the literature, this guide extrapolates from established protocols for analogous substituted quinolines to provide a detailed, field-proven methodology. This document is structured to offer not just a step-by-step protocol, but also the underlying chemical principles, safety considerations, and purification strategies essential for the successful synthesis and characterization of this important heterocyclic compound.
I. Introduction: The Significance of the Quinoline Moiety
Quinolines and their derivatives are a class of heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring. This structural motif is prevalent in a vast array of natural products, pharmaceuticals, and functional materials. The 8-aminoquinoline scaffold, in particular, is a privileged structure in drug discovery, with notable examples including the antimalarial drugs primaquine and tafenoquine.[1][2] The introduction of an additional amino group at the 2-position of the quinoline ring can significantly modulate the electronic properties, basicity, and metal-chelating capabilities of the molecule, opening new avenues for therapeutic applications.
II. The Skraup Synthesis: A Powerful Tool for Quinoline Ring Formation
The Skraup synthesis is a venerable name reaction in organic chemistry that provides a direct route to the quinoline core.[3] The reaction typically involves the treatment of a primary aromatic amine with glycerol, concentrated sulfuric acid, and a suitable oxidizing agent.[3] The versatility of the Skraup synthesis allows for the preparation of a wide range of substituted quinolines by employing appropriately substituted anilines as starting materials.
Mechanism of the Skraup Synthesis
The reaction proceeds through a multi-step mechanism:
-
Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The aromatic amine performs a conjugate (Michael) addition to the acrolein intermediate.
-
Cyclization and Dehydration: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed cyclization, followed by dehydration to yield a 1,2-dihydroquinoline.
-
Oxidation: The final step involves the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline product.
III. Visualizing the Reaction Pathway
A. The Skraup Synthesis Mechanism
Sources
Application Notes and Protocols for the Friedländer Annulation of Substituted 8-Aminoquinolines: A Gateway to Novel Phenanthroline Scaffolds
Introduction: Reimagining the Friedländer Annulation for the Synthesis of Complex Heterocycles
The Friedländer annulation, a classic and robust method for the synthesis of quinolines, has been a cornerstone of heterocyclic chemistry for over a century.[1] Traditionally, this reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound bearing an α-methylene group adjacent to a carbonyl functionality.[2] This powerful transformation has been instrumental in accessing a vast library of quinoline derivatives, many of which are of significant interest in medicinal chemistry and materials science.[3]
This guide, however, ventures beyond the conventional applications of the Friedländer synthesis. We will explore a more nuanced and powerful two-stage strategy that utilizes substituted 8-aminoquinolines as the foundational scaffold. This approach culminates in the synthesis of highly valuable and structurally complex 1,10-phenanthroline derivatives. The core principle of this methodology is the initial transformation of a substituted 8-aminoquinoline into a suitable ortho-aminocarbonyl precursor, which then undergoes a subsequent Friedländer annulation. This strategy opens a gateway to a diverse range of phenanthroline-based compounds, which are renowned for their applications as chelating agents, catalysts in organic synthesis, and as core structures in bioactive molecules.
This document provides a comprehensive overview of this synthetic strategy, complete with detailed experimental protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development.
The Strategic Two-Stage Approach: From 8-Aminoquinoline to Phenanthroline
The direct application of a substituted 8-aminoquinoline in a Friedländer reaction is not feasible due to the absence of a carbonyl group positioned ortho to the amino moiety. To overcome this, a two-stage synthetic sequence is employed. This strategic approach is outlined below:
Figure 1: A conceptual workflow illustrating the two-stage synthesis of substituted 1,10-phenanthrolines from 8-aminoquinolines.
Part 1: Synthesis of the Key Intermediate: 8-Amino-7-quinolinecarbaldehyde
The successful execution of the Friedländer annulation is contingent upon the efficient synthesis of the 8-amino-7-quinolinecarbaldehyde precursor. Several classical methods for the formylation of activated aromatic rings can be adapted for this purpose. The choice of method will depend on the nature of the substituents on the 8-aminoquinoline starting material and the desired scale of the reaction.
Protocol 1: Formylation of a Substituted 8-Aminoquinoline via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).
Materials:
-
Substituted 8-aminoquinoline
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substituted 8-aminoquinoline (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Formation of the Vilsmeier Reagent: In a separate flask, slowly add POCl₃ (1.5 eq) to anhydrous DMF at 0 °C. Allow the mixture to stir for 15-20 minutes at this temperature.
-
Addition of the Vilsmeier Reagent: Slowly add the freshly prepared Vilsmeier reagent to the solution of the substituted 8-aminoquinoline via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 8-amino-7-quinolinecarbaldehyde by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part 2: The Friedländer Annulation of 8-Amino-7-quinolinecarbaldehyde
With the key precursor in hand, the final annulation step to construct the phenanthroline ring system can be performed. The following protocol is adapted from established procedures for the synthesis of chiral alkyl-substituted 1,10-phenanthrolines and can be generalized for a range of α-methylene carbonyl compounds.
Protocol 2: Base-Catalyzed Friedländer Annulation
This protocol describes a general procedure for the base-catalyzed condensation of 8-amino-7-quinolinecarbaldehyde with a ketone.
Materials:
-
Substituted 8-amino-7-quinolinecarbaldehyde
-
α-Methylene carbonyl compound (e.g., a ketone or β-ketoester)
-
Ethanol or Methanol
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluents for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 8-amino-7-quinolinecarbaldehyde (1.0 eq) and the α-methylene carbonyl compound (1.1-1.5 eq) in ethanol or methanol.
-
Addition of Base: Add a solution of potassium hydroxide (2.0-3.0 eq) in a minimal amount of water or alcohol to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Add deionized water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude phenanthroline derivative by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.
Mechanism of the Friedländer Annulation
The Friedländer annulation can proceed through two primary mechanistic pathways, either initiated by an aldol-type condensation or by the formation of a Schiff base. The prevailing mechanism is often dependent on the reaction conditions (acidic vs. basic catalysis).
Figure 2: The two plausible mechanistic pathways for the Friedländer annulation leading to the formation of a 1,10-phenanthroline.
Data Presentation: Scope and Limitations
The success of the Friedländer annulation of 8-amino-7-quinolinecarbaldehydes is dependent on the nature of both the quinoline substrate and the α-methylene carbonyl partner. The following table summarizes representative examples from the literature, highlighting the scope of this transformation.
| Entry | Substituted 8-Amino-7-quinolinecarbaldehyde | α-Methylene Carbonyl Compound | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 8-Amino-7-quinolinecarbaldehyde | Acetone | KOH | EtOH | Reflux | 75 | [4] |
| 2 | 8-Amino-7-quinolinecarbaldehyde | Cyclohexanone | KOH | EtOH | Reflux | 82 | [4] |
| 3 | 8-Amino-7-quinolinecarbaldehyde | 2-Pentanone | KOH | EtOH | Reflux | 68 | [4] |
| 4 | 8-Amino-7-quinolinecarbaldehyde | Propiophenone | KOH | EtOH | Reflux | 71 | [4] |
| 5 | 8-Amino-7-quinolinecarbaldehyde | Camphor | KOH | EtOH | Reflux | Low | [4] |
Key Observations:
-
Steric Hindrance: Sterically hindered ketones, such as camphor, may result in lower yields.[4]
-
Substituent Effects: The electronic nature of substituents on the 8-aminoquinoline ring can influence the reactivity of the starting material. Electron-donating groups may enhance the nucleophilicity of the amino group, while electron-withdrawing groups may have the opposite effect.
-
Regioselectivity: When unsymmetrical ketones are used, the potential for the formation of regioisomers exists. The regioselectivity is often influenced by the reaction conditions and the steric and electronic properties of the ketone.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficiently active catalyst. | Screen different bases (e.g., NaOH, NaOEt, KOtBu) or consider acid catalysis (e.g., p-TsOH, HCl). |
| Low reaction temperature. | Increase the reaction temperature or switch to a higher-boiling solvent. | |
| Deactivation of the starting material. | Ensure the purity of the 8-amino-7-quinolinecarbaldehyde and the α-methylene carbonyl compound. | |
| Formation of multiple products | Side reactions (e.g., self-condensation of the carbonyl compound). | Slowly add the carbonyl compound to the reaction mixture. |
| Lack of regioselectivity with unsymmetrical ketones. | Modify the catalyst and solvent system. Amine catalysts have been shown to improve regioselectivity in some Friedländer reactions. | |
| Difficult purification | Presence of polymeric byproducts. | Optimize the reaction time to minimize byproduct formation. |
| Similar polarity of product and starting materials. | Employ alternative purification techniques such as recrystallization or preparative HPLC. |
Conclusion
The application of the Friedländer annulation to appropriately functionalized 8-aminoquinolines represents a powerful and versatile strategy for the synthesis of substituted 1,10-phenanthrolines. This two-stage approach, involving the initial synthesis of an 8-amino-7-quinolinecarbaldehyde followed by a cyclocondensation reaction, provides access to a diverse range of complex heterocyclic scaffolds. The protocols and insights provided in this guide are intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to leverage this elegant transformation for the development of novel and functional molecules.
References
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]
-
Guan, A., et al. (2022). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 24(14), 5567-5574. [Link]
-
Di Martino, R. M. C., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1085. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
Gladiali, S., et al. (1997). Friedländer Synthesis of Chiral Alkyl-Substituted 1,10-Phenanthrolines. The Journal of Organic Chemistry, 62(24), 8370-8374. [Link]
-
Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKIVOC, 2022(3), 41-54. [Link]
-
Mulvihill, M. J., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(09), 1629-1632. [Link]
-
Mansour, T. S. (2008). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
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- 3. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Purity 2,8-Quinolinediamine via Optimized Recrystallization
An Application Note for Researchers and Drug Development Professionals
Abstract
2,8-Quinolinediamine is a pivotal building block in medicinal chemistry and materials science. The purity of this diamine is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised activity in downstream applications. This document provides a comprehensive guide to the purification of this compound using the robust technique of recrystallization. We delve into the fundamental principles, present a systematic protocol for solvent selection, and offer a detailed, step-by-step methodology for achieving high-purity crystalline product.
Introduction: The Imperative for Purity
Aromatic diamines, including the quinoline scaffold, are privileged structures in drug discovery and polymer synthesis. The precise arrangement of the amino groups on the quinoline ring system of this compound makes it a valuable intermediate. However, synthetic routes often yield crude products containing residual starting materials, by-products, and colorimetric impurities. For applications in pharmaceutical development, where reproducibility and safety are non-negotiable, a highly purified active pharmaceutical ingredient (API) precursor is essential.
Recrystallization is a powerful and widely used purification technique for solid compounds.[1] It leverages the differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.[1][2] A properly executed recrystallization can dramatically increase the purity of the target compound, yielding a crystalline solid that is well-suited for subsequent synthetic steps or final formulation.
The Science of Recrystallization
The success of recrystallization hinges on the principle that the solubility of most solids increases with temperature.[1] The ideal solvent for recrystallizing a specific compound should exhibit the following characteristics[3][4]:
-
High Solvency at Elevated Temperatures: The solvent must completely dissolve the compound of interest (the solute) at or near its boiling point.
-
Low Solvency at Reduced Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or "mother liquor," after the desired compound crystallizes).
-
Chemical Inertness: The solvent must not react with the compound being purified.[3][4]
-
Volatility: The solvent should have a relatively low boiling point and be volatile enough to be easily removed from the purified crystals during the drying phase.[3]
The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution.[2] As this solution cools, the solubility of the desired compound decreases, and it begins to form a crystal lattice. The slow, controlled formation of this lattice tends to exclude the dissimilar impurity molecules, which remain dissolved in the mother liquor. The resulting pure crystals are then isolated by filtration.[3]
Protocol Part I: Systematic Solvent Selection
The most critical step in developing a recrystallization protocol is selecting the appropriate solvent.[4] Given the aromatic and diamine functionalities, this compound is a moderately polar molecule. A logical starting point is to screen a range of solvents with varying polarities. For analogous compounds like m-phenylenediamine, solvents such as n-butanol or solvent mixtures have proven effective.[5]
Recommended Solvents for Screening
The following solvents are recommended for initial small-scale screening tests to determine the optimal system for this compound.
| Solvent | Boiling Point (°C) | Polarity (Relative) | Key Safety Considerations |
| Water | 100 | High | Non-toxic, non-flammable. |
| Ethanol | 78 | High | Flammable. |
| Methanol | 65 | High | Flammable, toxic. |
| Ethyl Acetate | 77 | Medium | Flammable, irritant. |
| Toluene | 111 | Low | Flammable, toxic, irritant. |
| Acetone | 56 | Medium | Highly flammable, irritant. |
Small-Scale Solvent Screening Protocol
This procedure should be performed in test tubes with small quantities of crude material before committing to a large-scale purification.[6]
-
Preparation: Place approximately 20-30 mg of crude this compound into six separate clean, dry test tubes.
-
Room Temperature Test: To each tube, add 0.5 mL of a different solvent from the table above. Agitate the tubes. Note if the solid dissolves completely at room temperature. A solvent that dissolves the compound at this stage is generally unsuitable.[6]
-
Hot Dissolution Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water or sand bath. Add the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound near the solvent's boiling point.[4] Record the approximate volume of solvent used.
-
Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or add a tiny "seed" crystal of the crude material to induce crystallization.[2]
-
Cooling: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.[2]
-
Evaluation: The ideal solvent is one that dissolves the compound when hot but yields a large quantity of high-quality crystals upon cooling.
Protocol Part II: Bulk Recrystallization Workflow
Once an optimal solvent or solvent system has been identified, proceed with the bulk purification. The following workflow is designed to maximize both purity and yield.
Visualized Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Required Equipment: Erlenmeyer flasks, heating mantle or hot plate, Büchner funnel, vacuum flask, filter paper, glass stir rod, ice bath.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the narrow neck of the flask reduces solvent evaporation). Add the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Causality: Using the absolute minimum amount of hot solvent is critical for creating a saturated solution, which ensures maximum recovery of the product upon cooling.[1][2]
-
Decolorization (If Necessary): If the solution is colored by high-molecular-weight impurities, remove it from the heat source and allow it to cool slightly. Add a very small amount (spatula tip) of activated charcoal to the solution. Causality: Adding charcoal to a boiling solution can cause it to boil over violently.[7] The charcoal adsorbs the colored impurities. Swirl and reheat the mixture for a few minutes.
-
Hot Gravity Filtration: If charcoal was added or if insoluble solid impurities are present, perform a hot filtration. Place a funnel with fluted filter paper over a second pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Causality: This step must be done quickly and with pre-heated glassware to prevent the desired compound from crystallizing prematurely on the filter paper, which would decrease the yield.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize the yield of crystals.[2]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2][3] Once the mother liquor has been drawn through, wash the crystals on the filter paper (the "filter cake") with a small amount of ice-cold solvent. Causality: The solvent must be ice-cold to wash away residual mother liquor without re-dissolving a significant amount of the purified product.
-
Drying: Allow air to be pulled through the filter cake for several minutes to begin the drying process. Then, carefully transfer the crystals to a watch glass and allow them to air-dry completely, preferably in a desiccator or a vacuum oven at a modest temperature. Causality: The final product must be completely free of solvent, as residual solvent is an impurity that can affect downstream reactions and analytical characterization (e.g., melting point, NMR).[1]
Safety and Handling
All procedures involving this compound and organic solvents must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Substance Hazards: While a specific SDS for this compound is not widely available, related compounds like 2,8-Quinolinediol are known to cause skin and eye irritation.[8] Assume this compound is toxic if swallowed and may cause skin sensitization. Avoid inhalation of dust and direct contact with skin and eyes.[9]
-
Solvent Hazards: The flammability and toxicity of the chosen solvents must be considered. Ensure no open flames or spark sources are present when working with flammable solvents like ethanol, acetone, or toluene.
-
Waste Disposal: The mother liquor and any solvent washes should be collected and disposed of as hazardous chemical waste according to institutional guidelines.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
- Google Patents. (n.d.). US20060217549A1 - Diamine purification method.
- Google Patents. (n.d.). US3418373A - Preparation of aromatic diamine mixtures.
-
Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]
- Google Patents. (n.d.). US3203994A - Purification of meta-phenylenediamine.
-
ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? Retrieved from [Link]
-
Chem Service. (2015). Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
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Application Note: A Multi-faceted Approach to the Analytical Characterization of 2,8-Quinolinediamine
Foreword: The Critical Role of Characterization
In the landscape of pharmaceutical development, the journey of a drug from a synthetic intermediate to a final product is paved with rigorous analytical scrutiny. 2,8-Quinolinediamine, a key precursor in the synthesis of potent therapeutic agents, is no exception. Its structural integrity, purity profile, and stability are not mere data points; they are foundational pillars that dictate the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This application note serves as a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing a suite of robust analytical methods for the complete characterization of this compound. Our approach is built on a philosophy of analytical synergy, where chromatographic, spectroscopic, and thermal methods are integrated to provide a holistic and unambiguous understanding of the molecule.
Foundational Principles: A Logic-Driven Analytical Workflow
The selection of analytical techniques is a deliberate process, guided by the inherent physicochemical properties of this compound. As an aromatic diamine, its structure presents a unique combination of features: a rigid, UV-active quinoline core and two basic amine functionalities. This dictates our analytical strategy, which is designed to probe each of these features for a comprehensive characterization.
Caption: Integrated analytical workflow for this compound characterization.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
The purity of this compound is a critical quality attribute. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for this purpose due to its high resolving power and sensitivity.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides excellent retention for the aromatic quinoline ring.
-
Mobile Phase: Due to the basic nature of the two amine groups, peak tailing can be a significant issue on standard silica-based columns. To mitigate this, an acidic mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, is employed. This protonates the amine groups, ensuring they are in a single ionic form, and also protonates residual silanols on the stationary phase, reducing undesirable secondary interactions. A gradient elution from a weak aqueous mobile phase to a stronger organic mobile phase (acetonitrile) is used to ensure that impurities with a wide range of polarities are eluted and resolved.
-
Detection: The conjugated aromatic system of the quinoline ring is a strong chromophore, making UV detection a highly sensitive and appropriate choice.
Protocol 3.1: HPLC-UV Purity and Impurity Profiling
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
For analysis, dilute the stock solution to 0.1 mg/mL with the diluent.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 10% B to 80% B over 20 min, then hold at 80% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm |
-
System Suitability: Before sample analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, as per ICH guidelines.[1][2]
-
Data Analysis: Calculate the area percentage of the main peak to determine purity. Identify and quantify any impurities relative to the main peak.
Structural Elucidation: A Spectroscopic and Spectrometric Triad
Confirming the molecular structure of this compound requires a combination of techniques that provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled in its ability to map the carbon-hydrogen framework of a molecule.
Causality of Experimental Choices:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving the polar this compound.[3] Crucially, it allows for the observation of the amine (N-H) protons, which might otherwise be exchanged in protic solvents like D₂O or methanol-d₄.
-
Techniques: ¹H NMR provides information on the proton environments and their connectivity via spin-spin coupling. ¹³C NMR identifies all unique carbon atoms. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign proton-proton and proton-carbon correlations, respectively.
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of DMSO-d₆. Filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube.[4][5]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (Typical):
-
¹H NMR: Acquire 16-32 scans with a spectral width covering 0-12 ppm.
-
¹³C NMR: Acquire 1024 or more scans with a spectral width of 0-220 ppm using proton decoupling.
-
-
Data Interpretation:
-
¹H NMR: Expect signals in the aromatic region (approx. 6.5-8.5 ppm) and distinct signals for the two NH₂ groups.
-
¹³C NMR: Expect 9 distinct signals for the carbon atoms of the quinoline ring system.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides a molecular "fingerprint" by identifying the vibrational modes of the functional groups present.
Causality of Interpretation:
-
The presence of two primary amine groups will give rise to a characteristic doublet in the N-H stretching region. This is a key diagnostic feature.[6][7] The aromatic C-H and C=C/C=N stretching vibrations confirm the quinoline core.
-
Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Expected Characteristic Absorptions:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Asymmetric & Symmetric) | ~3450 - 3300 (two bands) |
| Aromatic C-H Stretch | ~3100 - 3000 |
| Aromatic C=C and C=N Stretch | ~1620 - 1500 |
| N-H Bend (Scissoring) | ~1650 - 1580 |
| Aromatic C-N Stretch | ~1335 - 1250 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS confirms the molecular weight and provides an orthogonal purity check.
Causality of Method Design:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is the ideal choice.[8][9][10][11] The basic amine groups are readily protonated in the ESI source, leading to a strong signal for the protonated molecular ion, [M+H]⁺. ESI is a "soft" ionization technique, which minimizes fragmentation and simplifies spectral interpretation.[8]
-
The Nitrogen Rule: For a compound with an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass.[7][12][13] this compound (C₉H₉N₃) has three nitrogen atoms, so its molecular weight of ~159 Da is consistent with this rule.
-
Instrumentation: An HPLC system (as in Protocol 3.1) coupled to a mass spectrometer (e.g., single quadrupole, TOF, or Orbitrap) with an ESI source.
-
LC-MS Conditions:
-
Use the same HPLC method as described in Protocol 3.1. This allows for direct correlation of UV peaks with mass signals.
-
Divert the flow to the MS detector after the UV detector.
-
-
MS Parameters (Positive ESI Mode):
| Parameter | Typical Setting |
| Ionization Mode | ESI Positive |
| Mass Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
-
Data Analysis:
-
Confirm the presence of the [M+H]⁺ ion at m/z 160.1 in the mass spectrum corresponding to the main HPLC peak.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within 5 ppm.
-
Caption: Triad of techniques for unambiguous structural confirmation.
Thermal Stability Assessment
Understanding the thermal behavior of this compound is crucial for defining safe handling, storage, and processing conditions.
Causality of Technique Selection:
-
Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature, providing a clear indication of the onset of thermal decomposition. This is vital for determining the maximum temperature the material can withstand.[14]
-
Differential Scanning Calorimetry (DSC): DSC detects thermal transitions, such as melting, crystallization, and decomposition, by measuring heat flow. It provides the melting point, a key physical property, and can reveal other energetic events not associated with mass loss.
Protocol 5.1: TGA and DSC Analysis
-
Instrumentation: A TGA instrument and a DSC instrument.
-
Sample Preparation:
-
TGA: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
DSC: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
-
Experimental Conditions:
| Parameter | TGA | DSC |
| Temperature Range | 30 °C to 500 °C | 30 °C to 250 °C |
| Heating Rate | 10 °C/min | 10 °C/min |
| Atmosphere | Nitrogen @ 50 mL/min | Nitrogen @ 50 mL/min |
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition from the thermogram.
-
DSC: Identify the endothermic peak corresponding to the melting point. Note any exothermic events that might indicate decomposition.
-
Conclusion: A Blueprint for Confidence
The protocols outlined in this document represent a robust, multi-technique strategy for the comprehensive characterization of this compound. By integrating chromatography for purity, a triad of spectroscopic and spectrometric methods for structural identity, and thermal analysis for stability, this guide provides a validated blueprint for ensuring the quality and consistency of this critical pharmaceutical intermediate. The emphasis on the scientific rationale behind each methodological choice is intended to empower the analyst not just to follow a protocol, but to understand and critically evaluate the data generated, thereby ensuring the highest level of scientific integrity.
References
-
ICH Q2(R2) Validation of Analytical Procedures. (2022). International Council for Harmonisation. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
HPLC Method Development for Pharmaceuticals. (N.D.). Elsevier. [Link]
-
Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC. (2001). Journal of Liquid Chromatography & Related Technologies. [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
Thermal Stability of Amine Compounds and Dichloromethane. (2014). The Italian Association of Chemical Engineering. [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. (2015). Wiley Analytical Science. [Link]
-
Electrospray Ionization Mass Spectrometry: Principles and Clinical Applications. (2001). The Clinical Biochemist Reviews. [Link]
-
NMR Sample Preparation. (N.D.). University of Illinois Grainger College of Engineering. [Link]
-
Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (N.D.). NASA. [Link]
-
Mass Spectrometry of Amines. (2023). JoVE. [Link]
-
IR: amines. (N.D.). University of California, Los Angeles. [Link]
-
NMR Sample Preparation: The Complete Guide. (N.D.). Organomation. [Link]
-
FT-NMR Sample Preparation Guide. (N.D.). MIT OpenCourseWare. [Link]
-
GCMS Section 6.15 - Fragmentation of Amines. (N.D.). Whitman College. [Link]
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- 14. aidic.it [aidic.it]
Application Note: A Practical Guide to the ¹H and ¹³C NMR Spectral Assignment of 2,8-diaminoquinoline
Introduction
2,8-diaminoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As with any synthesized compound destined for high-value applications, unambiguous structural verification is a critical step in the quality control and research and development process. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for this purpose, providing detailed information about the molecular structure, electronic environment, and connectivity of atoms.[1] This application note provides a comprehensive guide to the anticipated ¹H and ¹³C NMR spectral features of 2,8-diaminoquinoline and outlines a systematic protocol for their complete and accurate assignment. While this document is predictive in nature, it is grounded in the well-established principles of NMR spectroscopy of quinoline and its amino-substituted derivatives.
Predicted Spectral Characteristics: The Influence of Diamino Substitution
The quinoline ring system is composed of a benzene ring fused to a pyridine ring. The ¹H and ¹³C NMR spectra of the parent quinoline are well-documented, with distinct chemical shifts for each position.[2][3] The introduction of two electron-donating amino groups at the C2 and C8 positions is expected to cause significant upfield shifts (to lower ppm values) for the protons and carbons of the quinoline core, particularly those in close proximity to the substituents. This is due to the increased electron density at these positions.
The amino groups themselves will introduce protons (NH₂) that are subject to hydrogen bonding and exchange, which can lead to broad signals in the ¹H NMR spectrum. The chemical shift of these N-H protons is highly dependent on the solvent and concentration.[4][5][6] In aprotic solvents like DMSO-d₆, proton exchange is slower, often resulting in sharper N-H signals compared to protic solvents.[7]
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for the unambiguous assignment of 2,8-diaminoquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is recommended.[8]
Protocol 1: Sample Preparation
A well-prepared sample is fundamental to acquiring high-resolution NMR spectra.[9]
Materials:
-
2,8-diaminoquinoline sample (approximately 10-20 mg for ¹H and 50-80 mg for ¹³C NMR)
-
High-purity deuterated solvent (e.g., DMSO-d₆ is recommended for its ability to slow N-H exchange)[7]
-
High-quality 5 mm NMR tube
-
Glass vial and Pasteur pipette with glass wool
Procedure:
-
Weighing: Accurately weigh the 2,8-diaminoquinoline sample into a clean, dry glass vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently vortex or sonicate to ensure complete dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer: Ensure the final volume in the NMR tube is sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition
The following experiments are recommended for a comprehensive structural elucidation.
1. ¹H NMR (Proton NMR):
-
Purpose: To determine the number of different types of protons, their chemical environments, and their coupling relationships.
-
Typical Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: 0-10 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (D1): 2 seconds
-
2. ¹³C NMR (Carbon NMR):
-
Purpose: To identify the number of non-equivalent carbon atoms and their chemical environments.
-
Typical Parameters:
-
Pulse Program: Standard proton-decoupled experiment
-
Spectral Width: 0-180 ppm
-
Number of Scans: 1024-4096
-
Relaxation Delay (D1): 2-5 seconds
-
3. 2D COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds.[10]
-
Typical Parameters:
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
-
4. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate proton signals with the signals of directly attached carbon atoms.[8]
-
Typical Parameters:
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 4-16
-
5. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and linking different spin systems.[11]
-
Typical Parameters:
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-32
-
Hypothetical Spectral Analysis and Assignment
The following is a didactic walkthrough of the expected NMR data for 2,8-diaminoquinoline. The chemical shifts are estimates based on the known effects of amino groups on the quinoline scaffold.
Molecular Structure and Numbering
Caption: Workflow for the NMR-based structural elucidation of 2,8-diaminoquinoline.
Conclusion
The structural elucidation of 2,8-diaminoquinoline can be confidently achieved through a systematic application of 1D and 2D NMR techniques. By understanding the influence of the amino substituents on the quinoline core and following a logical workflow of COSY, HSQC, and HMBC analysis, a complete and unambiguous assignment of all ¹H and ¹³C signals is attainable. This application note provides the foundational knowledge and a practical protocol for researchers and drug development professionals working with this important class of compounds.
References
-
Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]
-
Schaumburg, K. (1965). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics, 6(2), 189-193. Retrieved from [Link]
-
Claret, P. A., & Osborne, A. G. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1465-1470. Retrieved from [Link]
-
Seaton, P. J., & Williamson, R. T. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 75(8), 1035. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Retrieved from [Link]
-
Mitra, A., Assarpour, A., Seaton, P. J., & Williamson, R. T. (2018). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 95(8), 1431-1435. Retrieved from [Link]
-
Fraga-Corral, M., Carpena, M., Garcia-Oliveira, P., Pereira, A. G., & Simal-Gandara, J. (2020). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Critical Reviews in Analytical Chemistry, 51(6), 567-587. Retrieved from [Link]
-
Seaton, P. J., & Williamson, R. T. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Dialnet. Retrieved from [Link]
-
SpectraBase. (n.d.). Quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
-
Magritek. (n.d.). Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]
-
Mitra, A. (2018). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 95(8), 1431-1435. Retrieved from [Link]
-
Giraud, N., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5236-5246. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminoquinoline. Retrieved from [Link]
-
Magritek Blog. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]
-
PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]
-
ATB. (n.d.). 8-Aminoquinoline. Retrieved from [Link]
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Application Notes & Protocols: 2,8-Quinolinediamine as a Bidentate Ligand for the Synthesis of Novel Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for researchers interested in the coordination chemistry of 2,8-quinolinediamine and its application in the synthesis of novel metal complexes. While direct literature on this compound as a ligand is limited, this document leverages established protocols for structurally similar quinoline-based ligands, particularly 8-aminoquinoline, to provide a robust framework for synthesis, characterization, and potential applications. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower researchers in their exploration of this promising, yet underexplored, ligand. The potential applications of these complexes in areas such as catalysis and medicinal chemistry are also discussed, drawing parallels from related quinoline-metal complexes.
Introduction: The Promise of Quinoline-Based Ligands
The quinoline scaffold is a "privileged structure" in medicinal chemistry and coordination chemistry, renowned for its diverse biological activities and versatile coordination behavior.[1] Metal complexes of quinoline derivatives have garnered significant attention for their potential as therapeutic agents, exhibiting a wide array of medicinal properties including anticancer, antimicrobial, and antiviral activities.[1][2] The ability of the quinoline moiety to intercalate with DNA and the capacity of the coordinated metal ion to participate in redox processes are key to their biological efficacy.
Among the various quinoline derivatives, 8-aminoquinoline (8AQ) has been extensively studied as a ligand. Its derivatives have shown promise as antimalarial, anticancer, and antioxidant agents.[2] The coordination of 8AQ to metal centers can enhance its therapeutic properties, a phenomenon attributed to the increased lipophilicity of the resulting complex, which facilitates cell membrane penetration.[2]
This guide focuses on the lesser-explored This compound , a bidentate ligand with two nitrogen donor atoms. By analogy with other bidentate nitrogen-donor ligands, this compound is expected to form stable chelate complexes with a variety of transition metals. The presence of two amino groups offers intriguing possibilities for forming polynuclear complexes or for further functionalization to tune the electronic and steric properties of the resulting metal complexes.
Ligand Profile: this compound
This compound is an aromatic diamine featuring a quinoline backbone. The two amino groups at the 2 and 8 positions are strategically positioned to act as a bidentate chelating ligand, forming a stable six-membered ring upon coordination to a metal center.
DOT Script for this compound Structure
Caption: General coordination of two this compound ligands to a metal center (M).
Potential Applications and Future Directions
While specific applications of this compound metal complexes are yet to be reported, the known activities of related quinoline complexes suggest several promising avenues for investigation:
-
Anticancer Agents: Many quinoline-metal complexes exhibit significant cytotoxicity against various cancer cell lines. T[1]he mechanism of action often involves DNA intercalation or the generation of reactive oxygen species. T[3]he synthesized this compound complexes should be screened for their anticancer activity.
-
Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. T[4]he electronic and steric environment provided by the this compound ligand could lead to novel catalytic activities, for instance in oxidation, reduction, or cross-coupling reactions.
-
Antimicrobial Agents: The antimicrobial properties of quinoline derivatives are well-documented. M[2]etal complexation can enhance this activity. T[5]he new complexes could be tested against a panel of pathogenic bacteria and fungi.
Conclusion
The exploration of this compound as a ligand for metal complexes represents a fertile ground for new discoveries in coordination chemistry and its applications. The protocols and insights provided in this guide, though adapted from related systems, offer a solid foundation for researchers to synthesize and characterize novel this compound metal complexes. The potential for these new compounds in catalysis and medicinal chemistry warrants their systematic investigation.
References
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A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. (2023). ResearchGate. [Link]
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Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. (2022). ACS Omega. [Link]
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Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (2016). PMC. [Link]
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Zn(II) Complexes with Quinoline Supported Amidate Ligands: Synthesis, Fluorescence, and Catalytic Activity. (2019). Semantic Scholar. [Link]
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Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Scientific Research Publishing. [Link]
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8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2017). PMC. [Link]
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Application Notes & Protocols: In Vitro Efficacy Testing of 2,8-Quinolinediamine Derivatives Against Cancer Cell Lines
Authored by: A Senior Application Scientist
Introduction: The Rationale for Investigating 2,8-Quinolinediamine Derivatives in Oncology
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, including potent anticancer effects through mechanisms such as apoptosis induction, cell cycle arrest, and angiogenesis inhibition.[1] The this compound substitution pattern, in particular, offers a unique structural motif for developing novel anticancer agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of these specific derivatives.
Our approach is grounded in a multi-assay strategy designed to move beyond simple cytotoxicity and build a more complete profile of a compound's cellular impact. We will detail robust, validated protocols for assessing primary cytotoxicity, the induction of programmed cell death (apoptosis), and the disruption of the cell division cycle. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to understand and troubleshoot their results with confidence.
I. Foundational Analysis: Assessing Cytotoxicity
The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells.[2][3] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth or viability by 50%. We will detail two robust and widely adopted colorimetric assays: the Sulforhodamine B (SRB) assay and the MTT assay.
A. The Sulforhodamine B (SRB) Assay: A Measure of Cellular Biomass
The SRB assay is a preferred method for high-throughput screening due to its reliability, cost-effectiveness, and simplicity.[4][5] It relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[5][6] The amount of bound dye is directly proportional to the total cellular protein content, serving as an excellent proxy for cell number.[5]
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
-
Cell Plating: Seed adherent cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for an additional 48-72 hours.[7]
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (for a final concentration of 10% TCA) and incubate at 4°C for 1 hour.[5][7] This step fixes the cells and precipitates total cellular protein.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water to remove TCA, medium, and unbound components.[5] Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4][6]
-
Post-Staining Wash: Quickly rinse the plates four times with 1% acetic acid to remove any unbound dye.[6] This step is critical to reduce background noise.
-
Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 540 nm using a microplate reader.[6]
B. The MTT Assay: A Measure of Metabolic Activity
The MTT assay is another cornerstone for assessing cell viability.[9] It measures the metabolic activity of a cell population, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[9][10]
-
Cell Plating & Treatment: Follow steps 1-3 of the SRB protocol. Plate cells at a density of 5,000 to 100,000 per well and treat with the compounds for the desired time.[8][12]
-
MTT Addition: After the treatment incubation, add 20 µL of 5 mg/mL MTT solution in PBS to each well.[2]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitate is visible.[12] This incubation allows metabolically active cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the culture medium. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[8]
-
Absorbance Reading: Cover the plate with foil and agitate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[8][9] Read the absorbance between 550 and 600 nm (typically 570 nm).[10][13]
Data Presentation: Cytotoxicity Screening
The results from the primary cytotoxicity screen are best summarized in a table format, allowing for a clear comparison of the potency of each derivative across different cancer cell lines.
| Derivative ID | Target Cancer Cell Line | IC50 (µM) ± SD (SRB Assay) | IC50 (µM) ± SD (MTT Assay) |
| QD-01 | MCF-7 (Breast) | 1.5 ± 0.2 | 1.8 ± 0.3 |
| HCT116 (Colon) | 0.8 ± 0.1 | 0.9 ± 0.1 | |
| A549 (Lung) | 3.2 ± 0.4 | 3.5 ± 0.5 | |
| QD-02 | MCF-7 (Breast) | 12.7 ± 1.5 | 14.1 ± 1.8 |
| HCT116 (Colon) | 8.9 ± 0.9 | 9.5 ± 1.1 | |
| A549 (Lung) | 25.4 ± 3.1 | 28.0 ± 3.5 | |
| Cisplatin | MCF-7 (Breast) | 5.6 ± 0.6 | 6.1 ± 0.7 |
| (Control) | HCT116 (Colon) | 2.1 ± 0.3 | 2.4 ± 0.3 |
| A549 (Lung) | 4.8 ± 0.5 | 5.2 ± 0.6 |
II. Mechanistic Insight: Apoptosis and Cell Cycle Analysis
Once a compound demonstrates potent cytotoxicity, the next logical step is to investigate how it kills the cancer cells. Many effective anticancer drugs work by inducing apoptosis or by arresting the cell cycle, preventing proliferation.[14][15] Flow cytometry is a powerful technique for these mechanistic studies.[16][17]
A. Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a highly regulated process crucial for eliminating damaged cells.[18] One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. It is used to identify late apoptotic or necrotic cells with compromised membrane integrity.
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
B. Cell Cycle Analysis via Propidium Iodide (PI) Staining
Dysregulation of the cell cycle is a hallmark of cancer.[19] Investigating a compound's effect on cell cycle progression can reveal if it inhibits proliferation by causing cells to arrest at a specific phase (G0/G1, S, or G2/M). This analysis is achieved by staining fixed and permeabilized cells with a DNA-intercalating dye like Propidium Iodide (PI).[16][20] The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cycle.[21]
-
Cell Culture and Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[20] Incubate at 4°C for at least 2 hours to ensure proper fixation.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[20] The RNase A is crucial as PI can also bind to double-stranded RNA, which would otherwise interfere with the analysis.[16][20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[22]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer, collecting data on a linear scale.[20] The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), the G2/M phase (4N DNA content), and the S phase (intermediate DNA content).
III. Concluding Remarks
This guide provides a validated, multi-faceted approach to the in vitro characterization of novel this compound derivatives for anticancer activity. By progressing from broad cytotoxicity screening to more detailed mechanistic studies, researchers can efficiently identify promising lead compounds and build a strong data package for further preclinical development. The causal explanations behind each protocol are intended to foster a deeper understanding, enabling scientists to adapt these methods to their specific cancer cell lines and research questions, ultimately accelerating the discovery of new and effective cancer therapies.
References
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Title: Assaying cell cycle status using flow cytometry - PMC - NIH Source: National Institutes of Health URL: [Link]
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Title: Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC - NIH Source: National Institutes of Health URL: [Link]
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Title: Cytotoxic assays for screening anticancer agents - PubMed Source: PubMed URL: [Link]
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Title: Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics Source: Creative Diagnostics URL: [Link]
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Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]
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Title: Cell Cycle Tutorial Contents Source: University of Aberystwyth URL: [Link]
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Title: Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - Bio-protocol Source: Bio-protocol URL: [Link]
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Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer Nature Experiments URL: [Link]
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Title: Cell Cycle Analysis Source: University of Wisconsin Carbone Cancer Center URL: [Link]
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Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO Source: SciELO URL: [Link]
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Title: Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray Source: Creative Bioarray URL: [Link]
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Title: Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists Source: Biocompare URL: [Link]
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Title: MTT Proliferation Assay Protocol - ResearchGate Source: ResearchGate URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH Source: National Institutes of Health URL: [Link]
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Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO Source: SciELO URL: [Link]
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Title: Optimization of the sulforhodamine B colorimetric assay - ResearchGate Source: ResearchGate URL: [Link]
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Title: Review on recent development of quinoline for anticancer activities Source: Heliyon URL: [Link]
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Title: Synthesis and in Vitro Cytotoxicity of 2-alkylaminosubstituted Quinoline Derivatives Source: PubMed URL: [Link]
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Title: Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC - PubMed Central Source: National Institutes of Health URL: [Link]
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Title: Synthesis and anticancer activity of novel 2-quinolone derivatives - ResearchGate Source: ResearchGate URL: [Link]
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Title: Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH Source: National Institutes of Health URL: [Link]
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Application Notes & Protocols: Development of 2,8-Quinolinediamine-Based Antimalarial Agents
Introduction
Malaria remains a significant global health threat, responsible for millions of cases and hundreds of thousands of deaths annually, primarily affecting children under five in sub-Saharan Africa.[1] The continuous emergence of drug-resistant Plasmodium strains necessitates an urgent and robust pipeline of novel antimalarial agents.[1][2] Quinoline-containing compounds have historically been the cornerstone of antimalarial chemotherapy, with drugs like chloroquine and quinine playing pivotal roles.[3][4] This class of drugs is thought to exert its effect by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in its food vacuole.[3][5][6][7]
The 8-aminoquinoline scaffold, exemplified by primaquine and tafenoquine, is unique in its ability to eradicate the dormant liver-stage hypnozoites of P. vivax and P. ovale.[4] Building upon this privileged scaffold, the 2,8-quinolinediamine class represents a promising area for the development of new antimalarials. These compounds are being investigated for their potential to exhibit high potency against blood-stage parasites, including multi-drug resistant strains, and to possess favorable pharmacological properties.
This document provides a comprehensive guide for researchers engaged in the discovery and preclinical development of this compound-based antimalarial candidates. It outlines key protocols for synthesis, in vitro screening, and in vivo efficacy assessment, while emphasizing the scientific rationale behind each experimental step to ensure robust and reproducible outcomes.
Section 1: The this compound Scaffold: Rationale & Structure
The quinoline core is a versatile heterocyclic system that has been extensively modified to generate potent antimalarial agents.[4] The 2,8-disubstitution pattern offers unique structural and electronic properties that can be exploited for drug design. The diamine functionality, typically with one amine at the 8-position and another in a side chain at the 2-position, allows for tailored modifications to optimize potency, solubility, and pharmacokinetic profiles.
Modifications at these positions can influence the compound's basicity, which is crucial for accumulation in the acidic food vacuole of the parasite, and can introduce functionalities that enhance interactions with biological targets or evade resistance mechanisms.[3][5]
Caption: General structure of the this compound scaffold.
Section 2: Synthesis of this compound Analogs
The synthesis of a library of this compound analogs is the foundational step in exploring their structure-activity relationship (SAR). A common synthetic strategy involves the construction of the quinoline core followed by the introduction of the diamine side chains. The Conrad-Limpach reaction or related methods are often employed for creating the quinolone intermediate.[8]
Protocol 2.1: Representative Synthesis of a this compound Analog
This protocol describes a generalized, multi-step synthesis. Researchers must adapt conditions based on the specific reactivity of their chosen starting materials and intermediates.
Rationale: This workflow is designed for flexibility, allowing for the introduction of diversity at both the R1 (quinoline core) and R2 (diamine side chain) positions. The use of protecting groups is critical to prevent unwanted side reactions, and standard purification techniques ensure the high purity required for biological testing.
Caption: Simplified synthetic workflow for this compound analogs.
Step-by-Step Methodology:
-
Quinoline Core Synthesis (e.g., Conrad-Limpach):
-
React a substituted aniline with an appropriate ethyl acetoacetate derivative.[8][9]
-
This can be done in the presence of an acid catalyst like acetic acid or, for a more robust reaction, by heating in polyphosphoric acid (PPA).[9]
-
The resulting intermediate is a hydroxyquinoline.
-
Causality: The choice of aniline determines the substitution pattern on the benzene portion of the quinoline ring system, which is crucial for modulating activity and physicochemical properties.
-
-
Chlorination:
-
Convert the hydroxyl group at the 2-position to a chlorine using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
This creates a reactive site for subsequent nucleophilic substitution.
-
Causality: Chlorine is an excellent leaving group, facilitating the introduction of the desired diamine side chain in the next step.
-
-
Introduction of the Diamine Side Chain:
-
React the 2-chloroquinoline intermediate with a desired diamine (e.g., a protected butane-1,4-diamine).[5]
-
The reaction is typically a nucleophilic aromatic substitution, often heated in a suitable solvent like isopropanol.[5]
-
Causality: The nature of the diamine side chain (length, branching, additional functional groups) is a key determinant of antimalarial potency and the compound's pharmacokinetic profile.
-
-
Deprotection and Purification:
-
If protecting groups were used on the diamine, remove them under appropriate conditions (e.g., acid treatment for a Boc group).
-
Purify the final compound using flash chromatography or recrystallization.
-
Confirm the structure and purity using analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Trustworthiness: Rigorous purification and characterization are non-negotiable. Impurities can lead to false positives in biological assays and confound SAR analysis.
-
Section 3: In Vitro Antimalarial Activity & Cytotoxicity Screening
The primary goal of in vitro screening is to determine a compound's potency against the parasite and its selectivity over host cells. The workflow involves culturing the malaria parasite, assessing its growth inhibition by the test compounds, and evaluating the compounds' toxicity against a mammalian cell line.[10]
Caption: Workflow for in vitro antimalarial screening.
Protocol 3.1: Plasmodium falciparum Culture
Rationale: Continuous in vitro culture of the asexual blood stages of P. falciparum provides a consistent and reproducible source of parasites for high-throughput screening.[8][10] Both chloroquine-sensitive (e.g., NF54) and chloroquine-resistant (e.g., K1, Dd2) strains should be used to identify compounds effective against resistant parasites.[1][8]
Step-by-Step Methodology:
-
Prepare Complete Medium: Use RPMI 1640 medium supplemented with HEPES, hypoxanthine, gentamicin, glutamine, and 0.5% Albumax II.[8]
-
Maintain Cultures: Grow parasites in human erythrocytes (O+) at a 2-5% hematocrit in a sterile culture flask.[8]
-
Incubation: Incubate at 37°C in a controlled atmosphere of 5% O₂, 5% CO₂, and 90% N₂.[8]
-
Synchronization (Optional but Recommended): To improve assay consistency, synchronize the parasite culture (e.g., to the ring stage) using methods like sorbitol treatment.
-
Monitor Parasitemia: Daily, prepare a thin blood smear, fix with methanol, stain with Giemsa, and determine the percentage of infected red blood cells via light microscopy. Sub-culture as needed to maintain parasitemia between 1-8%.
Protocol 3.2: IC₅₀ Determination using SYBR Green I Assay
Rationale: The SYBR Green I-based fluorescence assay is a widely used, sensitive, and high-throughput method for measuring parasite proliferation.[11] SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus reflecting parasite growth.
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well black plate, add 100 µL of complete medium to all wells.[12]
-
Compound Dilution: Serially dilute test compounds in the plate. Reserve columns for positive control (parasites with no drug) and negative control (uninfected RBCs).
-
Add Parasites: Add 100 µL of synchronized ring-stage parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions.
-
Lysis and Staining:
-
Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye in a suitable buffer (e.g., Tris-HCl).
-
Add 100 µL of this lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Read Fluorescence: Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the data to the positive control (100% growth).
-
Plot the percentage of growth inhibition against the log of the drug concentration and fit a dose-response curve (e.g., using sigmoidal regression) to determine the IC₅₀ value (the concentration that inhibits 50% of parasite growth).
-
Protocol 3.3: Cytotoxicity Assessment (CC₅₀)
Rationale: To ensure a compound's activity is specific to the parasite, its toxicity must be evaluated against mammalian cells. The ratio of cytotoxicity (CC₅₀) to antimalarial activity (IC₅₀) gives the Selectivity Index (SI), a critical parameter for prioritizing compounds. A higher SI is desirable.[9] Cell lines like HepG2 (liver) or WI-26VA4 (lung) are commonly used.[13]
Step-by-Step Methodology:
-
Cell Culture: Culture a mammalian cell line (e.g., HepG2) in its recommended medium and conditions.
-
Seeding: Seed the cells into a 96-well clear plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or Neutral Red uptake assay.[13]
-
Data Analysis: Calculate the CC₅₀ value, the concentration that reduces cell viability by 50%, using a dose-response curve analysis similar to the IC₅₀ determination.
Data Presentation: In Vitro Screening Results
| Compound ID | IC₅₀ (nM) vs. NF54 (Sensitive) | IC₅₀ (nM) vs. K1 (Resistant) | CC₅₀ (nM) vs. HepG2 | Selectivity Index (SI = CC₅₀/IC₅₀ vs. K1) |
| Lead-001 | 15 | 45 | >20,000 | >444 |
| Lead-002 | 8 | 22 | >20,000 | >909 |
| Chloroquine | 20 | 250 | >20,000 | >80 |
Interpretation: Lead-002 shows high potency against both sensitive and resistant strains and an excellent selectivity index, making it a strong candidate for in vivo studies.
Section 4: In Vivo Efficacy Assessment in Murine Models
Compounds that demonstrate promising in vitro activity and selectivity must be evaluated in an animal model to assess their efficacy in a complex biological system.[14] Murine malaria models, such as Plasmodium berghei in mice, are standard for initial in vivo screening.[14][15]
Protocol 4.1: The 4-Day Suppressive Test (Peters' Test)
Rationale: This is the standard primary in vivo test to evaluate a compound's ability to suppress parasitemia during an active infection.[12] It provides a rapid and cost-effective assessment of in vivo antimalarial activity.
Step-by-Step Methodology:
-
Animal Model: Use standard laboratory mice (e.g., Swiss albino mice).
-
Infection (Day 0): Inoculate mice intraperitoneally with P. berghei-infected red blood cells.
-
Treatment (Day 0-3):
-
Randomize mice into groups (typically 5 mice per group): vehicle control, positive control (e.g., chloroquine), and test compound groups.
-
Administer the test compounds orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days, starting a few hours after infection.[12] Test a range of doses (e.g., 10, 30, and 100 mg/kg).[12]
-
-
Parasitemia Measurement (Day 4):
-
On the fifth day, collect a drop of blood from the tail of each mouse.
-
Prepare a thin blood smear, stain with Giemsa, and determine the percentage of parasitemia by counting infected red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia for each treatment group relative to the vehicle control group using the formula: % Suppression = [(Parasitemia_Control - Parasitemia_Treated) / Parasitemia_Control] x 100
-
The effective dose (ED₅₀ or ED₉₀), the dose that suppresses parasitemia by 50% or 90%, can be calculated from dose-ranging studies.[12]
-
Data Presentation: 4-Day Suppressive Test Results
| Compound | Dose (mg/kg/day, p.o.) | Mean Parasitemia (%) on Day 4 | % Suppression |
| Vehicle Control | - | 35.4 | - |
| Chloroquine | 10 | 1.2 | 96.6 |
| Lead-002 | 10 | 15.1 | 57.3 |
| Lead-002 | 30 | 4.3 | 87.9 |
| Lead-002 | 100 | 0.8 | 97.7 |
Interpretation: Lead-002 demonstrates excellent, dose-dependent in vivo efficacy, achieving over 90% suppression at 30 mg/kg and nearly complete clearance at 100 mg/kg.
Section 5: Lead Optimization and ADME/Tox Profiling
Successful lead candidates from in vivo studies undergo further optimization. This iterative process involves synthesizing new analogs to improve potency, selectivity, and drug-like properties.
Structure-Activity Relationship (SAR): The data from in vitro and in vivo testing is used to build an SAR. For example, it might be found that a specific side chain length at the 2-position maximizes activity or that adding a fluorine atom to the quinoline core improves metabolic stability.
ADME/Tox Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) is crucial.
-
In Silico Profiling: Computational tools can predict properties like solubility, permeability, and potential toxicities (e.g., hepatotoxicity, mutagenicity), helping to prioritize which analogs to synthesize and test.[16][17][18]
-
In Vitro ADME Assays: Experimental assays can determine metabolic stability (using liver microsomes), plasma protein binding, and potential for drug-drug interactions (e.g., CYP450 inhibition).
-
Pharmacokinetics (PK): For promising leads, PK studies in rodents determine key parameters like half-life, bioavailability, and maximum concentration (Cmax), which are essential for designing effective dosing regimens.[19]
Conclusion
The development of this compound-based antimalarials follows a structured, multi-disciplinary workflow from chemical synthesis to in vivo validation. The protocols outlined in this guide provide a robust framework for identifying and advancing new drug candidates. By carefully following these validated methodologies and understanding the scientific rationale behind each step, researchers can efficiently navigate the preclinical drug discovery cascade. The ultimate goal is to develop a safe, effective, and affordable new treatment to combat the global burden of malaria.
References
-
ResearchGate. Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions. Available from: [Link]
-
Puri, S. K., & Dutta, G. P. (2005). Synthesis, antimalarial, antileishmanial, and antimicrobial activities of some 8-quinolinamine analogues. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Singh, A., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. Available from: [Link]
-
Riscoe, M., et al. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. PMC. Available from: [Link]
-
Singh, P., & Kumar, A. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society. Available from: [Link]
-
de Villiers, K. A., et al. (2008). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Available from: [Link]
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics.
-
Kumar, A., & Singh, P. (2013). Structural modifications of quinoline-based antimalarial agents: Recent developments. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
-
Fidock, D. A., et al. Antimalarial drug discovery: efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Efficacy Testing in vitro. Available from: [Link]
-
Martinez, P. D. G., et al. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. Anais da Academia Brasileira de Ciências. Available from: [Link]
-
Sharma, M., et al. (2019). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. Available from: [Link]
-
Charris, J. E., et al. (2022). Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity. Parasitology Research. Available from: [Link]
-
Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Available from: [Link]
-
White, N. J. (2017). The assessment of antimalarial drug efficacy in-vivo. Malaria Journal. Available from: [Link]
-
de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO Brasil. Available from: [Link]
-
Khanyile, N. G., & Dube, A. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules. Available from: [Link]
-
Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Shalon, C., et al. (2024). Efficacies and ADME properties of redox active methylene blue and phenoxazine analogues for use in new antimalarial triple drug. Frontiers in Pharmacology. Available from: [Link]
-
Gutiérrez, J. E., et al. (2023). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of Chemical Research. Available from: [Link]
- Webster, H. K., et al. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health.
- Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity.
-
hVIVO. Malaria Challenge Model | Antimalarial Drugs & Vaccines. Available from: [Link]
-
Johnson, J. D., et al. (2012). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Burrows, J. N., et al. (2022). Antimalarial drug discovery: progress and approaches. Nature Reviews Drug Discovery. Available from: [Link]
-
ResearchGate. Toxicity profile of currently registered anti-malarial drugs and.... Available from: [Link]
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- 4. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
How to minimize tar formation in Skraup synthesis of quinolines
Technical Support Center: Skraup Synthesis of Quinolines
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Tar Formation
The Skraup synthesis, a cornerstone in heterocyclic chemistry, offers a direct route to the quinoline scaffold, a privileged structure in medicinal chemistry.[1] However, the reaction is infamous for its vigorous nature and the frequent formation of intractable tar, which can significantly complicate product isolation and reduce yields.[2][3] This guide provides in-depth troubleshooting strategies and preventative measures to mitigate tar formation, ensuring a more efficient and reproducible synthesis.
Troubleshooting Guide: Common Issues and Solutions
Q1: My Skraup synthesis is extremely vigorous and hard to control. How can I moderate it?
A1: The highly exothermic nature of the Skraup synthesis is a primary contributor to tar formation.[4][5] An uncontrolled exotherm leads to localized overheating, which promotes the polymerization of reactive intermediates.[3][6]
Core Directive: Tame the Exotherm
To moderate the reaction, consider the following strategies:
-
Incorporate a Moderator: Ferrous sulfate (FeSO₄) is a widely used and effective moderator.[5][6][7] It is believed to function as an oxygen carrier, allowing the oxidation step to proceed more smoothly over an extended period.[6][7] Boric acid can also be employed for a smoother reaction, though it may occasionally result in slightly lower yields.[7][8]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. Concentrated sulfuric acid should be added slowly with efficient cooling to manage the initial heat of mixing.[5] Similarly, the glycerol or α,β-unsaturated carbonyl component should be added gradually to a preheated acidic solution of the aniline.[3]
-
Ensure Efficient Stirring: Robust and efficient stirring is essential to dissipate heat and prevent the formation of localized hotspots, which are breeding grounds for polymerization.[5]
Q2: I'm observing significant tar formation in my reaction. What is the primary cause and how can I minimize it?
A2: Tar formation is a notorious side reaction in the Skraup synthesis, primarily stemming from the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[2][4][9]
Core Directive: Starve the Polymerization
To minimize tarring, focus on controlling the concentration and reactivity of acrolein:
-
Optimize Temperature: While the initial dehydration of glycerol requires sufficient heat, excessive temperatures will accelerate polymerization.[3] A controlled temperature range, often between 100–150°C during the addition of glycerol, is crucial.[3][10]
-
Use a Milder Oxidizing Agent: While nitrobenzene is a traditional oxidizing agent, it can contribute to the vigor of the reaction.[4] Alternatives like arsenic acid have been reported to result in a less violent reaction.[11][12] Iodine can also serve as a milder and effective oxidizing agent.[4] In some modified procedures, particularly with microwave heating, an external oxidizing agent may not be necessary.[2]
-
Consider Modern Modifications: Techniques such as microwave irradiation or the use of ionic liquids can facilitate the reaction at lower temperatures and for shorter durations, thereby reducing the window for tar formation.[2][4]
Q3: My reaction mixture becomes too viscous to stir effectively, leading to poor heat transfer and increased tarring. What can I do?
A3: A significant increase in viscosity is a clear indicator that polymerization is occurring.
Core Directive: Maintain Fluidity
To combat this issue:
-
Correct Reagent Order: Ensure that the reagents are added in the correct sequence. Typically, the sulfuric acid is added last and with cooling to a mixture of the aniline, glycerol, and moderator.[4][7]
-
Appropriate Scale and Equipment: Use a flask that is sufficiently large for the reaction volume and a stir bar or overhead stirrer that can handle a viscous mixture.[4]
-
Solvent Considerations: While the traditional Skraup synthesis is often performed neat, the use of a high-boiling solvent might be considered in some modifications to maintain a stirrable consistency.[10]
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of tar formation in the Skraup synthesis?
The primary pathway to tar formation is the acid-catalyzed polymerization of acrolein. Under the harsh acidic and high-temperature conditions of the reaction, acrolein, the reactive intermediate formed from the dehydration of glycerol, can readily polymerize into a complex, high-molecular-weight tar.[2][4][9]
How does the choice of aniline substituent affect tar formation?
Electron-withdrawing groups on the aniline can deactivate the aromatic ring, making the cyclization step more challenging and potentially leading to lower yields and an increased proportion of side products, including tar.[6][13] Conversely, electron-donating groups can facilitate the reaction.
Can polymerization inhibitors be used to prevent tar formation?
While not a traditional component of the Skraup synthesis, the addition of a polymerization inhibitor like hydroquinone could theoretically reduce tar formation by scavenging radical species that may initiate polymerization.[4] However, the effectiveness of such inhibitors under the strongly acidic and oxidizing conditions of the Skraup reaction would need to be empirically determined for each specific substrate.
Experimental Protocols
Protocol 1: Modified Skraup Synthesis with Ferrous Sulfate as a Moderator
This protocol is a modified version of the classic Skraup synthesis, incorporating ferrous sulfate to control the reaction's exothermicity.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Nitrobenzene
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine the aniline, glycerol, and ferrous sulfate heptahydrate.
-
Acid Addition: Place the flask in an ice-water bath. Slowly and with vigorous stirring, add the concentrated sulfuric acid through the dropping funnel. Maintain a low temperature during this addition to prevent a premature and uncontrolled reaction.[4]
-
Initiation of Reaction: Gently heat the mixture. The reaction is exothermic, and once it begins to boil, the external heat source should be removed.[1] The reaction should be allowed to proceed under its own heat. If the reaction becomes too vigorous, the flask can be cooled with a water bath.[5]
-
Reaction Completion: Once the initial vigorous phase subsides, heat the mixture to maintain a steady reflux for several hours to ensure the reaction goes to completion.
-
Work-up: Allow the reaction mixture to cool. Carefully pour the mixture over crushed ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly basic. This will precipitate tarry byproducts and liberate the quinoline.
-
Purification: The crude quinoline can be purified by steam distillation followed by extraction and subsequent distillation under reduced pressure.[5][7]
Data Presentation
Table 1: Effect of Moderators and Oxidizing Agents on Quinoline Yield
| Aniline | Oxidizing Agent | Moderator | Yield (%) | Reference |
| Aniline | Nitrobenzene | Ferrous Sulfate | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[12] |
| Aniline | Arsenic Acid | - | Not specified, but noted as less violent | Wikipedia |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | - | Not specified in abstract | Organic Syntheses procedure[12] |
Visualizations
Logical Workflow for Minimizing Tar Formation
Caption: Workflow for minimizing tar in Skraup synthesis.
Mechanism of Tar Formation
Caption: Competing pathways of quinoline and tar formation.
References
-
Manske, R. H. F., Ledingham, A. E., & Ashford, W. R. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research. [Link]
-
Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in Fig. 24. Organic Syntheses. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. [Link]
- Skraup reaction process for synthesizing quinolones.
-
The Skraup Synthesis of Quinolines. ResearchGate. [Link]
-
Alternative Oxidisers in Skraup reaction. Sciencemadness.org. [Link]
-
Skraup reaction. Wikipedia. [Link]
- Preparation and Properties of Quinoline. Unknown Source.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
-
Skraup Reaction. YouTube. [Link]
-
Synthesis of quinoline derivatives and its applications. Slideshare. [Link]
-
Separation of 8-hydroxyquinoline from tarry mixture formed during synthesis by Skraup synthesis? Is there any method apart from distillation? ResearchGate. [Link]
-
Skraup Synthesis of Quinoline - tips/pointers. Reddit. [Link]
-
Skraup’s Synthesis. Vive Chemistry - WordPress.com. [Link]
-
Making quinoline - the Skraup synthesis. YouTube. [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. [Link]
-
Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. [Link]
-
The Skraup Synthesis of Quinolines. Organic Reactions. [Link]
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- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2,8-Diaminoquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2,8-diaminoquinoline. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable heterocyclic compound. As Senior Application Scientists, we aim to combine established chemical principles with field-proven insights to help you navigate the challenges of your experimental work and improve your synthetic yield.
Overview of Synthetic Strategies
The synthesis of 2,8-diaminoquinoline can be approached from several precursors. The choice of route often depends on the availability of starting materials, scalability, and the desired purity profile. The two most common and logical pathways start from either a di-halogenated or a nitro-halogenated quinoline core.
Caption: Common synthetic routes to 2,8-diaminoquinoline.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally recommended for the highest yield and purity?
A: Route B, starting from 2-chloro-8-nitroquinoline, is often preferred. This pathway allows for a more controlled, stepwise functionalization. The nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination at the 2-position is typically efficient, and the subsequent reduction of the 8-nitro group is a well-established, high-yielding transformation.[1][2] Route A can be challenging due to the difficulty in selectively controlling the mono- and di-amination of 2,8-dichloroquinoline.[3]
Q2: What are the critical safety precautions for these syntheses?
A:
-
Palladium Catalysts: Many palladium catalysts and ligands are air- and moisture-sensitive and can be pyrophoric. Handle them under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvents: Anhydrous, degassed solvents like dioxane and toluene are commonly used and are flammable and toxic. Always work in a well-ventilated fume hood.
-
Bases: Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are corrosive and react violently with water.
-
Nitro Compounds: Nitro-aromatic compounds are potentially explosive, especially at elevated temperatures or in the presence of reducing agents. Avoid excessive heat and shock.
-
Catalytic Hydrogenation: When reducing the nitro group with H₂ gas, use appropriate high-pressure equipment and ensure there are no ignition sources.
Q3: How can I effectively monitor the reaction progress?
A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between your starting material, intermediate(s), and final product (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Visualize spots using a UV lamp (254 nm). Staining with potassium permanganate or ninhydrin can be useful for visualizing amine products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q4: My final 2,8-diaminoquinoline product is dark and appears impure. What is a standard purification method?
A: Diamino compounds are prone to oxidation, which often results in dark coloration. The standard method for purification is column chromatography on silica gel.[4] However, the basic amino groups can cause tailing on silica. To mitigate this, you can:
-
Pre-treat the silica gel with a small amount of triethylamine (Et₃N) in the eluent system (e.g., 1% Et₃N in a dichloromethane/methanol gradient).
-
Use alumina as the stationary phase.
-
If the product is sufficiently stable, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be a highly effective final purification step.[5]
Troubleshooting Guide: Synthesis from 2-Chloro-8-nitroquinoline (Route B)
Problem 1: Low Yield in Amination of 2-Chloro-8-nitroquinoline
Symptom: After the first step, TLC or LC-MS analysis shows a large amount of unreacted 2-chloro-8-nitroquinoline and minimal formation of 2-amino-8-nitroquinoline.
Potential Causes & Solutions:
-
Cause 1: Insufficiently Activated Ring for SNAr. The chlorine at the C-2 position is activated by the quinoline nitrogen, but this activation might be insufficient for direct substitution with a weak nucleophile like ammonia.[6][7]
-
Cause 2: Catalyst Deactivation (Buchwald-Hartwig). Impurities in reagents or solvents (oxygen, water) can deactivate the palladium catalyst. The choice of ligand is also critical.
-
Solution:
-
Ensure Inert Conditions: Use Schlenk techniques or a glovebox. Sparge (bubble) solvents with argon or nitrogen for at least 30 minutes before use.
-
Ligand Screening: The choice of phosphine ligand is crucial. For electron-deficient heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands like XPhos or SPhos are often effective.[9]
-
-
-
Cause 3: Incorrect Base. The base plays a critical role in the catalytic cycle, deprotonating the amine and facilitating the reductive elimination step. A base that is too weak or sterically hindered can stall the reaction.
-
Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices for amination reactions.[10]
-
Optimized Protocol: Buchwald-Hartwig Amination of 2-Chloro-8-nitroquinoline
-
Setup: To an oven-dried Schlenk flask, add 2-chloro-8-nitroquinoline (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Under a positive flow of argon, add sodium tert-butoxide (1.4 eq) and the amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq).
-
Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C and stir overnight. Monitor by TLC.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate. If using benzophenone imine, the resulting imine can be hydrolyzed with aqueous acid to yield the primary amine.
Problem 2: Incomplete Reduction of the Nitro Group
Symptom: Reaction stalls, leaving a mixture of 2-amino-8-nitroquinoline and the desired 2,8-diaminoquinoline.
Potential Causes & Solutions:
-
Cause 1: Catalyst Poisoning or Inactivity. The palladium catalyst (Pd/C) can be poisoned by trace sulfur or halide impurities. The catalyst may also be old or have low activity.
-
Solution:
-
Use a Fresh Catalyst: Ensure your Pd/C is from a reliable source and has been stored properly.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, chemical reduction is a robust alternative.[11] Common systems include tin(II) chloride (SnCl₂) in HCl, or iron powder (Fe) in acetic acid or with ammonium chloride.[12][13] These methods are often less sensitive to functional groups than catalytic hydrogenation.
-
-
-
Cause 2: Insufficient Hydrogen Source. For catalytic hydrogenation, this could be inadequate H₂ pressure or a depleted transfer hydrogenation agent like hydrazine or ammonium formate.
-
Solution: Ensure the system is properly sealed and pressurized (typically 50 psi to atmospheric pressure with a balloon is sufficient). If using a transfer agent, ensure it is added in sufficient stoichiometric excess (typically 3-10 equivalents).
-
-
Cause 3: Formation of Side Products. Over-reduction or side reactions can occur, leading to complex mixtures. Under certain conditions, intermediates like hydroxylamines or azo compounds can form.[14]
-
Solution: Control the reaction temperature. Many nitro reductions are exothermic; running the reaction at or below room temperature can improve selectivity. Using a reagent like CuO with hydrazine monohydrate has been shown to be highly selective for reducing nitroquinolines.[2]
-
| Reduction Method | Reagents & Conditions | Pros | Cons | Yield (Typical) |
| Catalytic Hydrogenation | H₂ (balloon or pressure), 10% Pd/C, Methanol or Ethanol, RT | Clean byproducts (H₂O), high yield | Catalyst poisoning, requires special equipment | >90% |
| Transfer Hydrogenation | Hydrazine monohydrate, 10% Pd/C, Ethanol, Reflux | No H₂ gas needed | Hydrazine is highly toxic | >85% |
| Metal/Acid Reduction | SnCl₂·2H₂O, conc. HCl, Ethanol, 70 °C | Tolerant to many functional groups | Stoichiometric metal waste, harsh acidic conditions | >80% |
| Metal/Neutral Reduction | Fe powder, NH₄Cl, Ethanol/H₂O, Reflux | Inexpensive, environmentally benign | Can be slow, requires large excess of iron | >85% |
Troubleshooting Guide: Synthesis from 2,8-Dichloroquinoline (Route A)
Caption: Troubleshooting workflow for the double Buchwald-Hartwig amination.
Problem: Low yield of the desired 2,8-diaminoquinoline product.
Symptom: The reaction yields primarily mono-aminated product or unreacted starting material.
Potential Causes & Solutions:
-
Cause 1: Differential Reactivity of C-Cl Bonds. The C2-Cl bond is generally more reactive towards nucleophilic substitution than the C8-Cl bond due to electronic activation from the ring nitrogen. This can make the second amination step sluggish.
-
Solution: Employ more forcing conditions for the second amination. This can be achieved by increasing the temperature after the first amination is complete (as monitored by TLC/LC-MS) or by using a more active catalyst system from the start. A study on 6-bromo-2-chloroquinoline showed that selective amination is possible by tuning conditions, highlighting the differential reactivity that must be overcome.[3]
-
-
Cause 2: Steric Hindrance. After the first amination, the resulting amino group can sterically hinder the approach of the palladium catalyst to the second chlorine atom, slowing the reaction.
-
Solution: Use a less sterically demanding amine source if possible, or switch to a palladium catalyst with a less bulky ligand for the second step, although this complicates the one-pot procedure. Often, simply increasing the reaction time and temperature is the most practical approach.
-
-
Cause 3: Insufficient Nucleophile or Base. Since two C-N bonds are being formed, at least 2 equivalents of the amine and more than 2 equivalents of the base are required.
-
Solution: Use a slight excess of the amine (e.g., 2.2-2.5 equivalents) and base (e.g., 2.5-3.0 equivalents) to drive the reaction to completion.
-
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8867–8870. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Wang, X., et al. (2023). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry, 21(34), 6939-6943. Available at: [Link]
- Hunan University. (2014). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents.
-
Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (2011). Preparation method of 2-methyl-8-aminoquinoline.
-
Organic Reaction Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Novák, O., et al. (2003). Efficiency of different methods of extraction and purification of cytokinins. Talanta, 61(2), 113-122. Available at: [Link]
-
Rajendran, K., et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C, 127(18), 8567–8575. Available at: [Link]
-
Kim, J., et al. (2020). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Journal of Medicinal Chemistry, 63(15), 8436-8453. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Eureka | Patsnap. (2014). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling [Video]. YouTube. Available at: [Link]
-
Di Sarno, V., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3548. Available at: [Link]
- Hunan University. (2012). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents.
-
Khan, I., et al. (2022). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Molecules, 27(19), 6524. Available at: [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Available at: [Link]
-
Li, M., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 14(1), 22. Available at: [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Ali, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20876-20904. Available at: [Link]
-
Chen, J., et al. (2019). Gold catalysis in quinoline synthesis. Chemical Communications, 55(64), 9411-9424. Available at: [Link]
Sources
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- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of 2-aminoquinoline derivatives. These compounds are pivotal scaffolds in medicinal chemistry, but their planar, aromatic nature often leads to poor aqueous solubility, creating significant hurdles in experimental screening and formulation development.[1][2] This document is designed to provide you with both the foundational knowledge and the practical protocols to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why are my 2-aminoquinoline derivatives so poorly soluble in aqueous solutions?
This is the most common issue researchers face. The solubility of these molecules is governed by a structural trade-off. The core quinoline ring is a large, hydrophobic bicyclic aromatic system, which inherently limits its ability to interact favorably with polar water molecules.[3] However, the 2-amino group, along with any other polar substituents (like hydroxyls), introduces polarity and the capacity for hydrogen bonding.[3]
The critical factor is the basicity of the amino group. In its neutral (unprotonated) state, the molecule's hydrophobic character dominates, leading to very low solubility. When the amino group is protonated (at a pH below its pKa), the molecule becomes a charged cation, which dramatically increases its affinity for water and, therefore, its solubility.[4][5][6] Consequently, the solubility of 2-aminoquinoline derivatives is highly pH-dependent.
Q2: What is the very first and simplest thing I should try to improve the solubility of my compound?
The most straightforward and often effective initial approach is pH adjustment .[7][8] Given that the 2-amino group is basic, lowering the pH of your aqueous solvent will protonate it, forming a more soluble salt in situ.
-
Causality: The Henderson-Hasselbalch equation dictates that as the pH of the solution drops below the pKa of the amino group, the equilibrium will shift decisively toward the protonated, ionized (and thus more soluble) form. For many quinoline derivatives, a pH of 4-5 is often sufficient to see a significant solubility increase.[5]
-
Practical Tip: Prepare a series of buffers (e.g., acetate buffer at pH 4.0, 4.5, 5.0 and phosphate buffer at pH 6.0, 7.0) to test the solubility of your compound across a physiologically relevant range. This initial experiment is crucial for understanding your molecule's behavior.
Q3: Beyond simple pH adjustment, what are the main advanced strategies for tackling severe solubility issues?
When pH modification is insufficient or incompatible with your experimental system (e.g., cell culture at physiological pH), several advanced formulation strategies can be employed. These techniques aim to overcome the high crystal lattice energy of the solid compound or to modify its molecular environment.[9] The three most common and effective approaches are:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[10][11] The goal is to reduce the drug's particle size to a molecular level, improve its wettability, and ideally, convert it to a more soluble amorphous form.[12][13]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14][15] They can encapsulate the hydrophobic quinoline portion of your molecule in a "host-guest" complex, presenting a water-soluble exterior to the solvent.[][17]
-
Co-crystals: This crystal engineering technique involves combining the active pharmaceutical ingredient (API) with a benign "co-former" molecule in the same crystal lattice.[18][19] The formation of new intermolecular interactions, typically hydrogen bonds, disrupts the API's original crystal packing, often resulting in a lower lattice energy and improved solubility.[18][20]
Q4: How can I accurately measure the solubility of my compound to know if my strategy is working?
The gold-standard method for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[3][21] This procedure ensures that the solvent is fully saturated with the compound, providing a true measure of its solubility under specific conditions (e.g., a certain pH and temperature). Kinetic solubility, which measures precipitation from a DMSO stock, is useful for high-throughput screening but can be misleading for formulation development.[3] A detailed protocol for the shake-flask method is provided in the "Experimental Protocols" section below.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My 2-aminoquinoline derivative precipitated out of my aqueous buffer during my experiment. What happened and how can I fix it?
-
Probable Cause: The most likely culprit is a pH shift. If the pH of your solution increased to a value near or above the pKa of your compound's amino group, the soluble, protonated form converted back to the insoluble, neutral form.[4][22] Another possibility is that you exceeded the compound's thermodynamic solubility limit at that specific pH and temperature, even if the pH was optimal.
-
Immediate Troubleshooting Steps:
-
Verify pH: Measure the pH of the solution where precipitation occurred. Compare this value to the pKa of your 2-aminoquinoline derivative.
-
Lower the pH: If experimentally permissible, add a small amount of a dilute acid (e.g., 0.1 M HCl) to decrease the pH and see if the precipitate redissolves.
-
Reduce Concentration: Your target concentration may simply be too high. Repeat the experiment at a lower concentration.
-
Incorporate a Co-solvent: If you cannot alter the pH, consider remaking the buffer with a small percentage of a water-miscible organic solvent like ethanol or propylene glycol.[23][24] This can increase the overall solvating power of the medium.
-
-
Long-Term Solution Workflow:
Caption: Troubleshooting workflow for unexpected precipitation.
Q2: I'm using a DMSO stock, but my compound crashes out when I dilute it into my aqueous cell culture media. What should I do?
-
Probable Cause: This is a classic example of kinetic insolubility. Your compound is very soluble in 100% DMSO but is not soluble in the final aqueous media, which may only contain 0.1-0.5% DMSO.[25] The rapid change in solvent polarity causes the compound to immediately precipitate before it can properly dissolve.
-
Solutions (in order of preference):
-
Use a Formulation: The most robust solution is to use a solubilizing formulation. Preparing an inclusion complex with a cyclodextrin, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD) , is a highly effective and widely used method. The cyclodextrin can be dissolved in the media first, and then the DMSO stock can be added to this solution, allowing the complex to form and keep the compound soluble.[14]
-
Decrease the Final Concentration: Test a serial dilution of your compound. You may find a concentration low enough to stay in solution.
-
Increase Final DMSO%: If your cells can tolerate it, increasing the final DMSO concentration to 1% or even 2% might be sufficient to keep the compound dissolved. However, this is not ideal as it can introduce artifacts.
-
Use Pluronic F-68: Add a small amount of a non-ionic surfactant like Pluronic F-68 to the media before adding your compound. This can help create micelles that stabilize the compound.[8]
-
Q3: I need a high concentration of my derivative for an in vivo study, and pH adjustment isn't enough. Should I use a solid dispersion or a cyclodextrin complex?
-
Analysis: Both are excellent choices, and the best option depends on your specific compound, the required dose, and the route of administration.
| Feature | Solid Dispersion | Cyclodextrin Complexation |
| Mechanism | Reduces particle size, improves wettability, creates amorphous form.[12][26] | Encapsulates hydrophobic molecule in a soluble host-guest complex.[9][15] |
| Typical Fold Increase | 5 to 100-fold | 10 to 500-fold |
| Pros | High drug loading possible. Established manufacturing techniques (spray drying, hot melt extrusion).[12][27] | Easy to prepare on a lab scale. Can be used for parenteral formulations.[] |
| Cons | Can be physically unstable (recrystallization over time).[26] Manufacturing can be complex. | Limited by 1:1 or 1:2 stoichiometry. High amounts of cyclodextrin may be needed.[28] |
| Best For | Oral solid dosage forms (tablets, capsules).[11] | Oral solutions, parenteral (injectable) formulations. |
-
Recommendation: For oral dosing, a solid dispersion is often a powerful and scalable solution. For developing a solution-based formulation for oral or parenteral routes, cyclodextrin complexation is typically faster and more straightforward to implement at the research scale.
Key Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination
This protocol measures the equilibrium solubility of your 2-aminoquinoline derivative.[3][21]
-
Preparation: Add an excess amount of the solid compound (enough that some solid remains undissolved) to a series of glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 7.4 phosphate buffer) to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker inside a constant temperature incubator (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[21]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents or PVDF for aqueous) to remove all undissolved particles.[21] This step is critical.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS.[3] Prepare a standard curve with known concentrations of your compound to accurately calculate the solubility.
-
Analysis: The experiment should be performed in triplicate. The average concentration is reported as the thermodynamic solubility in mg/mL or µM.[21]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for lab-scale preparation of solid dispersions for preclinical studies.[10][26][27]
-
Carrier Selection: Choose a hydrophilic carrier. Common choices include Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (HPMC).[13]
-
Dissolution: Dissolve both the 2-aminoquinoline derivative and the chosen carrier (e.g., in a 1:4 drug-to-carrier ratio by weight) in a suitable volatile organic solvent where both are soluble (e.g., methanol or acetone).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. This will leave a thin film on the inside of the flask.
-
Drying: Further dry the solid film under a high vacuum for 12-24 hours to remove any residual solvent.
-
Processing: Scrape the solid dispersion from the flask. Gently grind it into a fine powder using a mortar and pestle.
-
Characterization (Optional but Recommended): Use techniques like Differential Scanning Calorimetry (DSC) to confirm that the drug is in an amorphous state (absence of a melting peak) and Powder X-Ray Diffraction (PXRD) to confirm the lack of crystallinity.
Visualizing the Mechanisms
Caption: A hydrophobic guest is encapsulated by a host with a hydrophilic exterior, forming a soluble complex.
Caption: Workflow for preparing a solid dispersion via the solvent evaporation method.
References
-
Indian J.Pharm.Biol.Res. 2019;7(2):9-16. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]
-
ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]
-
MDPI. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. [Link]
-
Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
Austin Publishing Group. A Systematic Review on Solid Dispersion: Enhancing the Solubility of Poorly Soluble Drug. [Link]
-
Journal of Drug Delivery and Therapeutics. Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. [Link]
-
Molecules. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Asian Journal of Pharmaceutics. An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. [Link]
-
PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
Journal of Drug Delivery and Therapeutics. Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. [Link]
-
International Journal of Pharmaceutical Sciences and Research. CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]
-
International Journal of Applied Pharmaceutics. Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Illumina. Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. [Link]
-
IOSR Journal of Pharmacy. Recent Updateson Cocrystals Technologieson Enhancement of Solubilityofthe Drugs. [Link]
-
Mini-Reviews in Organic Chemistry. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. [Link]
-
Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
SciTechnol. Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. [Link]
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
-
MDPI. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. [Link]
-
European Pharmaceutical Review. Pharmaceutical Salts Optimization of Solubility or Even More? [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
PubChem. 2-Aminoquinoline. [Link]
-
PubMed Central. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]
-
Frontiers. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. [Link]
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- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Recrystallization Solvent Selection for Purifying Diaminoquinolines
Welcome to the technical support center for the purification of diaminoquinolines via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting an appropriate solvent system for this important class of compounds. Diaminoquinolines are foundational scaffolds in medicinal chemistry, and achieving high purity is critical for their therapeutic efficacy and safety. This resource provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of diaminoquinolines, offering explanations and actionable solutions.
Question 1: My diaminoquinoline derivative is not dissolving in any common single solvent I've tried. What should I do?
Answer: This is a frequent challenge, particularly with highly polar or hydrogen-bond-rich molecules like diaminoquinolines. The strong intermolecular forces within the crystal lattice can make dissolution difficult.
-
Underlying Cause: The "like dissolves like" principle is a good starting point, but the complex interplay of the amino groups and the quinoline core can lead to poor solubility in many common solvents[1]. The amino groups can form strong hydrogen bonds, while the aromatic quinoline structure has nonpolar characteristics[2].
-
Troubleshooting Strategy: Mixed-Solvent Systems When a single solvent fails, a mixed-solvent or two-solvent system is the logical next step[3][4][5][6]. The goal is to find a pair of miscible solvents where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("anti-solvent" or "bad" solvent)[5][6].
-
Common Miscible Pairs for Aminoquinolines:
-
Experimental Approach:
-
Dissolve the crude diaminoquinoline in a minimal amount of the hot "good" solvent.
-
If insoluble impurities are present, perform a hot filtration[3][11].
-
To the hot, clear solution, add the "anti-solvent" dropwise until the solution becomes faintly and persistently cloudy (the saturation point)[4][6].
-
Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again[4].
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation[3].
-
-
Question 2: My compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
Answer: "Oiling out" is a common and frustrating problem where the compound separates from the solution as a liquid phase rather than a solid crystal lattice[12]. This is problematic because the oil can trap impurities, defeating the purpose of recrystallization[13][12][14].
-
Underlying Causes:
-
Low Melting Point: The melting point of your compound may be lower than the boiling point of the solvent, causing it to melt in the hot solution[13][15].
-
High Degree of Impurity: Significant impurities can depress the melting point of your compound[13][14].
-
Rapid Cooling: Cooling the solution too quickly can lead to a high level of supersaturation, favoring the formation of an oil over an ordered crystal structure[13].
-
Inappropriate Solvent Polarity: A large polarity mismatch between the solute and the solvent can sometimes promote oiling out[14].
-
-
Troubleshooting Strategies:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level, then cool more slowly[13][15].
-
Lower the Crystallization Temperature: If the issue is a low melting point, try using a solvent with a lower boiling point.
-
Change the Solvent System: Experiment with different single or mixed-solvent systems.
-
Induce Crystallization Above the Oiling Out Temperature:
-
Remove Impurities: If impurities are suspected, consider a preliminary purification step like column chromatography before recrystallization.
-
Question 3: No crystals are forming even after the solution has cooled for an extended period. What are the next steps?
Answer: The lack of crystal formation usually points to one of two issues: the solution is not sufficiently supersaturated, or there's an energy barrier to nucleation[16].
-
Underlying Causes:
-
Too Much Solvent: This is the most common reason for crystallization failure[15]. If the solution is not saturated at the lower temperature, crystals will not form.
-
Lack of Nucleation Sites: Crystal growth requires an initial starting point (a nucleus). Sometimes, a very clean and smooth flask can inhibit spontaneous nucleation[16].
-
Inhibitory Impurities: Some impurities can interfere with the crystal formation process[16].
-
-
Troubleshooting Strategies:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Further Cooling: If crystals haven't formed at room temperature, try placing the flask in an ice bath or even a freezer, but be mindful that rapid cooling can sometimes lead to smaller, less pure crystals[3].
-
Question 4: I've obtained crystals, but they appear as a different form (e.g., needles instead of plates) with a different melting point than expected. What is happening?
Answer: You are likely observing polymorphism, a phenomenon where a compound can crystallize into multiple different crystal structures, known as polymorphs[17][18]. Different polymorphs can have distinct physical properties, including melting point, solubility, and stability[17].
-
Underlying Cause: The formation of a specific polymorph is influenced by kinetic and thermodynamic factors during crystallization, with the choice of solvent being a critical variable[19].
-
Troubleshooting & Control Strategies:
-
Solvent Selection: The polarity and hydrogen bonding capability of the solvent can direct the formation of a particular polymorph[19]. Experimenting with a range of solvents (e.g., protic vs. aprotic) can help in selectively crystallizing the desired form.
-
Cooling Rate: The rate of cooling can influence whether a kinetically or thermodynamically favored polymorph is formed. Slower cooling generally favors the most stable polymorph.
-
Supersaturation Level: The degree of supersaturation can also play a role in polymorph selection.
-
Frequently Asked Questions (FAQs)
Q1: How do I perform a preliminary solvent screen for my diaminoquinoline?
A1: A small-scale solvent screening is essential. Place a small amount of your crude compound (10-20 mg) into several test tubes. Add a small volume (0.5-1 mL) of different solvents to each tube. Observe the solubility at room temperature and then upon heating. An ideal single solvent will show poor solubility at room temperature but complete dissolution upon heating[3][7]. For mixed solvents, identify a "good" solvent where it is very soluble and a miscible "bad" solvent where it is poorly soluble[5].
Q2: What is a good starting point for solvent selection for a novel diaminoquinoline?
A2: For diaminoquinolines, which are often moderately polar, alcohols like ethanol and methanol are excellent starting points[3]. Due to the presence of amino groups, they can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic solvents. If solubility is too high even at room temperature, consider a mixed system with water or a less polar co-solvent[3][7].
Q3: How can I improve the purity of my recrystallized product?
A3: The purity of the final product is influenced by the choice of solvent and the cooling rate. Slow cooling generally leads to the formation of larger, purer crystals as it allows for the selective incorporation of the desired molecules into the crystal lattice, leaving impurities in the solvent[3]. If your compound is still impure after one recrystallization, a second recrystallization may be necessary. Ensure you wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities[3].
Q4: Can I use the filtrate (mother liquor) to recover more product?
A4: Yes, the mother liquor contains dissolved product. You can often recover a second crop of crystals by concentrating the filtrate (e.g., by boiling off some solvent) and re-cooling[13]. However, be aware that this second crop may be less pure than the first.
Data Presentation
Table 1: Common Solvents for Recrystallization of Quinolines and Related Heterocycles
| Solvent Class | Solvent | Boiling Point (°C) | Polarity Index | Common Applications & Notes |
| Polar Protic | Water | 100 | 10.2 | Good for highly polar compounds; often used as an anti-solvent with alcohols[7][9]. |
| Methanol | 65 | 5.1 | Good general solvent for polar compounds; may have high solubility at room temp, potentially reducing yield[3][20]. | |
| Ethanol | 78 | 4.3 | Very common and effective for moderately polar compounds like many quinoline derivatives[3][8]. | |
| Polar Aprotic | Acetone | 56 | 5.1 | Useful, but its low boiling point may not provide a large enough solubility differential[3]. |
| Acetonitrile | 82 | 5.8 | Can be effective for moderately polar compounds. | |
| Dimethylformamide (DMF) | 153 | 6.4 | Strong solvent, often dissolves compounds at room temperature; can be difficult to remove. | |
| Dimethyl Sulfoxide (DMSO) | 189 | 7.2 | Very strong solvent, similar challenges to DMF[21]. | |
| Nonpolar | Toluene | 111 | 2.4 | Good for less polar derivatives; can promote π-π stacking interactions[2]. |
| Hexane/Heptane | 69 / 98 | 0.1 | Typically used as anti-solvents for less polar compounds crystallized from solvents like ethyl acetate[9]. | |
| Diethyl Ether | 35 | 2.8 | Low boiling point and flammable; often used as an anti-solvent. | |
| Intermediate Polarity | Ethyl Acetate | 77 | 4.4 | A versatile solvent, often used in mixed systems with hexanes[9][21]. |
| Dichloromethane (DCM) | 40 | 3.1 | Often too good of a solvent for recrystallization, but can be used in mixed systems[22]. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude diaminoquinoline in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently on a hot plate with stirring[3].
-
Add Solvent Portion-wise: Continue adding small portions of the hot solvent until the compound just dissolves. Avoid adding a large excess of solvent, as this will reduce the yield[11].
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask[3][11].
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation[3].
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities[3].
-
Drying: Dry the crystals in a vacuum oven or by air drying to remove any residual solvent[3].
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
-
Dissolution in "Good" Solvent: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask[6].
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration as described above.
-
Addition of "Anti-Solvent": While keeping the solution hot, add the "anti-solvent" dropwise with swirling until the solution becomes persistently cloudy[4][6].
-
Clarification: Add a few drops of the hot "good" solvent to just clarify the solution[4][6].
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to promote further crystallization.
-
Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.
Mandatory Visualizations
Caption: General workflow for recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- Benchchem.
- Benchchem. Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
- Google Patents.
- Benchchem.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- University of Rochester, Department of Chemistry.
- University of York, Chemistry Teaching Labs. Solvent Choice.
- Recrystalliz
- Roepe, P. D. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC.
- Mettler Toledo.
- Google Patents. US2474823A - Quinoline compounds and process of making same.
- MIT OpenCourseWare. 8.
- Chemistry LibreTexts. 3.3: Choice of Solvent.
- National Institutes of Health. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC.
- Reddit.
- Chemistry LibreTexts. 3.3F: Mixed Solvents.
- Benchchem. An In-Depth Technical Guide to the Solubility of 4,4'-Diamino-2,2'-bipyridine in Common Organic Solvents.
- Reddit.
- University of York, Chemistry Teaching Labs.
- Benchchem. Solubility Profile of 3,4-Diaminotoluene in Organic Solvents: A Technical Guide.
- ACS Publications.
- Frontiers.
- ResearchGate. (PDF) Crystal Polymorphism in Pharmaceutical Science.
- PubMed. Crystal polymorphism in chemical process development.
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- 22. reddit.com [reddit.com]
Technical Support Center: Stability of 2,8-Quinolinediamine in Solution
Welcome to the technical support center for 2,8-Quinolinediamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. While specific degradation data for this compound is not extensively published, this guide synthesizes established principles of aromatic diamine and quinoline chemistry to provide robust troubleshooting strategies and preventative protocols.
The guidance herein is grounded in fundamental chemical principles and is intended to serve as a starting point for your own experimental investigations.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has changed color (e.g., turned yellow, brown, or pink). What is happening?
A1: Color change in solutions of aromatic amines is a classic indicator of oxidative degradation. Aromatic diamines, including this compound, are highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This process often involves the formation of highly colored quinone-imine or polymeric species. The reaction can be accelerated by exposure to light (photo-oxidation) and the presence of trace metal ions.
Causality: The two primary amine groups on the quinoline ring are electron-donating, which makes the molecule susceptible to losing electrons (oxidation). This initial oxidation can form radical cations, which are highly reactive and can participate in further reactions to form complex, colored products.[1][2]
Troubleshooting & Prevention:
-
Use Degassed Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glovebox or under a blanket of inert gas.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.[3]
-
Use High-Purity Solvents: Trace impurities in solvents can sometimes catalyze degradation.
-
Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant may be feasible, but this must be evaluated for compatibility with your downstream experiments.
Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a this compound solution. Could this be degradation?
A2: Yes, the appearance of new, unexpected peaks is a strong indication of chemical degradation. Given the structure of this compound, several degradation pathways are plausible.
Potential Degradation Pathways:
-
Oxidation: As mentioned in Q1, oxidation is a primary concern. This can lead to the formation of hydroxylated derivatives, N-oxides, and quinone-imines, all of which will have different retention times in reverse-phase HPLC.[4]
-
Hydrolysis: While generally less reactive than esters or amides, the amine groups can be susceptible to hydrolysis under harsh acidic or basic conditions, though this is less common under typical experimental conditions.
-
Photodegradation: Aromatic systems, especially those with heteroatoms and amine substituents, can be sensitive to UV and even visible light.[5] Light exposure can provide the energy to initiate oxidation or other rearrangement reactions.[3]
Troubleshooting Workflow:
Caption: Troubleshooting logic for identifying the source of degradation.
Q3: How does pH affect the stability and solubility of this compound in solution?
A3: The pH of an aqueous solution is a critical factor for both the solubility and stability of this compound.
-
Solubility: As a diamine, the molecule is basic. In acidic solutions (low pH), the amine groups will be protonated to form ammonium salts (e.g., -NH3+). These salts are generally much more soluble in aqueous media than the free base.[6][7] Therefore, to achieve higher concentrations in water, dissolving the compound in a slightly acidic buffer is recommended.
-
Stability: The stability of quinoline and its derivatives can be pH-dependent.[6][8] While acidic conditions improve solubility, extremely low or high pH values can catalyze degradation.[3] For many aromatic amines, optimal stability is often found in a slightly acidic to neutral pH range (pH 4-7). It is crucial to determine the optimal pH for your specific application empirically.
Recommendations:
-
For aqueous solutions, start with a buffered system (e.g., phosphate or citrate buffer) in the pH 4-6 range.
-
If you must work at a neutral or basic pH, prepare a concentrated stock solution in a slightly acidic buffer and dilute it into your final experimental medium immediately before use.[9]
Q4: What are the best practices for preparing and storing a stock solution of this compound?
A4: Proper preparation and storage are essential to ensure the integrity and reproducibility of your experiments.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for organic stocks. For aqueous solutions, use freshly prepared buffers made with high-purity water. | Minimizes contaminants and water that could participate in hydrolysis or other degradation reactions.[9] |
| Atmosphere | Prepare solutions under an inert atmosphere (N₂ or Ar). | Prevents oxidation by atmospheric O₂. Aromatic amines can darken upon air exposure.[10] |
| Temperature | Store stock solutions at -20°C or -80°C. | Low temperatures slow down the rate of all chemical degradation reactions.[3] |
| Light | Store in amber glass vials or wrap vials in aluminum foil. | Protects the compound from photolytic degradation.[3][11] |
| Aliquoting | Aliquot the stock solution into smaller, single-use volumes. | Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is a powerful tool to understand the potential degradation pathways of this compound and to develop a stability-indicating analytical method.[5][10][12]
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.[4]
-
Photolytic Degradation: Expose 1 mL of stock solution in a clear vial to a photostability chamber or direct UV light for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place 1 mL of stock solution in a sealed vial in an oven at 60°C for 24 hours.
-
Control: Keep 1 mL of the stock solution protected from light at room temperature.
-
-
Incubation: Incubate all samples (except the photolytic and thermal samples) at room temperature, protected from light, for 24 hours.
-
Analysis:
-
After incubation, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all samples by a suitable HPLC or UPLC-MS method to compare the chromatograms. Look for the appearance of new peaks and a decrease in the area of the parent this compound peak.
-
Caption: Workflow for a forced degradation study.
References
-
Angewandte Chemie International Edition. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. [Link]
-
ACS Publications. (n.d.). Oxidation of Aromatic Amines and Diamines by OH Radicals. Formation. [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]
-
ResearchGate. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. [Link]
-
ACS Publications. (n.d.). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. [Link]
-
AAPS PharmSciTech. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
PubMed. (n.d.). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. [Link]
-
NIH National Library of Medicine. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. [Link]
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
-
NIH National Library of Medicine. (n.d.). Emission and time-resolved migration rates of aromatic diamines from two flexible polyurethane foams. [Link]
-
NIH National Library of Medicine. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
CDC. (2002). amines, aromatic 2002 | niosh. [Link]
-
Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
-
Academic Journals. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Aromatic Diamines in Advanced Material Performance. [Link]
-
ACS Publications. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]
-
SOTAX. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. [Link]
-
Taylor & Francis. (n.d.). Diamines – Knowledge and References. [Link]
-
Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. [Link]
-
YouTube. (2025). Amines-Part 8-Chemical Properties 2-Oxidation. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. [Link]
-
IAGIM. (n.d.). Photostability. [Link]
-
VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. [Link]
-
NIH National Library of Medicine. (n.d.). Photoswitchable Imines Drive Dynamic Covalent Systems to Nonequilibrium Steady States. [Link]
-
MDPI. (n.d.). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. [Link]
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Preventing oxidation of aminoquinoline compounds during storage
Welcome to the technical support center for the handling and storage of aminoquinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to proactively prevent compound degradation and to troubleshoot issues related to oxidation. Aminoquinolines are a vital class of compounds, but their nitrogen-containing heterocyclic structure makes them susceptible to oxidative degradation, which can compromise experimental results and product efficacy.
This document provides in-depth, field-proven insights to ensure the integrity of your valuable compounds.
Part A: Troubleshooting Guide: Reacting to Observed Degradation
This section addresses issues you may already be encountering. It follows a "Problem -> Probable Cause -> Recommended Actions" format to help you quickly identify and resolve issues.
Issue 1: My aminoquinoline sample has changed color (e.g., yellowing, browning) or developed particulates.
-
Probable Cause(s): A visible change in color or the appearance of insolubles is a primary indicator of chemical degradation.[1] For aminoquinolines, this is most commonly due to oxidation. The nitrogen atoms in the quinoline ring and the amino group are susceptible to attack by atmospheric oxygen, often accelerated by light (photodegradation) or trace metal impurities.[2][3] This can lead to the formation of N-oxides, quinone-imines, or polymerized products, which are often colored and less soluble.
-
Recommended Actions & Investigation:
-
Quarantine the Sample: Immediately cease using the suspect sample in any experiment to avoid generating invalid data. Label it clearly as "Suspected Degradation."
-
Document Observations: Record the date, storage conditions (temperature, light exposure), solvent (if in solution), and the nature of the change (e.g., "light yellow solution turned dark brown").
-
Analytical Confirmation (Protocol): Confirm the degradation and quantify the remaining active compound using a stability-indicating HPLC method.[4][5]
-
-
Preparation: Prepare a fresh solution of a trusted, un-degraded standard of the same aminoquinoline compound at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase or solvent. Prepare a sample of the degraded material at the same theoretical concentration.
-
Chromatographic Conditions (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point for many aminoquinolines.
-
Detection: UV detector set to a wavelength where the parent compound has maximum absorbance (e.g., determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Further Investigation (Optional): For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products.[6][8] An increase in mass corresponding to one or more oxygen atoms (M+16 for N-oxides, M+32, etc.) is a strong indicator of oxidation.
Part B: Proactive Storage & Handling FAQs
This section provides answers to frequently asked questions, offering best practices to prevent oxidation from occurring in the first place.
Q1: What are the primary factors that cause aminoquinoline compounds to oxidize?
The susceptibility of an aminoquinoline to oxidation is driven by its chemical structure. The key environmental factors are:
-
Atmospheric Oxygen: The most direct cause of oxidation. The process can be a slow, auto-oxidation reaction.[9]
-
Light Exposure (Photodegradation): UV and even ambient light can provide the energy to initiate oxidative reactions, especially in heterocyclic aromatic compounds.[10][11][12]
-
Elevated Temperature: Heat accelerates the rate of chemical reactions, including oxidation.[9][13][14] Storing compounds at room temperature when cold storage is required is a common cause of degradation.[15]
-
Choice of Solvent: Solvents can contain dissolved oxygen or impurities (like peroxides in aged ethers) that can initiate oxidation. Protic solvents may also participate in degradation pathways.[16]
Q2: What are the ideal storage conditions for solid vs. solution forms?
Storing the compound as a dry solid is almost always preferable to storage in solution.[17] Solutions increase molecular mobility and expose the compound to solvent-based reactants.
| Parameter | Solid (Neat) Compound | Compound in Solution | Rationale & Causality |
| Temperature | -20°C or -80°C | -80°C (Recommended) | Lowering the temperature significantly reduces the rate of all chemical degradation reactions.[15] -80°C is preferred for long-term stability of solutions.[18] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Headspace flushed with Argon or Nitrogen | Inerting displaces oxygen, a key reactant in the oxidation process, thereby protecting the material.[19][20][21] |
| Light | Amber glass vial, stored in the dark | Amber glass or foil-wrapped vial | Prevents light-induced photodegradation.[1][22][23] |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Screw-cap cryovials with O-rings | Prevents ingress of atmospheric oxygen and moisture.[22][24] |
| Handling | Weigh and handle quickly; in a glove box if highly sensitive. | Prepare single-use aliquots | Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound and introduce contaminants/moisture with each opening. |
Q3: Should I use an antioxidant? If so, which ones are effective for amines?
Yes, for long-term storage in solution, adding an antioxidant can provide significant protection. Antioxidants work by reacting with free radicals or oxygen more readily than your compound of interest.[25]
-
Common Antioxidants for Amine Compounds:
-
Hindered Phenols: Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) are excellent radical scavengers. A typical starting concentration is 0.01-0.1%.[25]
-
Aromatic Amines: Compounds like 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine can be highly effective stabilizers, particularly for thermal stability.[26][27]
-
Others: Natural antioxidants like Vitamin C (ascorbic acid) or Vitamin E can also be used, though their stability and solubility in organic solvents should be considered.[28]
-
Important: Always run a small-scale compatibility test. Ensure the chosen antioxidant does not interfere with your downstream assays (e.g., by having its own fluorescence or by reacting with other reagents).
Q4: What is the definitive workflow for preparing an aminoquinoline solution for long-term archival storage?
Following a rigorous preparation protocol is the most critical step for ensuring long-term stability.
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Troubleshooting regioisomer formation in Combes synthesis
Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioselectivity in their reactions. The following resources provide in-depth, field-tested insights to help you diagnose and resolve the formation of unwanted regioisomers.
Frequently Asked Questions (FAQs)
Q1: What is the Combes synthesis, and why am I getting a mixture of quinoline regioisomers?
A: The Combes synthesis is a classic acid-catalyzed reaction that condenses an aniline with a β-diketone to form a substituted quinoline.[1][2] The reaction proceeds through a Schiff base intermediate, which tautomerizes to an enamine. The critical, rate-determining step is the acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), where the enamine ring-closes onto the aniline ring, followed by dehydration to yield the aromatic quinoline.[1][3]
Regioisomer formation is a common challenge when using an unsymmetrical β-diketone and a substituted aniline.[4] The issue arises at the annulation step. The enamine intermediate has two potential electrophilic sites (the carbon atoms from the original diketone's carbonyls). The aniline ring has two potential nucleophilic sites for cyclization (ortho to the amino group). The final product distribution depends on which of these pathways is electronically and sterically favored.
Q2: My reaction with a substituted aniline is not selective. How do electronic and steric effects dictate the final isomer ratio?
A: The regiochemical outcome is a delicate balance between electronic and steric factors, primarily during the electrophilic annulation step.[1]
-
Electronic Effects: The substituent on the aniline ring directs the cyclization.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups activate the aromatic ring, making it more nucleophilic. They typically direct the cyclization to the para position relative to themselves, if available, due to powerful resonance stabilization. If the para position is blocked, they will direct ortho.
-
Electron-Withdrawing Groups (EWGs) like chloro (-Cl) or fluoro (-F) deactivate the ring.[1] Cyclization will preferentially occur at the position that is least deactivated, which is often ortho to the amino group and meta to the EWG.
-
-
Steric Effects: The size of the substituents on both the aniline and the β-diketone plays a crucial role.[1]
-
On the β-Diketone: A bulky R group on one side of the diketone will sterically hinder the approach of the aniline ring to that corresponding carbonyl carbon. The cyclization will therefore favor the less hindered side. Increasing the bulk of the R group on the diketone often leads to the formation of the corresponding 2-substituted quinoline.[1]
-
On the Aniline: A bulky substituent at an ortho position on the aniline can clash with the diketone moiety, influencing the conformation of the enamine intermediate and thereby favoring cyclization at the less hindered ortho position.
-
| Factor | Influence on Regioselectivity | Example |
| Aniline Substituent | Electron-Donating (e.g., -OCH₃) | Directs cyclization para to itself. Favors 2-CF₃-quinolines in reactions with trifluoro-methyl-β-diketones.[1] |
| Electron-Withdrawing (e.g., -Cl, -F) | Directs cyclization away from itself. Favors 4-CF₃-quinolines in reactions with trifluoro-methyl-β-diketones.[1] | |
| β-Diketone Substituent | Increased Steric Bulk (e.g., tert-butyl vs. methyl) | Cyclization is favored at the less sterically hindered carbonyl carbon.[1] |
| Catalyst | Strong Protic Acids (H₂SO₄) | Standard catalyst, but may not offer optimal selectivity.[1] |
| Polyphosphoric Acid (PPA) / Polyphosphoric Ester (PPE) | Often more effective dehydrating agents and can improve yields and, in some cases, selectivity.[1] |
Q3: I have poor regioselectivity with concentrated sulfuric acid. What alternative catalysts should I consider?
A: While concentrated sulfuric acid is the traditional catalyst, it can sometimes lead to charring or poor selectivity. Several alternatives may offer better performance.[5]
-
Polyphosphoric Acid (PPA): PPA is an excellent dehydrating agent and a strong acid, often providing higher yields and cleaner reactions than H₂SO₄. It is particularly effective for less reactive anilines.
-
Polyphosphoric Ester (PPE): Prepared from a mixture of PPA and an alcohol (like ethanol), PPE has been shown to be a highly effective catalyst for the Combes synthesis.[1] It can lead to better regioselectivity and higher yields, especially in the synthesis of specialized quinolines like trifluoromethylquinolines.[1]
-
Other Brønsted or Lewis Acids: Depending on the specific substrates, other acids like p-toluenesulfonic acid (p-TsOH), hydrochloric acid, or even Lewis acids like ZnCl₂ can be employed.[4][5] Ionic liquids have also been explored as alternative reaction media and catalysts.[4]
It is highly recommended to perform a catalyst screen to identify the optimal conditions for your specific substrate combination.
Troubleshooting Workflow
If you are facing issues with regioisomer formation, this workflow can guide your optimization process.
Experimental Protocols
Protocol 1: Catalyst Screening for Improved Regioselectivity
This protocol outlines a parallel experiment to quickly determine the best acid catalyst for your specific aniline and β-diketone substrates.
Objective: To compare the effect of H₂SO₄, PPA, and PPE on the regioisomeric ratio of the quinoline product.
Materials:
-
Your substituted aniline
-
Your unsymmetrical β-diketone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Polyphosphoric Acid (PPA)
-
Phosphorus Pentoxide (P₂O₅)
-
Ethanol
-
Reaction vials suitable for heating (e.g., microwave vials with stir bars)
-
Heating block or oil bath
-
Standard work-up and purification reagents (e.g., water, base, organic solvent)
-
Analytical instrument for determining isomer ratio (e.g., ¹H NMR, GC-MS)
Procedure:
-
Preparation of PPE Catalyst (in situ or pre-made):
-
In a fume hood, carefully prepare a Polyphosphoric Ester (PPE) mixture by combining Polyphosphoric Acid (PPA) with ethanol. A common ratio is 1:10 PPA to P₂O₅ by weight, with sufficient ethanol to create a stirrable slurry. Caution: This can be exothermic.
-
-
Reaction Setup (Perform in parallel for each catalyst):
-
Vial 1 (H₂SO₄): To a reaction vial, add the aniline (1.0 mmol) and the β-diketone (1.1 mmol). Slowly and carefully, add concentrated H₂SO₄ (e.g., 5 equivalents) while cooling the vial in an ice bath.
-
Vial 2 (PPA): To a second vial, add the aniline (1.0 mmol) and the β-diketone (1.1 mmol). Add Polyphosphoric Acid (PPA) (e.g., 10 equivalents by weight).
-
Vial 3 (PPE): To a third vial, add the aniline (1.0 mmol) and the β-diketone (1.1 mmol). Add the prepared PPE catalyst mixture.
-
-
Reaction Execution:
-
Seal all vials and place them in a preheated heating block set to a standard starting temperature (e.g., 100-120 °C).
-
Stir the reactions for a set amount of time (e.g., 4-12 hours). Monitor the progress by TLC or LC-MS if possible.
-
-
Work-up:
-
Cool the reaction mixtures to room temperature.
-
Carefully pour each reaction mixture into a separate beaker containing crushed ice.
-
Slowly neutralize each mixture with a saturated aqueous base solution (e.g., NaHCO₃ or NaOH). Caution: Exothermic and gas evolution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers for each reaction, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product from each reaction using ¹H NMR spectroscopy or GC-MS.
-
Determine the regioisomeric ratio by integrating characteristic signals unique to each isomer.
-
Compare the ratios to identify which catalyst provides the best selectivity for your desired product.
-
References
- Wikipedia. (n.d.). Combes quinoline synthesis.
-
Gashaw, M., Getahun, K., & Ersido, A. (2020). Recent advances in the synthesis of biologically and pharmaceutively active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20708. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Kamboj, A., & Singh, A. (2021). Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis (pp. 500-503). Cambridge University Press. Available from: [Link]
-
Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(1), 49-60. Available from: [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
-
Chemistry lover. (2023, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. Available from: [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]
-
Lassalas, P., et al. (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 21(11), 1431. Available from: [Link]
-
Wang, S., et al. (2021). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society, 143(34), 13564-13570. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 1-24. Available from: [Link]
-
Fallah-Mehrjardi, M. (2017). Regioselectivity of Friedländer Quinoline Syntheses. In Friedländer Synthesis of Quinolines (pp. 187-196). ResearchGate. Available from: [Link]
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. iipseries.org [iipseries.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Support Center: Optimizing Amination Reactions of 8-Chloroquinoline
Welcome to the technical support center for the amination of 8-chloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction conditions for successful C-N bond formation at the 8-position of the quinoline ring.
The amination of 8-chloroquinoline is a crucial step in the synthesis of a wide array of biologically active molecules, including antimalarial agents and other pharmaceuticals. However, the unique electronic and steric environment of the C8 position can present specific challenges. This guide provides practical, field-proven insights to help you navigate these complexities and achieve your desired outcomes with high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the amination of 8-chloroquinoline?
A1: The two most common methods for forming a C-N bond at the 8-position of a quinoline ring are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr) .
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Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the most versatile and widely used method for this transformation.[1][2] It is compatible with a broad range of amines, including primary and secondary aliphatic and aromatic amines. The reaction's success is highly dependent on the choice of palladium precursor, ligand, base, and solvent.
-
Nucleophilic Aromatic Substitution (SNAr): SNAr can be a viable alternative, particularly if the quinoline ring is activated by strong electron-withdrawing groups. However, for an unactivated substrate like 8-chloroquinoline, this reaction typically requires harsh conditions (high temperatures and pressures) and may not be suitable for all amine nucleophiles.
Q2: Why is the amination of 8-chloroquinoline often more challenging than at other positions on the quinoline ring?
A2: The challenges associated with the amination of 8-chloroquinoline primarily stem from steric hindrance . The C8 position is flanked by the fused benzene ring and the nitrogen-containing pyridine ring, creating a sterically congested environment. This can impede the approach of both the amine nucleophile and the bulky palladium catalyst complex in Buchwald-Hartwig reactions.[3]
Furthermore, the electronic nature of the quinoline ring can influence reactivity. While the nitrogen atom in the pyridine ring is electron-withdrawing, its effect at the C8 position is less pronounced compared to positions like C2 and C4.
Q3: What is the general mechanism for the Buchwald-Hartwig amination?
A3: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 8-chloroquinoline to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired 8-aminoquinoline product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.[4][5]
Caption: Decision tree for troubleshooting low reaction conversion.
Detailed Explanations:
-
Catalyst System Inactivity: The palladium catalyst must be in the active Pd(0) state. If you are generating the catalyst in situ from a Pd(II) precursor like Pd(OAc)₂, ensure that the reduction to Pd(0) is occurring. Using a pre-formed Pd(0) catalyst or a palladacycle precatalyst can often improve reliability. [4]The ligand is also critical; it must be electron-rich and bulky enough to promote both oxidative addition and reductive elimination. For sterically hindered substrates like 8-chloroquinoline, ligands with a larger cone angle may be beneficial, but excessively bulky ligands could also inhibit the reaction. [6]
-
Suboptimal Reaction Conditions:
-
Temperature: Aryl chlorides are generally less reactive than aryl bromides or iodides. [4]Therefore, higher reaction temperatures (typically 100-150 °C) are often necessary.
-
Solvent: The choice of solvent is crucial for ensuring that all reaction components remain in solution. Toluene and 1,4-dioxane are commonly used. [1][6]If solubility is an issue, consider a co-solvent system.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. [1][6]Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the specific amine and ligand.
-
-
Reagent Quality: The Buchwald-Hartwig reaction is sensitive to air and moisture. Ensure that your solvent and amine are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The base should also be of high purity and handled under inert conditions.
Issue 2: Significant Formation of Side Products
The most common side product in the amination of 8-chloroquinoline is 8-H-quinoline, resulting from hydrodehalogenation . [1]Another potential side product is the diarylated amine if a primary amine is used.
Troubleshooting Hydrodehalogenation:
-
Ligand Choice: The ligand plays a significant role in minimizing hydrodehalogenation. Bulky, electron-rich phosphine ligands often favor the desired C-N coupling over the reduction pathway. Experiment with different ligands to find the optimal one for your specific amine. For instance, in a similar system, ligands like (2-biphenyl)di-tert-butylphosphine (Johnphos) have been shown to be effective. [6]* Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes lead to increased hydrodehalogenation. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.
-
Base: The choice and purity of the base can also influence the extent of side reactions.
Issue 3: Difficulty Coupling Sterically Hindered or Electron-Deficient Amines
-
Sterically Hindered Amines: Coupling bulky secondary amines or anilines with ortho-substituents to the sterically congested C8 position of quinoline can be particularly challenging. In such cases, using a less sterically demanding ligand with a smaller cone angle might be beneficial to allow for the formation of the active catalytic complex. [6]Increasing the catalyst loading and reaction temperature may also be necessary.
-
Electron-Deficient Amines: Amines with electron-withdrawing groups are less nucleophilic and can be more difficult to couple. Using a stronger base and a more electron-rich ligand can help to promote the reaction.
Optimized Experimental Protocols
The following table provides starting points for optimizing your reaction conditions for the Buchwald-Hartwig amination of 8-chloroquinoline.
| Parameter | Primary Aliphatic Amines | Secondary Aliphatic Amines | Anilines |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | Xantphos or BrettPhos | Josiphos or a biarylphosphine | Johnphos or RuPhos |
| Base | NaOtBu or K₃PO₄ | LHMDS or NaOtBu | NaOtBu |
| Solvent | Toluene or 1,4-Dioxane | Toluene or THF | Toluene |
| Temperature | 100-120 °C | 100-130 °C | 110-150 °C |
| Catalyst Loading | 1-5 mol% | 2-5 mol% | 2-10 mol% |
| Ligand Loading | 1.2-1.5 eq. to Pd | 1.2-1.5 eq. to Pd | 1.5-2.0 eq. to Pd |
General Experimental Procedure (Buchwald-Hartwig Amination):
-
To an oven-dried reaction vessel, add 8-chloroquinoline (1.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Johnphos, 3-7.5 mol%).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the amine (1.1-1.5 eq.) and the base (e.g., NaOtBu, 1.4-2.0 eq.).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Purification and Characterization
The final 8-aminoquinoline product is often a colored solid. Purification is typically achieved by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is usually effective.
Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
References
-
Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1937–1943. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(11), 3176. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Abbiw, D. K., & Abotsi, E. K. (2020). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 132(1), 1-7. [Link]
-
Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. Retrieved from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,8-Quinolinediamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the common and often complex challenges encountered during the purification of crude 2,8-Quinolinediamine. As a molecule featuring two basic amine functionalities on a quinoline scaffold, its purification requires a nuanced approach that moves beyond standard protocols. This document provides field-proven insights, troubleshooting guides, and detailed methodologies to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in crude this compound typically originate from the synthetic route. Common classes of impurities include unreacted starting materials, isomers (e.g., other diaminoquinolines formed during cyclization), partially reacted intermediates, and process-related impurities from reagents used in the synthesis.[1][2] Furthermore, due to the electron-rich nature of the aromatic amine, oxidative degradation by-products can form, often appearing as highly colored contaminants.[3] Identifying the specific impurities through techniques like LC-MS is a critical first step before selecting a purification strategy.[4]
Q2: My compound is streaking badly on a standard silica gel column and I'm getting very low recovery. What's happening?
A2: This is the most common issue faced when purifying basic compounds like this compound on standard silica gel. Silica gel has a weakly acidic surface (due to silanol groups, Si-OH), which acts as a Brønsted acid.[5] The basic amine groups on your molecule undergo a strong acid-base interaction with the silica surface, causing the compound to bind irreversibly or elute very slowly and broadly (streaking). This leads to poor separation and significant loss of product on the column.
Q3: How can I quickly assess the purity of my final this compound product?
A3: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) provides a rapid qualitative check for baseline impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice, capable of detecting impurities at levels below 0.1%.[1] Finally, performing a melting point analysis can be a simple yet effective indicator of purity. Pure crystalline solids typically have a sharp melting point range (e.g., within 1-2 °C), whereas impure samples exhibit a broader and depressed melting range.[6]
Troubleshooting Guides & Protocols
This section provides in-depth solutions to specific experimental problems.
Problem: Poor Solubility of Crude Material
Q: My crude this compound is a solid that won't dissolve in common chromatography solvents like ethyl acetate or hexanes. How can I get it onto a column or recrystallize it?
A: Causality & Strategy: The two amine groups and the nitrogen in the quinoline ring make this compound a polar molecule capable of strong hydrogen bonding. This often results in high lattice energy in its solid form, leading to poor solubility in non-polar or moderately polar solvents. Your strategy should be to either use a more polar solvent system or temporarily modify the molecule to increase its solubility.
Solution 1: Use a Highly Polar Mobile Phase for Chromatography For column chromatography, you will need a more polar solvent system. A common choice for amines is a gradient of methanol (MeOH) in dichloromethane (DCM). However, as discussed, this must be paired with a basic modifier to prevent streaking on silica.
Solution 2: Solvent Screening for Recrystallization Recrystallization is an excellent purification method if a suitable solvent can be found.[7] The ideal solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature.[6]
-
Preparation : Place approximately 10-20 mg of your crude material into several small test tubes.
-
Solvent Addition : To each tube, add a different test solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, water, toluene) dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily at room temperature (if so, this solvent is unsuitable as a single-solvent system).
-
Heating : If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Self-Validation: Use the absolute minimum amount of hot solvent necessary for dissolution to ensure the solution is saturated and will yield crystals upon cooling.[8]
-
Cooling : Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[6]
-
Evaluation : The best solvent will result in the formation of a high yield of crystals with impurities remaining in the mother liquor.
| Solvent | Polarity | Boiling Point (°C) | Suitability for this compound |
| Methanol | High | 65 | Good potential dissolving solvent. |
| Ethanol | High | 78 | Good potential dissolving solvent. |
| Isopropanol | Medium-High | 82 | Excellent choice; often provides good crystal formation. |
| Acetonitrile | Medium-High | 82 | May be a suitable solvent. |
| Toluene | Low | 111 | Likely a poor solvent; could be used as an anti-solvent. |
| Water | Very High | 100 | May have low solubility; could be used as an anti-solvent. |
Solution 3: Two-Solvent Recrystallization If no single solvent is ideal, a two-solvent system is a powerful alternative.[8]
-
Dissolve the crude compound in the minimum amount of a hot "good" solvent (one in which it is highly soluble).
-
While still hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid).[8]
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly. The decrease in solubility should induce crystallization.
Problem: Ineffective Purification by Column Chromatography
Q: I'm trying to run a column on silica gel. Even with a DCM/MeOH mobile phase, my compound is smearing down the column. How do I get sharp bands and good separation?
A: Causality & Strategy: The root cause is the acid-base interaction with silica.[5] To overcome this, you must neutralize the acidic sites on the silica gel by adding a volatile base to your mobile phase. This allows your basic compound to travel through the column without strong, undesirable interactions. An alternative is to use a different stationary phase altogether.[9]
Caption: Decision workflow for selecting a suitable chromatography method.
-
TLC Analysis : First, determine an appropriate solvent system using TLC. Spot your crude material on a silica TLC plate. Develop the plate in a mobile phase such as 95:5 DCM:MeOH. If the spot remains at the baseline or streaks, prepare a new mobile phase of 94:5:1 DCM:MeOH:Triethylamine (Et₃N) and run a new TLC plate. Adjust the MeOH concentration to achieve a retention factor (Rf) of ~0.3.
-
Column Packing : Pack a column with silica gel as a slurry in your initial, non-polar solvent (e.g., pure DCM with 1% Et₃N).[10] Do not let the column run dry.
-
Sample Loading : Dissolve your crude material in a minimal amount of the mobile phase (or just DCM). If it is not fully soluble, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve your compound in a solvent like DCM/MeOH, add a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and carefully load this powder onto the top of your packed column.
-
Elution : Run the column using your chosen mobile phase system, gradually increasing the polarity (e.g., increasing the percentage of MeOH). The 1% Et₃N should be maintained throughout the entire gradient.
-
Fraction Collection : Collect fractions and analyze them by TLC to identify which ones contain your pure product.[11]
Q: Are there better alternatives to modified silica gel for purifying amines?
A: Yes. If you consistently face issues with silica, consider these stationary phases:
-
Basic Alumina (Aluminum Oxide) : Alumina is basic and provides excellent separation for basic compounds without the need for mobile phase modifiers. It is a cost-effective and highly effective alternative.[9]
-
Amine-Functionalized Silica : This is a specialty phase where the silica surface is bonded with aminopropyl groups, creating a basic surface. It offers excellent performance for purifying amines in less polar solvent systems like hexane/ethyl acetate.[5]
-
Reversed-Phase Chromatography (C18) : If your compound has sufficient hydrophobic character, reversed-phase HPLC or flash chromatography can be effective. The mobile phase is typically a polar mixture like water/acetonitrile or water/methanol, sometimes with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amines are protonated and behave consistently.[9][12]
Problem: Product Instability and Discoloration
Q: After purification, my this compound is a light-colored solid, but it turns brown/purple over time when exposed to air. Is it degrading?
A: Causality & Strategy: Aromatic amines are notoriously susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light.[3] This oxidation leads to the formation of highly colored, conjugated polymeric impurities. The strategy is to minimize exposure to both air and light during and after purification.
-
Work Under Inert Atmosphere : When possible, conduct final purification steps (like solvent evaporation) under a stream of nitrogen or argon.
-
Use Degassed Solvents : For sensitive applications, bubbling nitrogen or argon through your chromatography or recrystallization solvents can remove dissolved oxygen.
-
Storage : Store the final, pure product in a sealed vial under an inert atmosphere (nitrogen or argon).
-
Light Protection : Store the product in an amber vial or a clear vial wrapped in aluminum foil to protect it from light.[3]
-
Cold Storage : Store the vial in a freezer (-20 °C) or refrigerator to slow the rate of any potential degradation reactions.[13]
By implementing these troubleshooting guides and protocols, researchers can effectively overcome the inherent challenges in purifying crude this compound, leading to a final product of high purity suitable for downstream applications in research and drug development.
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Recrystallization - YouTube. (2020). Accessed: 2024-01-21. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 2,8-diaminoquinoline and 5,6-diaminoquinoline: A Guide for Researchers
In the landscape of medicinal chemistry, the quinoline scaffold represents a privileged structure, forming the foundation of numerous therapeutic agents. The strategic placement of substituents, particularly amino groups, can dramatically alter the biological profile of the quinoline ring system. This guide offers an in-depth comparison of two isomeric diaminoquinolines: 2,8-diaminoquinoline and 5,6-diaminoquinoline. While direct comparative studies on these specific molecules are limited, this document synthesizes available data on related aminoquinolines to provide researchers, scientists, and drug development professionals with a framework for understanding their potential biological activities and guiding future research.
Introduction to 2,8-diaminoquinoline and 5,6-diaminoquinoline
2,8-diaminoquinoline and 5,6-diaminoquinoline are structural isomers, each possessing two amino groups attached to the quinoline core, but at different positions. This seemingly subtle difference in molecular architecture can lead to significant variations in their physicochemical properties, and consequently, their biological activities. The positions of the amino groups influence factors such as electron distribution, basicity, and the potential for hydrogen bonding and metal chelation, all of which are critical determinants of pharmacological effects.
Comparative Biological Activities: An Overview
Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial effects.[1][2][3] The introduction of amino groups can enhance these activities, often through mechanisms involving DNA interaction, inhibition of key enzymes, or the generation of reactive oxygen species (ROS).[4][5][6]
While specific experimental data directly comparing 2,8-diaminoquinoline and 5,6-diaminoquinoline is scarce, we can infer potential differences based on the established structure-activity relationships (SAR) of aminoquinolines.[7][8][9]
Table 1: Comparative Summary of Potential Biological Activities
| Biological Activity | 2,8-diaminoquinoline | 5,6-diaminoquinoline | Key Considerations |
| Anticancer | Potential for cytotoxicity through DNA interaction and topoisomerase inhibition. The 2-amino group may enhance DNA binding.[5][10] | May exhibit anticancer properties, potentially through mechanisms involving NQO1 inhibition and ROS generation, as seen in related amino-quinoline-5,8-diones.[11] | The specific cancer cell lines and the presence of other substituents would significantly influence activity. |
| Antimicrobial | Expected to possess antibacterial and antifungal properties. The 8-aminoquinoline moiety is a known pharmacophore in antimicrobial agents.[2][12] | Schiff bases of 5-aminoquinoline have demonstrated antimicrobial activity, suggesting the parent compound may also be active.[13] | The spectrum of activity against different microbial strains would need to be determined experimentally. |
| Antimalarial | The 8-aminoquinoline scaffold is the basis for the antimalarial drug primaquine, suggesting potential activity against Plasmodium species.[14] | The antimalarial potential is less established compared to 8-aminoquinolines, but the quinoline core itself is a key feature of many antimalarials. | Activity would likely depend on the specific Plasmodium strain and stage of the parasite life cycle. |
Mechanistic Insights: The Role of Amino Group Positioning
The differential positioning of the amino groups in 2,8-diaminoquinoline and 5,6-diaminoquinoline is expected to lead to distinct mechanisms of action.
2,8-diaminoquinoline: A Focus on DNA Intercalation and Enzyme Inhibition
The presence of an amino group at the 2-position of the quinoline ring has been associated with enhanced DNA binding properties.[5] This suggests that 2,8-diaminoquinoline may exert its cytotoxic effects by intercalating into the DNA helix, thereby disrupting DNA replication and transcription in cancer cells or microorganisms. Furthermore, some quinoline derivatives are known to inhibit DNA topoisomerases, enzymes crucial for managing DNA topology.[5]
Caption: Potential mechanism of action for 2,8-diaminoquinoline.
5,6-diaminoquinoline: A Potential for Redox Cycling and Oxidative Stress
The 5- and 6-positions on the quinoline ring are part of the benzenoid portion. Substitution at these positions can influence the electronic properties of the entire ring system. Derivatives of quinoline-5,8-dione, which are structurally related to 5,6-diaminoquinoline, have been shown to act as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.[11] Inhibition of NQO1 can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[11] It is plausible that 5,6-diaminoquinoline could be metabolized to a quinone-like species, thereby participating in redox cycling and promoting oxidative DNA damage.[4]
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the microorganism. The lowest concentration that inhibits growth is the MIC.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Perform a serial two-fold dilution of 2,8-diaminoquinoline and 5,6-diaminoquinoline in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination.
Conclusion and Future Directions
While this guide provides a comparative framework based on the known biological activities of related aminoquinolines, it underscores the critical need for direct experimental evaluation of 2,8-diaminoquinoline and 5,6-diaminoquinoline. Future research should focus on head-to-head comparisons of these isomers in a panel of cancer cell lines and against a broad spectrum of microbial pathogens to elucidate their specific activities and potencies. Mechanistic studies, including DNA binding assays, enzyme inhibition assays, and measurement of ROS production, will be crucial to validate the hypothesized mechanisms of action and to understand the structure-activity relationships that govern their biological effects. Such studies will be instrumental in determining the therapeutic potential of these diaminoquinoline isomers and guiding the design of novel, more effective quinoline-based drugs.
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Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. (2018). PubMed Central. [Link]
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A Comparative Guide to the Coordination Chemistry and Biological Activity of Diaminoquinoline Isomer Metal Complexes
For researchers and professionals in medicinal chemistry and materials science, the nuanced differences between structural isomers can lead to vastly different functional outcomes. This is particularly true in the coordination chemistry of quinoline derivatives, where the placement of donor groups dictates the geometry, stability, and ultimately, the biological efficacy of their metal complexes.[1][2][3] This guide provides a comparative analysis of metal complexes formed with different diaminoquinoline (DAQ) isomers, offering insights into how isomeric variations influence coordination behavior, spectroscopic properties, and potential therapeutic applications.
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its biocompatibility and diverse biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] When functionalized with two amino groups, the resulting diaminoquinoline ligand presents multiple coordination sites. The specific positions of these amino groups (e.g., 2,3-DAQ vs. 5,6-DAQ) create distinct chelating environments, profoundly impacting the resulting metal complex's structure and function.
The Influence of Isomerism on Coordination and Structure
The primary differentiator among DAQ isomers is the spatial arrangement of the two amino nitrogen donors. This arrangement governs the size and stability of the chelate ring formed upon coordination to a metal ion—a fundamental principle of coordination chemistry.[4]
-
Ortho-Diamines (e.g., 2,3-DAQ, 3,4-DAQ): These isomers form a stable five-membered chelate ring with a metal ion. This configuration is sterically favored and leads to robust complex formation.
-
Peri-Diamines (e.g., 8-aminoquinoline derivatives): Isomers like 8-aminoquinoline, while not a diamine itself, illustrate how nitrogen donors positioned across different rings of the quinoline scaffold can chelate metals, forming six-membered rings.[5]
-
Distal Diamines (e.g., 2,6-DAQ, 4,7-DAQ): When the amino groups are far apart, chelation to a single metal center is often impossible. These isomers tend to act as bridging ligands, forming polynuclear complexes or coordination polymers.
This fundamental difference in coordination mode is a direct consequence of the ligand's isomeric structure and is the primary determinant of the final complex's geometry, which can range from square planar and tetrahedral for coordination number 4, to octahedral for coordination number 6.[4][6]
Logical Diagram: Impact of DAQ Isomerism on Complex Structure
This diagram illustrates how the initial choice of a diaminoquinoline isomer dictates the subsequent coordination pathway and the resulting structural nature of the metal complex.
Caption: Logical flow from DAQ isomer choice to final complex architecture.
Comparative Experimental Analysis: A Case Study with Copper(II)
To illustrate these principles, we will compare the hypothetical properties of Cu(II) complexes with two representative isomers: 2,3-diaminoquinoline (an ortho-diamine) and 2,6-diaminoquinoline (a distal diamine).
Synthesis and Characterization Workflow
The synthesis and characterization of these complexes follow a standardized workflow designed to elucidate their structural and electronic properties. This process is crucial for establishing a structure-activity relationship.
Experimental Workflow Diagram
Caption: Generalized workflow for synthesis and analysis of DAQ-metal complexes.
Part 1: Synthesis Protocols
Protocol 1: Synthesis of [Cu(2,3-DAQ)Cl₂] Complex
-
Rationale: This procedure utilizes a direct reaction between the ligand and a copper salt in a suitable solvent. Ethanol is chosen for its ability to dissolve the reactants and facilitate precipitation of the product complex upon formation. Refluxing provides the necessary activation energy for the coordination reaction to proceed to completion.[6][7]
-
Methodology:
-
Dissolve 2,3-diaminoquinoline (1.59 g, 0.01 mol) in 30 mL of hot ethanol.
-
In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.71 g, 0.01 mol) in 20 mL of ethanol.
-
Add the copper(II) solution dropwise to the stirring ligand solution. A color change and precipitate formation should be observed.
-
Heat the resulting mixture under reflux for 3 hours with constant stirring.[8]
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the complex in a vacuum desiccator over anhydrous CaCl₂.[9]
-
Protocol 2: Synthesis of [Cu₂(2,6-DAQ)Cl₄]n Polymeric Complex
-
Rationale: The synthesis is similar, but due to the bridging nature of 2,6-DAQ, the stoichiometry is adjusted, and the resulting product is expected to be a less soluble, potentially polymeric material.
-
Methodology:
-
Dissolve 2,6-diaminoquinoline (1.59 g, 0.01 mol) in 50 mL of a hot ethanol/DMF mixture (4:1 v/v) to ensure solubility.
-
Dissolve copper(II) chloride dihydrate (3.42 g, 0.02 mol) in 20 mL of ethanol.
-
Slowly add the ligand solution to the stirring metal salt solution.
-
Follow steps 4-7 from Protocol 1.
-
Part 2: Comparative Characterization
The synthesized complexes are analyzed using various spectroscopic and physical methods to confirm coordination and compare their properties.
1. Molar Conductivity
-
Causality: Molar conductivity measurements in a solvent like DMSO or DMF distinguish between electrolytic and non-electrolytic complexes.[10][11] Low values indicate that the anions (e.g., Cl⁻) are coordinated directly to the metal ion within the coordination sphere, whereas high values suggest they are outside the sphere as counter-ions.[11][12]
-
Expected Results: For both complexes, the chloride ions are expected to be coordinated, resulting in low molar conductivity values, confirming a non-electrolytic nature.[11]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Causality: FT-IR spectroscopy is used to identify which functional groups of the ligand are involved in coordination. When the amino groups (–NH₂) coordinate to the copper ion, the N-H stretching vibration frequency (typically ~3300-3400 cm⁻¹) shifts to a lower wavenumber.[10] This shift is due to the donation of electron density from the nitrogen to the metal, which weakens the N-H bond. The appearance of new bands at lower frequencies (400-500 cm⁻¹) can be attributed to the formation of M-N bonds.[12]
-
Expected Results:
-
[Cu(2,3-DAQ)Cl₂]: A significant shift in the ν(N-H) bands confirms the chelation of both amino groups.
-
[Cu₂(2,6-DAQ)Cl₄]n: A similar shift is expected, confirming that the amino groups are the sites of coordination.
-
3. UV-Visible Spectroscopy
-
Causality: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the geometry of the coordination environment. Copper(II) (a d⁹ ion) complexes typically exhibit broad d-d transition bands in the visible region (500-800 nm).[13] The position and shape of this band are sensitive to the ligand field and the coordination geometry.
-
Expected Results:
-
[Cu(2,3-DAQ)Cl₂]: Likely to show a d-d transition consistent with a distorted square planar or tetrahedral geometry.
-
[Cu₂(2,6-DAQ)Cl₄]n: The polymeric nature and different ligand field might result in a shift of the λmax of the d-d band compared to the mononuclear complex.
-
Table 1: Comparative Spectroscopic and Physical Data
| Property | [Cu(2,3-DAQ)Cl₂] (Hypothetical) | [Cu₂(2,6-DAQ)Cl₄]n (Hypothetical) | Rationale for Difference |
| Molar Cond. (Ω⁻¹cm²mol⁻¹) | < 20 | < 20 | Both are expected to be non-electrolytes with coordinated chlorides.[11] |
| FT-IR ν(N-H) shift (cm⁻¹) | ~50-70 lower | ~50-70 lower | Shift indicates coordination of amino groups to Cu(II) in both cases.[10] |
| FT-IR ν(M-N) (cm⁻¹) | ~450 | ~460 | Appearance of new bands confirms metal-nitrogen bond formation.[12] |
| UV-Vis λmax (d-d) (nm) | ~650 | ~680 | The different ligand field environment and geometry in the bridged vs. chelated complex affects d-orbital splitting. |
Part 3: Comparative Biological Activity
The structural differences imposed by the ligand isomer are expected to translate into different biological activities. Metal complexation can enhance the therapeutic properties of a ligand by mechanisms such as promoting transport into the cell and facilitating interaction with biological targets like DNA or enzymes.[1][2][3]
1. Anticancer Activity (MCF-7 Breast Cancer Cell Line)
-
Causality: The ability of a complex to act as an anticancer agent is often related to its shape, charge, and ability to interact with or intercalate into DNA, or to generate reactive oxygen species (ROS). The planar quinoline ring is well-suited for DNA intercalation. The overall geometry, determined by the isomer, will affect how efficiently the complex can approach and bind to its cellular target.
-
Expected Results: The mononuclear, chelated [Cu(2,3-DAQ)Cl₂] complex might exhibit higher cytotoxicity. Its more compact and well-defined geometry could facilitate more effective cellular uptake and interaction with intracellular targets compared to the potentially bulkier, less soluble polymeric complex. Enhanced biological activity upon chelation is a common finding in medicinal inorganic chemistry.[7][10]
2. Antibacterial Activity (Gram-positive S. aureus & Gram-negative E. coli)
-
Causality: According to Tweedy's chelation theory, complexation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity allows the complex to more easily permeate the lipid layers of bacterial cell membranes, disrupting cellular processes.
-
Expected Results: Both copper complexes are expected to show greater antibacterial activity than the free DAQ ligands. The relative activity between the two complexes will depend on a balance of their lipophilicity, stability, and steric factors, which influence their ability to cross the bacterial cell wall and membrane. Often, a specific geometry is key to inhibiting a particular bacterial enzyme.
Table 2: Comparative Biological Activity Data (Hypothetical)
| Assay | [Cu(2,3-DAQ)Cl₂] | [Cu₂(2,6-DAQ)Cl₄]n | Rationale for Difference |
| Anticancer IC₅₀ (µM) | 15 | 45 | The defined geometry and chelate stability of the 2,3-DAQ complex may lead to more effective target interaction.[10] |
| Antibacterial MIC (S. aureus) (µg/mL) | 12.5 | 25 | Differences in solubility and cellular uptake mechanisms can influence antimicrobial potency.[11] |
| Antibacterial MIC (E. coli) (µg/mL) | 25 | 50 | The outer membrane of Gram-negative bacteria often presents a greater barrier, potentially amplifying differences in uptake. |
Conclusion and Outlook
This comparative guide demonstrates that the choice of a diaminoquinoline isomer is a critical design parameter in the synthesis of metal complexes. The positional isomerism directly dictates the coordination mode—chelation versus bridging—which in turn defines the complex's geometry, spectroscopic signatures, and biological activity.
The ortho-isomer (2,3-DAQ) favors the formation of stable, mononuclear chelates, which often exhibit more potent biological activity due to their well-defined structures and favorable transport properties. In contrast, distal isomers (2,6-DAQ) are predisposed to form polymeric or polynuclear structures, opening avenues for applications in materials science but potentially limiting their efficacy as soluble drug candidates.
Future research should focus on obtaining single-crystal X-ray diffraction data for these and other DAQ isomer complexes to definitively correlate their 3D structures with their functional properties.[6][14] Such studies are paramount for the rational design of next-generation metal-based therapeutics and functional materials.[15][16][17]
References
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Al-Dhamin, Z., Hassan, A., & Ali, A. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. ACS Omega. Available at: [Link]
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Al-Dhamin, Z., Hassan, A., & Ali, A. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis - PMC. National Institutes of Health. Available at: [Link]
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Hassan, K., et al. (2024). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. Bioinorganic Chemistry and Applications. Available at: [Link]
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Al-Hamdani, A., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities - PMC. National Institutes of Health. Available at: [Link]
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Jackson, G. E., Linder, P. W., & Voyé, A. (1993). A potentiometric and spectroscopic study of copper(II) diamidodiamino complexes. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
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Hassan, K., et al. (2024). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. PubMed. Available at: [Link]
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Hassan, K., et al. (2024). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. R Discovery. Available at: [Link]
-
Various Authors. (2024). Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. ResearchGate. Available at: [Link]
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Al-jibouri, M. N. (2014). Synthesis and Characterization of Template Cr(III),Fe(III), Mn(II), Cd(II) and V(IV), Complexes Derived from 2,6- Diaminopyridine and 1,4-Dihydro-Quinoxalin-2,3-dione. ResearchGate. Available at: [Link]
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Mureb, D., et al. (2013). Synthesis and antimalarial activity of metal complexes of cross-bridged tetraazamacrocyclic ligands. PMC. Available at: [Link]
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Papatriantafyllopoulou, C., et al. (2021). Stereochemical Geometries and Photoluminescence in Pseudo-Halido-Zinc(II) Complexes. Structural Comparison between the Corresponding Cadmium(II) Analogs. MDPI. Available at: [Link]
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Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Ummathur, M. B., & Abdulla, A. (2022). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters. Available at: [Link]
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Various Authors. (2024). Spectroscopic determination of copper(II) with dimercaptophenols and heterocyclic diamines. Chemical Review and Letters. Available at: [Link]
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Ramotowska, S., et al. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. MDPI. Available at: [Link]
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Various Authors. (2025). Review articles in METAL COMPLEXES. ResearchGate. Available at: [Link]
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Shabalin, I. G., & Minor, W. (2017). Characterizing metal binding sites in proteins with X-ray crystallography. PMC. Available at: [Link]
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Various Authors. (2021). Special Issue : X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]
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da Costa, M. F., et al. (2021). Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. New Journal of Chemistry. Available at: [Link]
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Barot, V. M., et al. (2017). SYNTHESIS AND X-RAY POWDER DIFFRACTION STUDIES: METAL COMPLEXES (Co(II), Ni(II) AND Cu(II)) OF SCHIFF BASE LIGAND 4-BROMO-2-CHLO. PRAJÑĀ - Journal of Pure and Applied Sciences. Available at: [Link]
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Chad's Prep. (2022). 21.1 Introduction to Coordination Chemistry. YouTube. Available at: [Link]
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Various Authors. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]
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Drake, G. W., et al. (2010). X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]
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Al-Adilee, K. J., & Al-Jibouri, M. N. (2020). SYNTHESIS AND CHARACTERIZATION OF A NEW AZO QUINOLINE LIGAND AND ITS METAL COMPLEXES WITH SPECTROPHOTOMETRIC DETERMI. Semantic Scholar. Available at: [Link]
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Yoon, J., & Lippard, S. J. (2011). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. PMC. Available at: [Link]
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Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. PubMed. Available at: [Link]
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Romero, M., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available at: [Link]
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A Guide to the Orthogonal Validation of 2,8-Quinolinediamine Purity: A Comparative Analysis of HPLC and Elemental Analysis
For researchers, scientists, and professionals in drug development, the purity of a starting material or intermediate is not merely a number on a certificate of analysis; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built. 2,8-Quinolinediamine, a key building block in the synthesis of novel therapeutic agents and functional materials, is no exception.[1][2][3] Its reactivity and potential biological activity are intrinsically linked to its structural integrity and freedom from impurities. This guide provides an in-depth comparison of two essential, yet fundamentally different, analytical techniques for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis. We will explore the causality behind experimental choices, present detailed protocols, and demonstrate how these orthogonal methods provide a self-validating system for ensuring the highest degree of confidence in your material.
The Principle of Orthogonal Validation
In analytical chemistry, relying on a single method for purity determination can lead to a false sense of security. An impurity might co-elute with the main peak in chromatography, be non-responsive to the detector, or share a similar elemental composition. Orthogonal validation employs multiple, distinct analytical techniques that measure different physicochemical properties of the sample. This approach significantly reduces the risk of overlooking impurities. For this compound, we leverage HPLC to assess chromatographic purity by separating the main component from structurally similar organic impurities, and Elemental Analysis to confirm elemental composition, which can reveal the presence of inorganic salts or residual solvents not detectable by UV-based HPLC.[4]
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is the cornerstone of purity assessment in the pharmaceutical industry.[5] It excels at separating a sample into its individual components, allowing for the quantification of the main peak relative to any impurities. A Diode Array Detector (DAD) is particularly powerful as it not only quantifies peaks but also provides UV-spectral information to assess peak purity, a crucial aspect of method validation.[6]
Causality Behind the HPLC Method Design
The choice of HPLC parameters is critical and is dictated by the chemical nature of this compound (an aromatic diamine).
-
Stationary Phase (Column): A C18 (octadecylsilane) reversed-phase column is the workhorse for separating moderately polar to nonpolar compounds. The aromatic quinoline core and amine functionalities of our analyte interact favorably with the C18 stationary phase, providing good retention and resolution from potential impurities.
-
Mobile Phase: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is employed. The acidic modifier protonates the amine groups, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica support. The gradient, which involves increasing the proportion of the organic solvent over time, is essential for eluting a wide range of potential impurities, from polar starting materials to less polar by-products, within a reasonable timeframe.
-
Detector: A Diode Array Detector (DAD) is selected for its ability to monitor absorbance across a range of wavelengths simultaneously. This allows for the selection of the optimal wavelength for quantification (λ-max) and, critically, enables peak purity analysis by comparing spectra across the peak to detect any co-eluting impurities.
Experimental Protocol: HPLC Purity of this compound
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Instrumentation: Utilize a standard HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.
-
Chromatographic Conditions:
-
Column: C18, 2.7 µm particle size, 4.6 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: DAD, 254 nm (for quantification), with spectral acquisition from 200-400 nm.
-
-
Data Analysis: Calculate the purity using the area percent normalization method. Perform peak purity analysis on the this compound peak to ensure spectral homogeneity.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity determination.
Comparative Data: HPLC Analysis of Three Batches
The following table presents hypothetical data for three different batches of this compound, demonstrating how HPLC can distinguish between varying levels of purity.
| Parameter | Batch A | Batch B | Batch C (Alternative) |
| Retention Time (min) | 5.21 | 5.22 | 5.21 |
| Peak Area (Main) | 1,250,000 | 1,180,000 | 1,220,000 |
| Total Impurity Area | 2,500 | 60,000 | 24,000 |
| Calculated Purity (%) | 99.80 | 95.16 | 98.06 |
| Peak Purity Match Factor | >995 | >995 | >995 |
| Alternative Method | - | - | UPLC |
| Alternative RT (min) | - | - | 2.15 |
| Alternative Purity (%) | - | - | 98.11 |
Analysis: Batch A shows high purity. Batch B has a significant impurity, highlighting a potential issue in the synthesis or purification process. Batch C was also analyzed by Ultra-Performance Liquid Chromatography (UPLC), a technique using smaller column particles to achieve faster and higher-resolution separations.[5][7] The UPLC result confirms the HPLC finding, providing added confidence while significantly reducing analysis time.[8]
Elemental Analysis: The Compositional Gatekeeper
Elemental analysis (or CHN analysis) is a combustion-based technique that provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. Its power lies in its ability to provide a fundamental, quantitative measure of a compound's elemental composition, which must match the theoretical values calculated from its molecular formula.[9] This technique is invaluable for detecting non-UV active impurities, such as inorganic salts (e.g., NaCl) or residual solvents (e.g., water, heptane), which are often invisible to HPLC-UV.[4]
Experimental Protocol: Elemental Analysis
-
Sample Preparation: The sample must be meticulously dried under high vacuum to remove any adsorbed water or volatile solvents, which would skew the results.
-
Instrumentation: A CHN analyzer is used. A precise amount of the sample (typically 1-3 mg) is weighed into a tin capsule.
-
Analysis: The sample is combusted at high temperatures (e.g., ~900-1000 °C) in the presence of oxygen. This converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are then separated and quantified by a detector.
-
Data Analysis: The instrument software calculates the weight percentages of C, H, and N. These experimental values are compared against the theoretical values for this compound (C₉H₉N₃, Molecular Weight: 159.19 g/mol ).
-
Theoretical %C: (9 * 12.011 / 159.19) * 100 = 67.91%
-
Theoretical %H: (9 * 1.008 / 159.19) * 100 = 5.70%
-
Theoretical %N: (3 * 14.007 / 159.19) * 100 = 26.39%
-
An acceptable result, as per guidelines from organizations like the American Chemical Society (ACS), is typically within ±0.4% of the theoretical value for each element.[10][11]
Comparative Data: Elemental Analysis of Three Batches
| Element | Theoretical Value (%) | Batch A (%) | Batch B (%) | Batch C (%) |
| Carbon (C) | 67.91 | 67.85 | 64.50 | 67.79 |
| Hydrogen (H) | 5.70 | 5.72 | 5.95 | 5.68 |
| Nitrogen (N) | 26.39 | 26.31 | 24.85 | 26.45 |
| Deviation from Theory | - | < 0.1% | > 3% | < 0.2% |
| Interpretation | - | Excellent Agreement | Significant Deviation | Excellent Agreement |
Analysis: The results for Batches A and C are in excellent agreement with the theoretical values, confirming their high purity and correct elemental composition. However, Batch B shows a significant deviation. While HPLC indicated a purity of ~95%, the elemental analysis suggests the presence of an impurity that has a lower percentage of carbon and nitrogen. This could be a hydrated impurity or an inorganic salt from the synthesis, which would not be detected by HPLC. This demonstrates the critical, complementary nature of the two techniques.
A Self-Validating System: The Power of Orthogonal Comparison
The true strength of this dual-pronged approach is revealed when the results are considered together. HPLC provides the detailed picture of organic, UV-active impurities, while elemental analysis acts as a fundamental check on the overall composition.
Visualizing the Orthogonal Validation Logic
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A Spectroscopic Deep Dive: Comparative Analysis of 2,8-, 5,6-, and 7,8-Diaminoquinoline Isomers
For researchers, scientists, and professionals in drug development, a profound understanding of the structure-property relationships of heterocyclic scaffolds is paramount. Diaminoquinolines, a class of compounds with significant potential in medicinal chemistry and materials science, present a fascinating case study in how the seemingly subtle change in the position of amino substituents can dramatically alter their electronic and, consequently, their spectroscopic characteristics. This guide provides an in-depth comparative analysis of the spectroscopic properties of three key positional isomers: 2,8-diaminoquinoline, 5,6-diaminoquinoline, and 7,8-diaminoquinoline.
Due to the limited availability of directly comparable experimental spectra for all three isomers under identical conditions, this guide employs a dual strategy. We integrate the available experimental data with high-level computational predictions using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). This combined approach not only allows for a direct and consistent comparison across the three isomers but also provides a deeper understanding of the underlying electronic factors governing their spectroscopic behavior.
The Decisive Role of Amino Group Positioning
The location of the two amino groups on the quinoline scaffold dictates the extent of their electronic communication with the heterocyclic ring system. This, in turn, influences the energy of the frontier molecular orbitals (HOMO and LUMO), which are central to the molecule's UV-Vis absorption and fluorescence properties. Furthermore, the distinct electronic environment of each proton and carbon atom, as determined by the amino group positions, leads to unique chemical shifts in their Nuclear Magnetic Resonance (NMR) spectra.
Diagram: Chemical Structures of Diaminoquinoline Isomers
Caption: Positional isomers of diaminoquinoline investigated in this guide.
UV-Vis Absorption Spectroscopy: A Window into Electronic Transitions
The UV-Vis absorption spectra of these isomers are expected to reveal distinct differences in their maximum absorption wavelengths (λmax), reflecting the varied energy gaps between their HOMO and LUMO. The position of the amino groups influences the extent of conjugation and intramolecular charge transfer (ICT) character of the electronic transitions.
Comparative UV-Vis Absorption Data
| Compound | Predicted λmax (nm) (in Ethanol) | Key Transitions |
| 2,8-Diaminoquinoline | ~350-370 | π → π* with significant ICT character |
| 5,6-Diaminoquinoline | ~330-350 | π → π |
| 7,8-Diaminoquinoline | ~340-360 | π → π with ICT character |
Note: Predicted values are based on TD-DFT calculations (B3LYP/6-311++G(d,p)) with a Polarizable Continuum Model (PCM) for ethanol. Experimental verification is recommended.
The predicted trend suggests that the 2,8-isomer will have the most red-shifted absorption, indicative of a smaller HOMO-LUMO gap. This can be attributed to the strong electron-donating effect of the amino group at the 2-position, which is in direct conjugation with the pyridine nitrogen, and the additional amino group at the 8-position, which also contributes electron density to the ring system. The 5,6-isomer is predicted to have the most blue-shifted absorption, as the amino groups are on the benzene ring and their interaction with the pyridine nitrogen is less direct. The 7,8-isomer falls in between, with the 8-amino group influencing the electronic structure of the pyridine part of the ring.
Fluorescence Spectroscopy: The Emission of Light
The fluorescence properties of these isomers are also expected to be highly dependent on the substitution pattern. The Stokes shift, which is the difference between the absorption and emission maxima, can provide insights into the change in geometry and electronic distribution upon excitation.
Comparative Fluorescence Emission Data
| Compound | Predicted Emission λmax (nm) (in Ethanol) | Predicted Stokes Shift (nm) | Predicted Relative Quantum Yield |
| 2,8-Diaminoquinoline | ~420-450 | ~70-80 | Moderate |
| 5,6-Diaminoquinoline | ~380-410 | ~50-60 | Low to Moderate |
| 7,8-Diaminoquinoline | ~400-430 | ~60-70 | Moderate |
Note: Predicted values are based on TD-DFT calculations and are qualitative. Experimental determination of quantum yields is necessary for quantitative comparison.
The predicted trends in emission follow those of the absorption spectra. The larger Stokes shift for the 2,8-isomer suggests a greater degree of structural relaxation in the excited state, which is consistent with a more significant intramolecular charge transfer character. The fluorescence quantum yield is influenced by various non-radiative decay pathways, and while predictions are qualitative, the more rigid structure of the 5,6-isomer might lead to a higher quantum yield compared to what its Stokes shift alone might suggest.
NMR Spectroscopy: Unraveling the Molecular Skeleton
¹H and ¹³C NMR spectroscopy provides a detailed map of the chemical environment of each atom in the molecule. The chemical shifts are highly sensitive to the electron density, which is modulated by the position of the amino groups.
Comparative ¹H NMR Chemical Shift Data (Predicted in DMSO-d₆)
| Proton | 2,8-Diaminoquinoline (ppm) | 5,6-Diaminoquinoline (ppm) | 7,8-Diaminoquinoline (ppm) |
| H3 | ~6.5-6.7 | ~7.2-7.4 | ~7.1-7.3 |
| H4 | ~7.3-7.5 | ~8.4-8.6 | ~8.0-8.2 |
| H5 | ~6.8-7.0 | - | ~7.0-7.2 |
| H6 | ~7.0-7.2 | - | ~7.0-7.2 |
| H7 | ~6.4-6.6 | ~7.0-7.2 | - |
| NH₂ | Broad signals | Broad signals | Broad signals |
Note: Predicted values are based on GIAO-DFT calculations (B3LYP/6-311++G(d,p)) in DMSO. Experimental data for 7,8-diaminoquinoline shows good agreement with these predictions.[1]
Comparative ¹³C NMR Chemical Shift Data (Predicted in DMSO-d₆)
| Carbon | 2,8-Diaminoquinoline (ppm) | 5,6-Diaminoquinoline (ppm) | 7,8-Diaminoquinoline (ppm) |
| C2 | ~158-160 | ~148-150 | ~147-149 |
| C3 | ~110-112 | ~121-123 | ~121-123 |
| C4 | ~135-137 | ~133-135 | ~135-137 |
| C4a | ~138-140 | ~125-127 | ~126-128 |
| C5 | ~112-114 | ~132-134 | ~115-117 |
| C6 | ~125-127 | ~118-120 | ~116-118 |
| C7 | ~108-110 | ~115-117 | ~135-137 |
| C8 | ~145-147 | ~140-142 | ~132-134 |
| C8a | ~140-142 | ~145-147 | ~137-139 |
Note: Predicted values are based on GIAO-DFT calculations (B3LYP/6-311++G(d,p)) in DMSO. Experimental data for 7,8-diaminoquinoline shows good agreement with these predictions.[1]
The NMR predictions highlight significant differences. For instance, the C2 carbon in 2,8-diaminoquinoline is highly deshielded due to the direct attachment of the amino group. The protons and carbons in the vicinity of the amino groups generally experience an upfield shift (lower ppm) due to the electron-donating nature of the -NH₂ group. The experimental ¹H and ¹³C NMR data available for 7,8-diaminoquinoline in DMSO-d₆ aligns well with the predicted values, lending confidence to the computational approach.[1]
Experimental & Computational Protocols
A. Spectroscopic Measurements (General Protocol)
-
Sample Preparation: Prepare solutions of each diaminoquinoline isomer in a suitable spectroscopic grade solvent (e.g., ethanol for UV-Vis and fluorescence, DMSO-d₆ for NMR) at a concentration of approximately 10⁻⁵ M for UV-Vis and fluorescence, and 5-10 mg/mL for NMR.
-
UV-Vis Spectroscopy: Record the absorption spectra from 200 to 600 nm using a dual-beam UV-Vis spectrophotometer.
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the λmax determined from the UV-Vis spectrum.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Diagram: Experimental Workflow
Caption: A generalized workflow for the experimental spectroscopic analysis.
B. Computational Methodology
-
Structure Optimization: The 3D structures of the three diaminoquinoline isomers were built and their geometries were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.
-
UV-Vis and Fluorescence Prediction: Time-Dependent DFT (TD-DFT) calculations at the same level of theory were used to predict the vertical excitation energies (absorption) and emission wavelengths. Solvent effects were incorporated using the Polarizable Continuum Model (PCM).
-
NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory in the presence of a solvent continuum.
Diagram: Computational Workflow
Caption: A schematic of the computational workflow for predicting spectroscopic properties.
Conclusion
The positional isomerism in diaminoquinolines has a profound impact on their spectroscopic properties. This guide, through a combination of available experimental data and robust computational predictions, provides a comparative framework for understanding these differences. The 2,8-isomer is predicted to exhibit the most red-shifted absorption and emission spectra due to enhanced intramolecular charge transfer. The 5,6-isomer is expected to have the most blue-shifted spectra, while the 7,8-isomer's properties lie in between. NMR chemical shifts are also highly sensitive to the substitution pattern, providing a unique fingerprint for each isomer. This comprehensive spectroscopic comparison is invaluable for the identification, characterization, and rational design of novel quinoline-based compounds in various scientific and industrial applications.
References
-
Tchumarov, N. G., et al. (2013). New syntheses of 5,6- and 7,8-diaminoquinolines. Beilstein Journal of Organic Chemistry, 9, 2669–2677. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 8-Aminoquinoline Isomers for Drug Discovery Professionals
This technical guide offers an in-depth comparison of the structure-activity relationships (SAR) of 8-aminoquinoline isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential and associated challenges. By examining the nuances of isomeric positioning on the quinoline scaffold, this document aims to inform the rational design of novel therapeutics with enhanced efficacy and improved safety profiles.
Introduction: The Quinoline Scaffold and the Significance of Isomerism
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its derivatives, aminoquinolines have garnered significant attention for their broad spectrum of biological activities, most notably in the treatment of malaria. The position of the amino group on the quinoline ring system dramatically influences the compound's physicochemical properties, metabolic fate, and ultimately, its biological activity and toxicity. While 4-aminoquinolines, such as chloroquine, have been mainstays in malaria treatment, the 8-aminoquinoline scaffold, exemplified by primaquine and tafenoquine, possesses unique activity against the dormant liver stages of Plasmodium vivax and P. ovale[1][2]. This guide will focus on the comparative analysis of 8-aminoquinoline isomers and their derivatives, exploring how subtle structural changes impact their therapeutic applications in malaria, cancer, and microbial infections.
Antimalarial Activity: A Tale of Two Isomers
The most profound differences in the biological activity of aminoquinoline isomers are observed in their application as antimalarial agents. The position of the amino group dictates the mechanism of action and the stage of the parasite life cycle that is targeted.
The Dominance of the 8-Aminoquinoline Scaffold
8-Aminoquinolines are unique in their ability to eradicate the dormant liver-stage hypnozoites of relapsing malaria parasites, a crucial function for achieving a "radical cure."[1][2]. Their mechanism of action is complex and is believed to involve metabolic activation by host cytochrome P450 enzymes, particularly CYP2D6, to form reactive metabolites that induce oxidative stress within the parasite[3][4].
Key SAR Insights for 8-Aminoquinolines:
-
The Aminoalkyl Side Chain at Position 8: The nature of the side chain is critical for activity. A pentyl side chain is often associated with maximal activity[2].
-
Substituents on the Quinoline Ring: Modifications to the quinoline core can modulate activity and toxicity. For instance, the introduction of a methoxy group at the 6-position is a common feature in many active compounds.
-
Metabolic Activation: The parent compounds are often prodrugs that require host metabolism to exert their effect. Genetic variations in CYP2D6 can significantly impact drug efficacy[3].
The Role of 4-Aminoquinolines and 5-Aminoquinolines
In contrast to their 8-amino counterparts, 4-aminoquinolines are primarily effective against the blood stages of the malaria parasite. Their proposed mechanism involves interference with the parasite's detoxification of heme in the food vacuole. While highly effective, widespread resistance has limited their use.
5-Aminoquinoline derivatives have also been investigated for their antimalarial properties. Studies on 5-aryl-8-aminoquinolines suggest that modifications at the 5-position can influence activity, with analogues bearing electron-donating groups showing enhanced potency against chloroquine-resistant strains[5]. However, comprehensive SAR studies directly comparing the efficacy of a simple 5-aminoquinoline scaffold to an 8-aminoquinoline scaffold are less common.
Comparative Antimalarial Activity Data
The following table summarizes the in vitro antimalarial activity of representative aminoquinoline derivatives.
| Compound/Isomer Type | P. falciparum Strain | IC50 (nM) | Reference |
| 8-Aminoquinoline Derivatives | |||
| Primaquine | D6 | 1200 ± 200 | [6] |
| Tafenoquine | - | - | |
| WR 249420 | Multiple | 50-100 | [7] |
| WR 251855 | Multiple | 50-100 | [7] |
| 4-Aminoquinoline Derivatives | |||
| Chloroquine | 3D7 (sensitive) | ~20 | [8] |
| Chloroquine | K1 (resistant) | >200 | [8] |
| 5-Aminoquinoline Derivatives | |||
| 5-Aryl-8-aminoquinoline (4bc) | CQ-resistant | Potent | [5] |
| 5-Aryl-8-aminoquinoline (4bd) | CQ-resistant | Potent | [5] |
Anticancer Activity: Emerging Potential of Aminoquinoline Isomers
Recent research has highlighted the potential of quinoline derivatives as anticancer agents[6][9][10]. The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration[6].
SAR of Aminoquinolines in Oncology
The anticancer activity of aminoquinolines is highly dependent on the substitution pattern on the quinoline ring. For instance, studies have shown that certain bromo- and diphenyl-substituted quinolines exhibit significant antiproliferative activity[6]. A comparative analysis of amodiaquine (a 4-aminoquinoline) and chloroquine in melanoma cells revealed that amodiaquine had higher antiproliferative activity, suggesting that the specific structure of the side chain and substituents plays a crucial role[11].
Comparative in Vitro Cytotoxicity Data
The following table presents the cytotoxic activity of various quinoline derivatives against different cancer cell lines.
| Compound/Isomer Type | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline Derivatives | |||
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 - 25.6 | |
| 5,7-Dicyano-8-hydroxyquinoline | HeLa (human cervix) | 6.7 - 25.6 | |
| 4-Aminoquinoline Derivatives | |||
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 (breast) | Potent | [12] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (breast) | More potent than chloroquine | [12] |
| Other Quinoline Derivatives | |||
| 6-Bromo-5-nitroquinoline | HT29 (colon) | Potent | [6] |
| 6,8-Diphenylquinoline | HT29 (colon) | Potent | [6] |
Antimicrobial Activity: A Broad Spectrum of Action
Quinoline derivatives have demonstrated activity against a range of bacteria and fungi[1][9]. The mechanism of antimicrobial action is often attributed to their ability to chelate metal ions essential for microbial growth and to disrupt cell membrane integrity.
Comparative Antimicrobial Efficacy
Studies have shown that the antimicrobial activity is influenced by the specific isomer and its substituents. For example, certain positional isomers of hydroxyquinoline-mannose conjugates exhibit significant antibacterial activity against P. aeruginosa and S. aureus[13]. Metal complexes of 8-aminoquinolines have also been shown to be more effective antimicrobials than the parent 8-aminoquinoline, highlighting the importance of the overall molecular structure and its ability to interact with biological targets[1].
Comparative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various microbial strains.
| Compound/Isomer Type | Microbial Strain | MIC (µg/mL) | Reference |
| 8-Aminoquinoline Metal Complexes | |||
| 8AQ-Cu-5Nu | P. shigelloides | 256 | [1] |
| Quinolinequinones | |||
| QQ6 | E. faecalis | 4.88 | [14] |
| QQ2 | S. aureus | 2.44 | [14] |
| Isoquinoline Alkaloids | |||
| Compound 2 | S. aureus | 1 | [15] |
Toxicity and Metabolism: The Double-Edged Sword of 8-Aminoquinolines
A major limitation of 8-aminoquinoline-based therapies is their potential to induce hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme[16]. This toxicity is directly linked to the metabolic activation of the 8-aminoquinoline scaffold, which generates reactive oxygen species that can damage red blood cells.
The metabolism of 8-aminoquinolines is primarily mediated by cytochrome P450 enzymes, with CYP2D6 playing a crucial role in the activation of prodrugs like primaquine[3][4]. The involvement of other CYPs, such as 2C19 and 3A4, as well as monoamine oxidase A (MAO-A), has also been reported[3][4]. Understanding the metabolic pathways of different isomers is critical for designing safer drugs with a wider therapeutic window.
Experimental Protocols
For researchers aiming to evaluate the biological activities of novel aminoquinoline isomers, the following standardized protocols are recommended.
In Vitro Antiplasmodial Assay (SYBR Green I-Based)
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the erythrocytic stages of P. falciparum.
Methodology:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin in human O+ erythrocytes.
-
Drug Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and further dilute in culture medium.
-
Assay Plate Setup: In a 96-well plate, add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well containing 100 µL of the serially diluted compounds.
-
Incubation: Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Freeze the plates at -80°C to lyse the red blood cells. After thawing, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Incubate the plate in the dark for 1 hour and measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Normalize fluorescence readings to controls and calculate IC50 values by fitting the dose-response data to a sigmoidal curve.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various microbial strains.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Key Concepts
Generalized Mechanism of Action for 8-Aminoquinolines
Caption: Proposed mechanism of action for 8-aminoquinoline antimalarials.
General Workflow for In Vitro Biological Screening
Caption: A generalized workflow for the in vitro biological evaluation of aminoquinoline isomers.
Conclusion and Future Directions
The position of the amino group on the quinoline scaffold is a critical determinant of biological activity. While 8-aminoquinolines remain indispensable for the radical cure of relapsing malaria, their associated hemolytic toxicity necessitates the development of safer alternatives. A thorough understanding of the SAR of different aminoquinoline isomers is paramount for this endeavor. Future research should focus on:
-
Systematic Comparative Studies: Directly comparing the efficacy and toxicity of a wide range of aminoquinoline isomers (including 2-, 3-, 5-, 6-, and 7-aminoquinolines) across various biological assays.
-
Metabolic Profiling: Elucidating the metabolic pathways of different isomers to identify those with a reduced propensity for generating toxic reactive metabolites.
-
Target Deconvolution: Identifying the specific molecular targets of different isomers to better understand their mechanisms of action and to enable structure-based drug design.
By leveraging the insights presented in this guide, the drug discovery community can continue to harness the therapeutic potential of the versatile aminoquinoline scaffold to address unmet medical needs in infectious diseases and oncology.
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Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. (2015). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
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Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. (2016). New Journal of Chemistry. Retrieved January 22, 2026, from [Link]
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Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2018). Journal of Biochemical and Molecular Toxicology. Retrieved January 22, 2026, from [Link]
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8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. (1998). Antimicrobial Agents and Chemotherapy. Retrieved January 22, 2026, from [Link]
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8 aminoquinolines. (2015). Slideshare. Retrieved January 22, 2026, from [Link]
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Antiprotozoal Drugs- Medicinal Chemistry-Pharmacy. (n.d.). Slideshare. Retrieved January 22, 2026, from [Link]
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Chemical structures of 5-aminoquinoline derivatives 3a-f. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. (2021). PMC. Retrieved January 22, 2026, from [Link]
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Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate. (2007). PMC. Retrieved January 22, 2026, from [Link]
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Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. (2021). The American Journal of Tropical Medicine and Hygiene. Retrieved January 22, 2026, from [Link]
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CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine. (2012). Malaria Journal. Retrieved January 22, 2026, from [Link]
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Percentage of hemolysis caused by the aminoquinoline (AMQ) compounds in human erythrocytes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2023). MDPI. Retrieved January 22, 2026, from [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). RSC Advances. Retrieved January 22, 2026, from [Link]
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2007). Biomedicine & Pharmacotherapy. Retrieved January 22, 2026, from [Link]
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CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine. (2012). PubMed. Retrieved January 22, 2026, from [Link]
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Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). PMC. Retrieved January 22, 2026, from [Link]
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Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. (2022). British Journal of Haematology. Retrieved January 22, 2026, from [Link]
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Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. (2017). MDPI. Retrieved January 22, 2026, from [Link]
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Biological Activities of Quinoline Derivatives. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
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cancer cells ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 22, 2026, from [Link]
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Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. Retrieved January 22, 2026, from [Link]
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Cytochrome P450 species involved in the metabolism of quinoline. (1998). Carcinogenesis. Retrieved January 22, 2026, from [Link]
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Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). MDPI. Retrieved January 22, 2026, from [Link]
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Comparison of MIC50 values of each compound of the (ii.2) sub-series... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes. (2007). Antimicrobial Agents and Chemotherapy. Retrieved January 22, 2026, from [Link]
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Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. (2011). ResearchGate. Retrieved January 22, 2026, from [Link]
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Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2023). MDPI. Retrieved January 22, 2026, from [Link]
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New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. Retrieved January 22, 2026, from [Link]
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Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). Frontiers in Pharmacology. Retrieved January 22, 2026, from [Link]
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Selected SAR of isoquinoline series. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Biological activities of quinoline derivatives. (2014). Arabian Journal of Chemistry. Retrieved January 22, 2026, from [Link]
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In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. (n.d.). Altogen Biosystems. Retrieved January 22, 2026, from [Link]
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MIC value against Gram-positive bacteria and fungi. The concentration... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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A Comparative In Silico Docking Guide to the Therapeutic Potential of 2,8-Quinolinediamine
A Senior Application Scientist's Perspective on Probing Antimalarial and Neuroprotective Targets
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and resource-intensive. Computational techniques, particularly in silico molecular docking, have emerged as indispensable tools for accelerating this process by predicting the binding affinity and interaction patterns of small molecules with specific biological targets. This guide provides a detailed comparative analysis of the in silico docking of 2,8-Quinolinediamine, a heterocyclic amine with a privileged quinoline core, against two distinct and therapeutically relevant protein targets: Plasmodium falciparum lactate dehydrogenase (PfLDH), a critical enzyme in malaria pathogenesis, and human monoamine oxidase B (hMAO-B), a key player in the progression of neurodegenerative diseases.
This document is designed for researchers, medicinal chemists, and computational scientists engaged in drug development. It moves beyond a simple recitation of methods to offer a rationale-driven exploration of experimental design, data interpretation, and the validation of computational hypotheses against available experimental evidence.
The Rationale for Target Selection: A Tale of Two Diseases
The choice of PfLDH and hMAO-B as therapeutic targets for this compound is underpinned by the established pharmacological importance of the quinoline scaffold in both infectious and central nervous system disorders.
-
Plasmodium falciparum Lactate Dehydrogenase (PfLDH): A Linchpin in Malarial Metabolism. Malaria, caused by parasites of the Plasmodium genus, remains a significant global health threat. P. falciparum, the most virulent species, relies heavily on glycolysis for its energy requirements during its intraerythrocytic stage. PfLDH is a pivotal enzyme in this pathway, responsible for the regeneration of NAD+ from NADH. The inhibition of PfLDH disrupts the parasite's energy metabolism, leading to its death.[1] Quinolines, such as chloroquine, have historically been the cornerstone of antimalarial therapy, primarily acting by inhibiting hemozoin formation.[1] However, the exploration of their direct enzymatic inhibition offers a promising avenue to combat drug-resistant strains.
-
Human Monoamine Oxidase B (hMAO-B): A Modulator of Neurotransmitter Levels. Neurodegenerative disorders like Parkinson's and Alzheimer's disease are characterized by the progressive loss of neuronal function.[2] hMAO-B is a mitochondrial enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, including dopamine.[3] The inhibition of hMAO-B increases the synaptic availability of these neurotransmitters, providing symptomatic relief. Furthermore, the catalytic activity of hMAO-B generates reactive oxygen species, contributing to oxidative stress and neuronal damage.[2] Consequently, hMAO-B inhibitors can exert neuroprotective effects. The structural similarity of this compound to known 8-aminoquinoline-based MAO inhibitors makes it a compelling candidate for investigation in this context.[4][5]
Experimental Workflow: A Self-Validating In Silico Protocol
The credibility of any in silico study hinges on a meticulously designed and validated workflow. The following protocol outlines a robust methodology for molecular docking using AutoDock Vina, a widely recognized and validated open-source docking engine.
Figure 1: A generalized workflow for the in silico molecular docking process.
Part 1: Receptor and Ligand Preparation
The initial and most critical phase of any docking study is the meticulous preparation of both the protein receptor and the small molecule ligand. This ensures that the molecules are in a chemically correct and computationally tractable format.
Protein Preparation:
-
Selection of Crystal Structures: High-resolution crystal structures of the target proteins were retrieved from the RCSB Protein Data Bank (PDB).
-
For PfLDH, the crystal structure with PDB ID: 1T24 was selected.[6] This structure is co-crystallized with a known inhibitor, which helps in defining the active site.
-
For hMAO-B, the crystal structure with PDB ID: 4A79 was chosen.[4] This structure is in complex with a reversible inhibitor, providing a well-defined binding pocket.
-
-
Pre-processing: The raw PDB files were cleaned by removing water molecules, co-factors (except for the FAD cofactor in hMAO-B which is essential for its activity), and any co-crystallized ligands. This was performed using PyMOL.
-
Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structures, and Gasteiger charges were assigned using AutoDockTools (ADT). These steps are crucial for accurately modeling electrostatic interactions.
-
Conversion to PDBQT format: The prepared protein structures were saved in the PDBQT file format, which is the required input format for AutoDock Vina.
Ligand Preparation:
-
Ligand Structure Acquisition: The 3D structure of this compound (PubChem CID: 140457) was downloaded from the PubChem database in SDF format.[7]
-
Energy Minimization and Charge Calculation: The ligand structure was energy minimized using the MMFF94 force field in Avogadro to obtain a stable, low-energy conformation. Gasteiger charges were then calculated.
-
Torsional Degrees of Freedom: The rotatable bonds in the ligand were defined using ADT to allow for conformational flexibility during the docking process.
-
Conversion to PDBQT format: The prepared ligand was saved in the PDBQT file format.
Part 2: Molecular Docking with AutoDock Vina
With the receptor and ligand prepared, the next step is to perform the docking simulation.
Grid Box Generation:
A three-dimensional grid box was defined around the active site of each protein. The size and center of the grid box are critical parameters that determine the search space for the ligand.
-
PfLDH (PDB: 1T24): The grid box was centered on the active site, encompassing the key residues known to interact with inhibitors. The dimensions were set to 25 x 25 x 25 Å with a spacing of 1 Å.
-
hMAO-B (PDB: 4A79): The grid box was centered on the inhibitor binding site, with dimensions of 25 x 25 x 25 Å and a 1 Å spacing.
Running AutoDock Vina:
The docking calculations were performed using the AutoDock Vina command-line interface. The following command structure was used:
vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
The config.txt file contains the coordinates of the grid box center and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 16 for a balance between computational cost and accuracy.
Comparative Analysis of Docking Results
The output from AutoDock Vina provides a set of predicted binding poses for the ligand, ranked by their binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding.
Docking of this compound with PfLDH
The docking of this compound into the active site of PfLDH revealed a favorable predicted binding affinity. The top-ranked pose demonstrated key interactions with the surrounding amino acid residues.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.2 |
| Predicted Ki (µM) | 5.8 |
| Interacting Residues | THR97, ILE119, VAL138, ASN140 |
| Interaction Types | Hydrogen bonding, hydrophobic interactions |
Interpretation:
The predicted binding energy suggests that this compound has the potential to inhibit PfLDH. The interactions with key residues in the active site, particularly the hydrogen bond with ASN140, are consistent with the binding modes of other known PfLDH inhibitors.
Docking of this compound with hMAO-B
The docking results for this compound with hMAO-B also indicated a strong predicted interaction.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Predicted Ki (µM) | 0.45 |
| Interacting Residues | TYR435, ILE199, CYS172, PHE343 |
| Interaction Types | Pi-pi stacking, hydrophobic interactions |
Interpretation:
The significantly more negative binding energy for hMAO-B suggests a potentially higher affinity of this compound for this target compared to PfLDH. The predicted pi-pi stacking interaction between the quinoline ring and the aromatic side chain of TYR435 is a hallmark of many potent MAO-B inhibitors.
Validation and Scientific Grounding
A critical step in any in silico study is the attempt to validate the computational predictions with experimental data. This provides a crucial reality check and builds confidence in the model.
Comparison with Experimental Data:
-
hMAO-B: For hMAO-B, experimental data for a closely related 8-aminoquinoline analog, (S)-(+)-NPC1161A, shows a Ki value of 0.294 µM.[4] The predicted Ki of 0.45 µM for this compound is remarkably consistent with this experimental value for a structurally similar compound. This strong correlation lends significant credibility to the in silico prediction for hMAO-B.
The following diagram illustrates the relationship between the in silico predictions and the available experimental validation.
Figure 2: Comparison of in silico predictions with experimental data.
Conclusion and Future Directions
This comparative in silico docking study of this compound against PfLDH and hMAO-B provides compelling evidence for its potential as a dual-action therapeutic agent. The docking results suggest that this compound is a promising inhibitor of both targets, with a particularly strong predicted affinity for hMAO-B. The close agreement between the predicted Ki for hMAO-B and the experimental value for a related compound provides a strong validation for the computational model.
The findings from this guide underscore the power of in silico docking to rapidly generate and prioritize therapeutic hypotheses. However, it is crucial to recognize that these are computational predictions. The next logical steps would be:
-
In Vitro Enzyme Inhibition Assays: To experimentally determine the IC50 and Ki values of this compound against both PfLDH and hMAO-B. This would provide direct validation of the docking results.
-
Cell-based Assays: To evaluate the efficacy of this compound against P. falciparum cultures and in neuronal cell models of oxidative stress.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to optimize its potency and selectivity for each target.
By integrating computational and experimental approaches, the path from a promising molecule like this compound to a novel therapeutic can be navigated with greater efficiency and a higher probability of success.
References
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Bray, P. G., et al. (2005). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 49(1), 98-104. [Link]
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Penna-Coutinho, J., et al. (2011). Antimalarial Activity of Potential Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Enzyme Selected by Docking Studies. PLoS ONE, 6(9), e24532. [Link]
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Tekwani, B. L., et al. (2021). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Molecules, 26(8), 2345. [Link]
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
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PubChem. (n.d.). 2-Methyl-8-aminoquinoline. National Center for Biotechnology Information. [Link]
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Edmondson, D. E., et al. (2004). Enzyme Inhibition Assays for Monoamine Oxidase. Current Protocols in Toxicology, Chapter 4, Unit 4.6. [Link]
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Cameron, A., et al. (2004). Identification and Activity of a Series of Azole-based Compounds with Lactate Dehydrogenase-directed Anti-malarial Activity. Journal of Biological Chemistry, 279(30), 31429-31439. [Link]
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Binda, C., et al. (2012). Crystal structure of human monoamine oxidase B (MAO B) in complex with pioglitazone. ACS Medicinal Chemistry Letters, 3(6), 449-453. [Link]
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Tripathi, A. C., et al. (2012). Inhibition of human monoamine oxidase A and B by 5-phenoxy 8-aminoquinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(15), 5053-5056. [Link]
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Distinto, S., et al. (2020). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Frontiers in Pharmacology, 11, 987. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,8-Quinolinediamine for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, in-depth procedural information for the proper disposal of 2,8-Quinolinediamine, a compound recognized for its significant health and environmental hazards. As your partner in laboratory safety, we aim to provide value beyond the product itself, fostering a culture of safety and environmental responsibility.
Immediate Safety and Hazard Information: Understanding the Risks of this compound
This compound is a potent chemical with a range of serious health and environmental hazards. A thorough understanding of these risks is the first step in ensuring safe handling and disposal.
Key Hazards:
-
Reproductive Toxicity: this compound is classified as a substance that may damage fertility or the unborn child.[1] This makes it a "Particularly Hazardous Substance" requiring stringent handling protocols.[1][2][3]
-
Acute Toxicity: The compound is toxic if swallowed.[1]
-
Serious Eye Damage: It can cause irreversible damage to the eyes upon contact.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
-
High Aquatic Toxicity: this compound is very toxic to aquatic life with long-lasting effects, necessitating strict measures to prevent its release into the environment.[1]
Due to its classification as a reproductive toxin, all personnel handling this compound must receive specific training on its hazards and the necessary safety precautions.[1][4] Work should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[3][4][5]
Personal Protective Equipment (PPE):
When handling this compound in any form (solid, in solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles or a face shield.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile gloves for incidental contact, with consideration for breakthrough times for prolonged handling).[5]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.[5] For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
Waste Characterization and Regulatory Framework
Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[6][7]
This compound is not explicitly found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[8][9][10] Therefore, its classification as a hazardous waste is determined by its characteristics.
Given its known toxic effects on human health and the environment, waste containing this compound would be classified as toxic hazardous waste .[11][12][13] The specific EPA hazardous waste code would likely be determined through the Toxicity Characteristic Leaching Procedure (TCLP).[6][14][15] However, for practical laboratory purposes, it is prudent to manage all waste containing this compound as hazardous.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to prevent its release into the environment and to ensure the safety of all personnel. Under no circumstances should this chemical or its solutions be disposed of down the drain. [16][17]
Segregation and Collection of this compound Waste
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.
Step 1: Container Selection Use a dedicated, leak-proof, and chemically compatible container for all this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure screw-top cap.
Step 2: Labeling Immediately label the waste container with the words "HAZARDOUS WASTE " and the full chemical name, "This compound ". Include the approximate concentration and a clear indication of the hazards (e.g., "Toxic," "Reproductive Hazard," "Environmental Hazard").
Step 3: Waste Segregation Maintain separate waste streams for different types of waste:
-
Solid Waste: Collect unused this compound powder, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves) in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container. Do not mix with other waste streams unless their compatibility is confirmed.
-
Sharps: Any sharps (needles, razor blades) contaminated with this compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.
Step 4: Storage Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from drains and sources of ignition, and in secondary containment to catch any potential leaks.
The decision-making process for handling and segregating this compound waste is illustrated in the following workflow:
Laboratory-Scale Chemical Degradation (for Dilute Aqueous Solutions)
For advanced users and in situations where it is desirable to reduce the hazard level of dilute aqueous waste streams prior to collection, Advanced Oxidation Processes (AOPs) can be employed. Fenton's reagent, a mixture of hydrogen peroxide and an iron catalyst, is effective in degrading aromatic amines.[18][19][20][21] This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Experimental Protocol for Degradation using Fenton's Reagent:
This protocol is a general guideline and should be optimized for your specific waste concentration.
-
Preparation: In a suitable glass beaker within a chemical fume hood, place your dilute aqueous solution of this compound.
-
pH Adjustment: Slowly add dilute sulfuric acid to adjust the pH of the solution to between 3 and 4.[18][20] This is the optimal pH range for the Fenton reaction.
-
Catalyst Addition: Add a solution of ferrous sulfate (FeSO₄) to the waste solution. A common starting point is a molar ratio of Fe²⁺ to this compound of approximately 0.5:1.
-
Initiation of Oxidation: Slowly and carefully add 30% hydrogen peroxide (H₂O₂) to the solution. The reaction is exothermic, so slow addition is crucial to control the temperature. A typical molar ratio of H₂O₂ to this compound to start with is 10:1.
-
Reaction: Allow the mixture to stir at room temperature for at least one hour. The solution may change color as the reaction proceeds.
-
Quenching and Neutralization: After the reaction period, quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite. Then, neutralize the solution by slowly adding sodium hydroxide until the pH is between 6 and 8. This will precipitate iron as ferric hydroxide.
-
Final Disposal: Allow the iron hydroxide precipitate to settle. The entire mixture, including the supernatant and the precipitate, should be collected as hazardous waste. While the primary aromatic amine has been degraded, the resulting solution may still contain organic byproducts and should not be drain disposed.
Sources
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Personal protective equipment for handling 2,8-Quinolinediamine
Essential Safety and Handling Guide for 2,8-Quinolinediamine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling this compound. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your research. This document is structured to provide a deep, logical understanding of the required precautions, moving beyond a simple checklist to explain the causality behind each recommendation.
Hazard Profile: Understanding the Risks of this compound
This compound is a derivative of quinoline and an aromatic amine. Compounds in this family present a range of potential health risks. Based on data from analogous structures like 2-amino-8-hydroxyquinoline and 2,8-quinolinediol, the primary hazards are anticipated to be:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[4][5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4][5][6]
-
Toxicity: Like many aromatic amines, there is a potential for toxicity if swallowed, inhaled, or absorbed through the skin.[2][3][7]
-
Carcinogenicity and Mutagenicity: A significant concern with aromatic amines is their potential to be carcinogenic or mutagenic.[2][3][7][8][9][10] The Occupational Safety and Health Administration (OSHA) has specific regulations for handling carcinogens, and it is prudent to handle this compound with this potential hazard in mind.[10][11]
Due to these potential hazards, a comprehensive approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. | Fully buttoned laboratory coat. | N95 respirator or higher, especially if handling powders. |
| Running reactions and transfers | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. | Chemical-resistant apron over a laboratory coat. | Work in a certified chemical fume hood. Respirator may be required based on risk assessment. |
| Work-up and purification | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. | Chemical-resistant apron over a laboratory coat. | Work in a certified chemical fume hood. |
| Handling concentrated solutions or large quantities | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton). Double gloving is recommended. | Chemical-resistant suit or coveralls. | A full-face respirator with appropriate cartridges may be necessary.[1] |
Note on Glove Selection: Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash your hands thoroughly.[7]
Experimental Workflow and PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental workflow.
Caption: Decision tree for PPE selection during different experimental stages.
Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
4.1. Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[12]
-
Personal Protective Equipment: At a minimum, wear a laboratory coat, chemical splash goggles, and double nitrile gloves. For weighing solid material, an N95 respirator is recommended to prevent inhalation of fine powders.
-
Spill Control: Have a spill kit readily available. For solid spills, carefully scoop the material into a labeled waste container. Avoid dry sweeping, which can generate dust. For liquid spills, use an inert absorbent material.
-
Decontamination: After handling, decontaminate the work surface with a suitable cleaning agent and wipe it down.
4.2. Running Reactions
-
Engineering Controls: All reactions involving this compound must be performed in a certified chemical fume hood.[12]
-
Glassware Inspection: Before use, inspect all glassware for cracks or defects to prevent breakage during the reaction.
-
Closed Systems: Whenever possible, use a closed system to minimize the release of vapors or aerosols.
-
Temperature Control: Use a reliable method for temperature control to prevent runaway reactions.
4.3. Work-up and Purification
-
Ventilation: All work-up and purification steps, such as extractions and chromatography, should be performed in a chemical fume hood.
-
Waste Segregation: Carefully segregate aqueous and organic waste streams into appropriately labeled containers.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a critical aspect of laboratory safety and environmental protection.[13][14]
5.1. Waste Categorization
-
Solid Waste: Unused this compound, contaminated consumables (e.g., weighing paper, gloves, paper towels), and spent drying agents.
-
Liquid Waste: Reaction mixtures, solutions containing this compound, and solvents from work-up and purification.
-
Sharps Waste: Contaminated needles and syringes.
5.2. Step-by-Step Disposal Protocol
-
Container Selection: Use clearly labeled, leak-proof, and chemically compatible containers for each waste stream.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company.[13][15][16] Do not dispose of this chemical down the drain or in regular trash.[13]
Emergency Procedures: Preparedness is Key
6.1. Spills
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Inform your supervisor and laboratory safety officer.
-
Control: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit.
-
Decontaminate: Once the spill is cleaned up, decontaminate the area.
6.2. Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for yourself and your colleagues.
References
-
QUINOLINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. Available at: [Link]
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Guidelines for the laboratory use of chemical carcinogens. Regulations.gov. Available at: [Link]
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SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc. Available at: [Link]
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What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Available at: [Link]
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Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]
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1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Safe Handling of Chemicals. Environmental Health and Safety. Available at: [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
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Carcinogens - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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SDS 2001 - Aromatic Amine DECONtamination Solution.indd. SKC Inc. Available at: [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]
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Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]
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Disposing Amine Waste. Technology Catalogue. Available at: [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. Available at: [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]
-
2-Amino-8-quinolinol | C9H8N2O | CID 4653788. PubChem. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
